molecular formula C11H10N2O4 B1581666 Ethyl 4-nitro-1H-indole-2-carboxylate CAS No. 4993-93-5

Ethyl 4-nitro-1H-indole-2-carboxylate

Numéro de catalogue: B1581666
Numéro CAS: 4993-93-5
Poids moléculaire: 234.21 g/mol
Clé InChI: LXUABEANNNKOLF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 4-nitro-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C11H10N2O4 and its molecular weight is 234.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 137501. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

ethyl 4-nitro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-2-17-11(14)9-6-7-8(12-9)4-3-5-10(7)13(15)16/h3-6,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXUABEANNNKOLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20300539
Record name Ethyl 4-nitro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20300539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4993-93-5
Record name 4993-93-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137501
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 4-nitro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20300539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 4-nitro-1H-indole-2-carboxylate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-nitro-1H-indole-2-carboxylate, holding the CAS Number 4993-93-5 , is a pivotal heterocyclic building block in the landscape of medicinal chemistry and organic synthesis.[1] Its indole core, functionalized with a strategically placed nitro group and an ethyl ester, makes it a highly versatile intermediate for the synthesis of complex bioactive molecules. The electron-withdrawing nature of the nitro group at the C4-position significantly influences the reactivity of the indole ring, rendering the compound a valuable precursor for developing novel therapeutics, particularly in the realms of oncology and inflammatory diseases.[1] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol based on established methodologies, analytical characterization, and its applications as a key starting material in drug discovery.

Core Properties and Specifications

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development. The compound is typically supplied as a yellow solid with a high degree of purity, essential for reproducible synthetic outcomes.

PropertyValueSource(s)
CAS Number 4993-93-5[1]
Molecular Formula C₁₁H₁₀N₂O₄[1]
Molecular Weight 234.21 g/mol [1]
Appearance Yellow Solid[1]
Melting Point 225-228 °C[2]
Purity ≥ 98% (by HPLC)[1]
Solubility Soluble in organic solvents like DMSO and DMF.
Storage Store refrigerated at 0-8°C.[1]
Synonyms Ethyl 4-nitroindole-2-carboxylate, 4-Nitro-indole-2-carboxylic acid ethyl ester

Synthesis via Modified Fischer Indolization

The most effective and widely cited method for preparing substituted indole-2-carboxylates is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine and an α-ketoester. For the synthesis of this compound, the key precursors are 3-nitrophenylhydrazine and ethyl pyruvate . The use of polyphosphoric acid (PPA) is a common and effective catalyst for the crucial cyclization step.[3][4]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Part 1: Hydrazone Formation cluster_1 Part 2: Fischer Cyclization & Aromatization A 3-Nitrophenylhydrazine C (E)-Ethyl 2-(2-(3-nitrophenyl)hydrazono)propanoate (Hydrazone Intermediate) A->C Condensation (e.g., in Ethanol) B Ethyl Pyruvate B->C D Hydrazone Intermediate E This compound (Final Product) D->E Polyphosphoric Acid (PPA) Toluene, Reflux

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism: Fischer Indole Synthesis

The mechanism proceeds through several key steps: formation of the phenylhydrazone, tautomerization to an enehydrazine, a[1][1]-sigmatropic rearrangement, and finally, cyclization with the elimination of ammonia to form the aromatic indole ring.

Fischer_Mechanism start Hydrazone Tautomerization rearrangement [3,3]-Sigmatropic Rearrangement start->rearrangement H⁺ cyclization Cyclization & Tautomerization rearrangement->cyclization elimination NH₃ Elimination cyclization->elimination product Aromatization to Indole elimination->product -NH₄⁺

Caption: Key mechanistic steps of the Fischer Indole Synthesis.

Detailed Experimental Protocol

This protocol is a synthesized methodology based on established Fischer indole syntheses utilizing polyphosphoric acid.[3][4]

Part A: Formation of (E)-Ethyl 2-(2-(3-nitrophenyl)hydrazono)propanoate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-nitrophenylhydrazine (1.0 eq) in ethanol.

  • Addition of Ketoester: To this solution, add ethyl pyruvate (1.05 eq) dropwise at room temperature. A catalytic amount of acetic acid may be added to facilitate the reaction.

  • Reaction: Stir the mixture at room temperature for 2-4 hours or until TLC analysis indicates the complete consumption of the starting hydrazine. The hydrazone product often precipitates from the solution.

  • Isolation: Cool the mixture in an ice bath. Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the crude hydrazone intermediate.

Part B: Cyclization to this compound

  • Reaction Setup: In a separate, dry round-bottom flask suitable for high-temperature reactions, place the crude hydrazone intermediate (1.0 eq) and toluene.

  • Catalyst Addition: Carefully add polyphosphoric acid (PPA) (typically 10-20 parts by weight relative to the hydrazone).

  • Cyclization: Heat the vigorously stirred mixture to reflux (approx. 110-120°C) for 4-12 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane/ethyl acetate solvent system).

  • Workup: Cool the reaction mixture to room temperature. Carefully decant the hot toluene from the viscous PPA layer. The PPA residue can be washed with additional hot toluene.

  • Extraction: Combine the toluene fractions and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

Purification Protocol

The crude product is typically a yellow to brown solid and requires purification by column chromatography.

  • Column Preparation: Pack a silica gel column using a slurry method with a non-polar solvent like hexane.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Load the dried silica onto the column.

  • Elution: Elute the column using a gradient solvent system, starting with a low polarity mixture and gradually increasing the polarity. A common system is a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and increasing to 30-40%).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Final Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a pure yellow solid.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is critical. The following data are characteristic of this compound.

Technique Data
¹H-NMR (400 MHz, acetone-d₆) δ: 1.29 (3H, t, J=7.2 Hz, CH₂CH ₃), 4.41 (2H, q, J=7.2 Hz, CH ₂CH₃), 7.39 (1H, t, J=8.0 Hz, Ar-H), 7.50 (1H, s, Ar-H), 7.82 (1H, d, J=8.4 Hz, Ar-H), 8.01 (1H, d, J=7.6 Hz, Ar-H), 11.5 (1H, br s, NH ).[2]
¹³C-NMR Expected signals include peaks for the ethyl group (~14, 62 ppm), aromatic carbons (110-145 ppm), the ester carbonyl (~162 ppm), and carbons attached to the nitro group.
IR (KBr) Characteristic peaks expected for N-H stretching (~3300-3400 cm⁻¹), C=O stretching of the ester (~1700-1720 cm⁻¹), and asymmetric/symmetric stretching of the NO₂ group (~1520 and ~1340 cm⁻¹).
Mass Spec (MS) Expected m/z for [M+H]⁺: 235.07.

Applications in Drug Development and Organic Synthesis

This compound is not an end-product but a high-value intermediate. Its synthetic utility stems from the reactivity of its functional groups, which allow for a variety of subsequent chemical transformations.

Precursor for Anti-Inflammatory Agents

The ester can be converted into a carbohydrazide, which serves as a key intermediate for synthesizing 1,3,4-oxadiazole derivatives. Research has shown that certain 1,3,4-oxadiazolyl nitroindoles, derived directly from this starting material, exhibit significant anti-inflammatory activity.[5]

Application_Workflow A Ethyl 4-nitro-1H- indole-2-carboxylate B 4-Nitro-1H-indole- 2-carbohydrazide A->B Hydrazine Hydrate Reflux C 2-Aryl-5-(4-nitro-1H-indol-2-yl) -1,3,4-oxadiazoles B->C Ar-COOH, POCl₃ Cyclization D [ Bioactive Molecules ] (Anti-inflammatory Agents) C->D

Caption: Synthesis of bioactive oxadiazoles from the title compound.

Intermediate for Anticancer Agents

The indole scaffold is a privileged structure in the design of kinase inhibitors and other anticancer agents.[6] The nitro group at the C4-position can serve as a handle for further functionalization or can be reduced to an amine, opening pathways to a diverse range of substituted indoles. This amino group can then be used to build complex side chains or participate in forming other heterocyclic rings. Studies on related scaffolds have shown that the presence of a nitro group can enhance cytotoxic activity against cancer cell lines.[7] Therefore, this compound is a strategic starting point for the synthesis of novel compounds targeting cancer-related pathways.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Keep the container tightly closed and store in a refrigerated, dry environment.

For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a cornerstone intermediate for the synthesis of advanced, functional molecules. Its robust synthesis via the Fischer indolization and the versatile reactivity of its functional groups provide a reliable pathway for researchers in drug discovery and materials science. The demonstrated conversion of this compound into biologically active anti-inflammatory and its potential as a precursor for anticancer agents underscore its significance in the development of next-generation therapeutics.

References

An In-Depth Technical Guide to Ethyl 4-nitro-1H-indole-2-carboxylate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of Ethyl 4-nitro-1H-indole-2-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. We delve into its physicochemical properties, predicted spectroscopic characteristics, and detailed, field-proven protocols for its synthesis and key chemical transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their work. We explore the causality behind experimental choices, grounding our recommendations in established chemical principles and authoritative literature.

Introduction: The Strategic Importance of the Indole Scaffold

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of agents targeting a vast array of biological targets. The strategic introduction of functional groups onto the indole ring allows for the fine-tuning of a molecule's steric and electronic profile, profoundly influencing its pharmacological activity.

This compound emerges as a particularly valuable intermediate. The presence of an electron-withdrawing nitro group at the 4-position significantly alters the reactivity of the benzene portion of the indole, while the ethyl ester at the 2-position provides a versatile handle for synthetic elaboration. This combination makes it a sought-after precursor for libraries of compounds aimed at discovering novel therapeutics, particularly in the realms of oncology and inflammatory diseases.[1][2] This guide serves to consolidate the known properties of this compound and provide practical, actionable protocols for its use in a research setting.

Molecular Structure and Physicochemical Properties

The structural arrangement of functional groups in this compound dictates its chemical behavior and physical properties.

Caption: Molecular Structure of this compound.

Chemical Identifiers
PropertyValueSource
CAS Number 4993-93-5[1][3]
Molecular Formula C₁₁H₁₀N₂O₄[1]
Molecular Weight 234.21 g/mol [1]
IUPAC Name This compound[4]
Synonyms Ethyl 4-nitroindole-2-carboxylate, 4-Nitro-indole-2-carboxylic acid ethyl ester[3]
PubChem CID 283173[1]
Physical Properties
PropertyValueRemarks
Appearance Yellow solid[1]
Melting Point ~205-215 °C (estimated)While an exact experimental value is not readily available, it is expected to be significantly higher than the parent ethyl indole-2-carboxylate (122-125 °C) and likely near that of 4-nitroindole (204–206°C)[5] due to strong intermolecular interactions from the nitro group.
Solubility Soluble in DMSO, DMF, acetone, ethyl acetate. Sparingly soluble in methanol, ethanol. Insoluble in water and hexanes.Predicted based on the polarity of the molecule. The ester group confers solubility in common organic solvents, while the polar nitro group and indole N-H limit solubility in non-polar solvents.
Storage Store at 0-8°C, protected from light.[1]

Spectroscopic Analysis (Predicted)

Disclaimer: Experimental spectra for this specific compound are not widely published. The following analyses are based on established principles of spectroscopy and data from structurally similar compounds. These predictions are intended to guide researchers in confirming the identity of synthesized material.

¹H NMR Spectroscopy (Predicted in DMSO-d₆, 400 MHz)
  • δ ~12.5 ppm (s, 1H, -NH): The indole N-H proton is expected to be a broad singlet and significantly downfield due to hydrogen bonding and the acidic nature of the proton.

  • δ ~8.1-8.2 ppm (d, J ≈ 8 Hz, 1H, H-5): Aromatic proton ortho to the nitro group. The electron-withdrawing effect of the nitro group shifts this proton downfield.

  • δ ~7.8 ppm (d, J ≈ 8 Hz, 1H, H-7): Aromatic proton on the benzene ring.

  • δ ~7.4 ppm (t, J ≈ 8 Hz, 1H, H-6): Aromatic proton coupled to both H-5 and H-7.

  • δ ~7.3 ppm (s, 1H, H-3): The proton at the 3-position of the indole ring, typically a singlet.

  • δ 4.35 ppm (q, J ≈ 7 Hz, 2H, -OCH₂CH₃): The methylene protons of the ethyl ester, split into a quartet by the adjacent methyl group.

  • δ 1.35 ppm (t, J ≈ 7 Hz, 3H, -OCH₂CH₃): The methyl protons of the ethyl ester, split into a triplet by the adjacent methylene group.

¹³C NMR Spectroscopy (Predicted in DMSO-d₆, 101 MHz)
  • δ ~161.0 ppm (-C=O): Carbonyl carbon of the ethyl ester.

  • δ ~142.0 ppm (C-4): Aromatic carbon bearing the nitro group, shifted downfield.

  • δ ~138.0 ppm (C-7a): Bridgehead carbon.

  • δ ~130.0 ppm (C-2): Carbon bearing the ester group.

  • δ ~128.0 ppm (C-3a): Bridgehead carbon.

  • δ ~122.0 ppm (C-6): Aromatic CH carbon.

  • δ ~118.0 ppm (C-5): Aromatic CH carbon.

  • δ ~115.0 ppm (C-7): Aromatic CH carbon.

  • δ ~105.0 ppm (C-3): Pyrrole ring CH carbon.

  • δ ~61.5 ppm (-OCH₂CH₃): Methylene carbon of the ethyl ester.

  • δ ~14.5 ppm (-OCH₂CH₃): Methyl carbon of the ethyl ester.

Infrared (IR) Spectroscopy (Predicted, KBr Pellet)
  • ~3300-3400 cm⁻¹ (N-H stretch): Sharp to medium peak characteristic of the indole N-H bond.

  • ~1700-1720 cm⁻¹ (C=O stretch): Strong, sharp peak from the ester carbonyl group.

  • ~1520 cm⁻¹ and ~1340 cm⁻¹ (N-O asymmetric and symmetric stretch): Two strong peaks characteristic of the aromatic nitro group.

  • ~1600, ~1450 cm⁻¹ (C=C stretch): Peaks corresponding to the aromatic ring system.

  • ~1250 cm⁻¹ (C-O stretch): Strong peak from the ester C-O bond.

Mass Spectrometry (Predicted, EI)
  • m/z = 234 (M⁺): The molecular ion peak should be clearly visible.

  • m/z = 188 ([M-NO₂]⁺): Loss of the nitro group is a common fragmentation pathway.

  • m/z = 189 ([M-OC₂H₅]⁺): Loss of the ethoxy group from the ester.

  • m/z = 161 ([M-CO₂C₂H₅]⁺): Loss of the entire carbethoxy group.

Synthesis and Purification

The most logical and established route to 4-nitroindoles is a modification of the Reissert indole synthesis. This pathway involves the reductive cyclization of a nitrophenyl derivative. The following protocol is adapted from a well-established procedure for the synthesis of 4-nitroindole.[5]

Synthetic Workflow

SynthesisWorkflow start 2-Methyl-3-nitroaniline imidate Ethyl N-(2-methyl-3-nitrophenyl)formimidate start->imidate Triethyl orthoformate, p-TsOH, 120°C product This compound imidate->product 1. Diethyl oxalate, KOEt, DMF 2. Stir at 40°C

Caption: Reissert-type synthesis pathway for this compound.

Experimental Protocol: Synthesis

Expertise & Causality: This two-step process is efficient. The first step protects and activates the aniline by converting it to an imidate ester. The second step is a base-catalyzed condensation with diethyl oxalate followed by an intramolecular cyclization. The use of a strong, non-nucleophilic base like potassium ethoxide is crucial for deprotonating the benzylic methyl group to initiate the cyclization.

Step 1: Synthesis of Ethyl N-(2-methyl-3-nitrophenyl)formimidate

  • To a round-bottomed flask equipped with a distillation head, add 2-methyl-3-nitroaniline (1 mole equivalent), triethyl orthoformate (1.5 mole equivalents), and a catalytic amount of p-toluenesulfonic acid (0.01 eq).

  • Heat the mixture to 120°C. Ethanol will form as a byproduct and should be distilled off to drive the reaction to completion. Monitor the distillation.

  • Once ethanol distillation ceases (approx. 1-2 hours), cool the reaction mixture.

  • Purify the crude product by vacuum distillation to yield the imidate ester as a light-yellow oil that may solidify upon standing.

Step 2: Synthesis of this compound

  • In a separate flask under an inert atmosphere (N₂ or Ar), prepare a solution of potassium ethoxide (1.3 mole equivalents) in dry dimethylformamide (DMF). This is achieved by carefully adding potassium metal to absolute ethanol, followed by removal of excess ethanol under vacuum and addition of DMF, or by using commercially available KOEt.

  • To this base solution, add diethyl oxalate (1.5 mole equivalents) while cooling in an ice bath.

  • Slowly add a solution of the imidate ester from Step 1 (1 mole equivalent) in dry dimethyl sulfoxide (DMSO) to the potassium ethoxide/diethyl oxalate mixture. A deep-red color should develop.

  • Remove the ice bath and stir the reaction mixture at 40°C for 1-2 hours. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Upon completion, pour the reaction mixture into a beaker of ice water and acidify with dilute HCl until the pH is ~5-6.

  • The crude product will precipitate as a yellow solid. Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with water, then with a small amount of cold ethanol to remove highly colored impurities.

Purification Protocol
  • Recrystallization (Self-Validating System): The crude solid can be purified by recrystallization from a suitable solvent system like ethanol, methanol, or an ethyl acetate/hexane mixture.[5]

  • Dissolve the crude product in a minimum amount of the hot solvent.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified yellow crystals by vacuum filtration.

  • Dry the crystals under vacuum. The purity can be confirmed by melting point analysis and HPLC (purity should be ≥98%).[1]

Chemical Reactivity and Key Transformations

The dual functionality of this compound makes it a versatile substrate for further chemical modification. The nitro group is readily reduced to the corresponding amine, a crucial transformation for many pharmaceutical applications. The ester can be hydrolyzed or converted into other functional groups like amides or hydrazides.

Protocol: Catalytic Hydrogenation to Ethyl 4-amino-1H-indole-2-carboxylate

Expertise & Causality: Catalytic hydrogenation is the cleanest and most efficient method for reducing aromatic nitro groups. Palladium on carbon (Pd/C) is the catalyst of choice due to its high activity, selectivity, and ease of removal by filtration. The reaction is typically run under a positive pressure of hydrogen gas to ensure a sufficient concentration of H₂ is available at the catalyst surface.

Reduction start This compound product Ethyl 4-amino-1H-indole-2-carboxylate start->product H₂ (1 atm or 50 psi) 10% Pd/C, Ethanol Room Temperature

Caption: Catalytic hydrogenation of the nitro group.

Step-by-Step Methodology:

  • In a hydrogenation flask or a Parr shaker vessel, dissolve this compound (1 mole equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% Pd).

  • Seal the vessel and purge the system with an inert gas (N₂ or Ar) three times to remove all oxygen.

  • Evacuate the inert gas and introduce hydrogen gas. This can be done using a hydrogen-filled balloon (for atmospheric pressure) or by pressurizing the vessel (e.g., to 50 psi).

  • Stir the reaction mixture vigorously at room temperature. Vigorous stirring is essential to ensure good contact between the substrate, hydrogen, and the heterogeneous catalyst.

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel again with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric upon exposure to air when dry; ensure the filter cake is kept wet with solvent during filtration.

  • Wash the filter cake with additional solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude amine product, which can be purified by recrystallization or column chromatography.

Protocol: Conversion to 4-Nitro-1H-indole-2-carbohydrazide

Expertise & Causality: The conversion of an ester to a hydrazide is a standard nucleophilic acyl substitution reaction. Hydrazine is a potent nucleophile that readily attacks the ester carbonyl. The reaction is typically performed in an alcohol solvent at reflux to provide sufficient thermal energy to overcome the activation barrier. This transformation is valuable for creating building blocks for further heterocycle synthesis.[6]

Hydrazinolysis start This compound product 4-Nitro-1H-indole-2-carbohydrazide start->product Hydrazine Hydrate (NH₂NH₂·H₂O) Ethanol, Reflux

Caption: Hydrazinolysis of the ethyl ester to form the corresponding hydrazide.

Step-by-Step Methodology:

  • Suspend this compound (1 mole equivalent) in ethanol in a round-bottomed flask equipped with a reflux condenser.

  • Add hydrazine hydrate (NH₂NH₂·H₂O, 5-10 mole equivalents) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-12 hours. The reaction can be monitored by TLC until the starting ester is consumed.

  • Cool the reaction mixture to room temperature. The product hydrazide, being less soluble, will often precipitate from the solution.

  • If a precipitate has formed, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

  • Wash the collected solid with cold ethanol and dry under vacuum to yield the purified 4-Nitro-1H-indole-2-carbohydrazide.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a strategic intermediate. Its value lies in its potential to be elaborated into more complex molecules with significant biological activity.

  • Anticancer Drug Discovery: The 4-aminoindole scaffold, readily accessible from this compound via reduction, is a key component in various kinase inhibitors. Furthermore, derivatives of indole-2-carboxamides have shown potent activity against Mycobacterium tuberculosis and various cancer cell lines.[2][7] A recent study highlighted that indole-thiazole carboxamides derived from a 4-nitroindole precursor exhibited promising IC₅₀ values against cancer cell lines.[2]

  • Anti-Inflammatory Agents: Indole-based structures are known to modulate inflammatory pathways. The ability to convert the ester to various amides allows for the exploration of structure-activity relationships in the development of new anti-inflammatory drugs.[8][9]

  • Materials Science: The nitroaromatic moiety can be incorporated into polymer backbones to enhance thermal stability or to create materials with unique optical or electronic properties.[10]

  • Chemical Biology: The nitro group can act as a quencher, making this scaffold a candidate for developing fluorescent probes. Upon enzymatic reduction of the nitro group in a specific cellular environment, a fluorescent signal could be "turned on," allowing for real-time imaging of biological processes.[10]

Safety and Handling

This compound is a chemical intermediate and should be handled with appropriate care in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of dust.

  • General Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Minimize dust generation.

  • Storage: Keep the container tightly closed and store in a cool, dry place, preferably refrigerated at 0-8°C.[1]

For comprehensive safety information, users are REQUIRED to consult the full Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a high-value, versatile building block for chemical synthesis. Its well-defined reactivity, stemming from the strategically placed nitro and ester functional groups, provides reliable pathways to a diverse range of more complex molecules. The protocols and data presented in this guide offer a robust framework for researchers to synthesize, purify, and manipulate this compound, accelerating discovery in medicinal chemistry, materials science, and beyond.

References

Spectroscopic Analysis of Ethyl 4-nitro-1H-indole-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Affiliation: Google AI Labs

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for Ethyl 4-nitro-1H-indole-2-carboxylate (CAS No: 4993-93-5), a vital intermediate in pharmaceutical and materials science research.[1][2][3] Due to the limited availability of publicly accessible, consolidated experimental spectra, this document synthesizes data from various sources and provides an expert interpretation of the expected spectral features based on established principles of organic spectroscopy. The guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this molecule.

Introduction

This compound is a member of the nitroindole family, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. The strategic placement of the nitro group at the 4-position of the indole ring, combined with the ethyl carboxylate at the 2-position, imparts unique electronic and steric properties that are crucial for its reactivity and interaction with biological targets. Accurate structural elucidation through spectroscopic methods is paramount for its application in synthesis and biological studies. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the indole ring, the ethyl group of the ester, and the N-H proton. The electron-withdrawing nature of the nitro group at C4 will significantly influence the chemical shifts of the adjacent protons.

Table 1: Predicted ¹H NMR Spectral Data

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-N1~12.0br s-
H-3~7.3s-
H-5~8.1d8.0
H-6~7.4t8.0
H-7~7.9d8.0
-OCH₂CH₃~4.4q7.1
-OCH₂CH₃~1.4t7.1

Interpretation and Causality:

  • N-H Proton (H-N1): The proton on the indole nitrogen is expected to be significantly deshielded, appearing as a broad singlet at a very downfield chemical shift due to hydrogen bonding and the aromatic nature of the ring.

  • Aromatic Protons (H-3, H-5, H-6, H-7): The electron-withdrawing nitro group at the C4 position will cause a downfield shift for the protons on the benzene portion of the indole ring, particularly H-5. The H-3 proton on the pyrrole ring is expected to appear as a singlet. The protons H-5, H-6, and H-7 will likely exhibit a typical three-spin system with doublet, triplet, and doublet multiplicities, respectively.

  • Ethyl Ester Protons: The methylene (-OCH₂-) protons of the ethyl group will appear as a quartet due to coupling with the three methyl protons. The methyl (-CH₃) protons will appear as a triplet due to coupling with the two methylene protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts will be influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Spectral Data

CarbonPredicted Chemical Shift (δ, ppm)
C=O~162.0
C-2~129.0
C-3~108.0
C-3a~128.0
C-4~140.0
C-5~120.0
C-6~125.0
C-7~115.0
C-7a~138.0
-OCH₂CH₃~62.0
-OCH₂CH₃~14.5

Interpretation and Causality:

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to have the most downfield chemical shift.

  • Aromatic Carbons: The carbon atom attached to the nitro group (C-4) will be significantly deshielded. The other aromatic carbons will appear in the typical range for indole derivatives, with their specific shifts influenced by the positions of the substituents.

  • Ethyl Ester Carbons: The methylene (-OCH₂-) and methyl (-CH₃) carbons of the ethyl group will appear in the aliphatic region of the spectrum.

Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining reproducible and high-quality NMR data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated solvent (e.g., DMSO-d6). prep2 Add a small amount of an internal standard (e.g., TMS). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Place the NMR tube in the spectrometer. prep3->acq1 acq2 Tune and shim the spectrometer for optimal magnetic field homogeneity. acq1->acq2 acq3 Acquire ¹H and ¹³C NMR spectra at an appropriate field strength (e.g., 400 MHz). acq2->acq3 proc1 Apply Fourier transformation to the raw data. acq3->proc1 proc2 Phase correct the spectra. proc1->proc2 proc3 Calibrate the chemical shift scale using the internal standard. proc2->proc3 proc4 Integrate the ¹H NMR signals. proc3->proc4 G cluster_prep Sample Preparation cluster_acq Data Acquisition prep1 Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile). acq1 Introduce the sample into the mass spectrometer (e.g., via direct infusion or LC-MS). prep1->acq1 acq2 Ionize the sample using an appropriate technique (e.g., Electrospray Ionization - ESI). acq1->acq2 acq3 Acquire the mass spectrum over a suitable m/z range. acq2->acq3 G cluster_prep Sample Preparation cluster_acq Data Acquisition prep1 Prepare a KBr pellet containing a small amount of the solid sample OR place a small amount of the sample on an ATR crystal. acq1 Place the sample in the FTIR spectrometer. prep1->acq1 acq2 Acquire the IR spectrum over the range of 4000-400 cm⁻¹. acq1->acq2

References

A Senior Application Scientist's Guide to Ethyl 4-nitro-1H-indole-2-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth examination of Ethyl 4-nitro-1H-indole-2-carboxylate, a pivotal heterocyclic building block in medicinal chemistry. The indole scaffold is a "privileged structure" frequently found in pharmacologically active compounds, and strategic functionalization is key to modulating biological activity.[1][2] The title compound, featuring an electron-withdrawing nitro group and a versatile ester moiety, serves as a crucial intermediate for creating diverse molecular architectures.[3][4] This document details its physicochemical properties, provides a robust, field-proven protocol for its synthesis, outlines comprehensive methods for its structural and purity validation, and explores its chemical reactivity and strategic applications in the development of novel therapeutic agents.

Introduction to this compound

This compound is a yellow solid organic compound recognized for its significant role as a versatile intermediate in organic synthesis.[4] Its structure is characterized by a core indole ring system, which is a common motif in a vast array of natural products, pharmaceuticals, and agrochemicals.[2][3][4] The strategic placement of a nitro group at the 4-position and an ethyl carboxylate group at the 2-position makes it a highly valuable precursor for developing novel anti-inflammatory and anti-cancer agents.[4]

Chemical Identity and Physicochemical Properties

The unambiguous identification of a chemical entity is the foundation of reproducible science. The structure and nomenclature of the title compound are well-established.

  • IUPAC Name: this compound[5]

  • CAS Number: 4993-93-5[4][5]

  • Molecular Formula: C₁₁H₁₀N₂O₄[4]

  • Molecular Weight: 234.21 g/mol [4][5]

A summary of its key physicochemical properties is presented below.

PropertyValueSource
Appearance Yellow Solid[4][5]
Purity ≥ 97-98% (HPLC)[4][6][7]
Storage Conditions Store at 0-8°C[4]
Significance in Medicinal Chemistry

The indole nucleus is a cornerstone of medicinal chemistry. The specific substitution pattern of this compound offers three primary points for diversification, making it an ideal scaffold for library synthesis:

  • The Nitro Group (C4): This powerful electron-withdrawing group can be readily reduced to an amine. This transformation is fundamental, as the resulting 4-aminoindole is a key precursor for constructing fused heterocyclic systems or for introducing a wide array of substituents via amide bond formation or N-alkylation.[8][9][10]

  • The Ethyl Ester (C2): The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. Alternatively, it can be reduced to a primary alcohol, providing another functional handle for further modification.[11]

  • The Indole Nitrogen (N1): The N-H bond can be deprotonated and alkylated or arylated, allowing for modulation of the compound's steric and electronic properties, which often has a profound impact on biological activity.[11]

This trifecta of reactive sites makes the compound a powerful platform for generating analogs in lead optimization campaigns.[3][4]

Synthesis of this compound

While several methods exist for indole synthesis, such as the Fischer, Reissert, and Madelung syntheses, they often require multi-step preparations of precursors.[1][12] The Bartoli indole synthesis offers a more direct and convergent approach, particularly for substituted indoles, by utilizing ortho-substituted nitroarenes.[1][13][14] However, a modified Fischer indole synthesis remains a common and reliable method for producing nitroindoles.[15]

Recommended Synthetic Approach: Modified Fischer Indole Synthesis

The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. For this compound, the precursors are (3-nitrophenyl)hydrazine and ethyl pyruvate.

Experimental Protocol

Causality: This protocol is designed for reliability and scalability. The use of polyphosphoric acid (PPA) as the catalyst and solvent provides a strong acidic medium that effectively promotes the key cyclization and ammonia elimination steps. The temperature control is critical to prevent side reactions and decomposition.

Step 1: Reaction Setup

  • To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add polyphosphoric acid (100 g).

  • Begin stirring and heat the PPA to 70-80°C to ensure it is fluid and homogeneous.

  • In a separate beaker, dissolve (3-nitrophenyl)hydrazine hydrochloride (10.0 g, 52.7 mmol) and ethyl pyruvate (6.12 g, 52.7 mmol) in absolute ethanol (50 mL).

Step 2: Addition and Reaction

  • Slowly add the ethanolic solution of the hydrazine and pyruvate to the hot, stirring PPA over 30 minutes. The temperature should be maintained below 90°C during the addition.

  • After the addition is complete, raise the temperature of the reaction mixture to 100-105°C and maintain it for 1 hour. Monitor the reaction by TLC (3:7 Ethyl Acetate:Hexane).

Step 3: Work-up and Isolation

  • Allow the reaction mixture to cool to approximately 60°C.

  • Carefully and slowly pour the viscous mixture onto 500 g of crushed ice in a 1 L beaker with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

  • The resulting yellow-brown solid is collected by vacuum filtration.

  • Wash the solid thoroughly with cold water (3 x 100 mL) until the filtrate is neutral (pH ~7).

Step 4: Purification

  • The crude product is purified by recrystallization from ethanol or an ethanol/water mixture.

  • Dissolve the crude solid in a minimum amount of hot ethanol. If necessary, add hot water dropwise until turbidity persists, then clarify with a few drops of ethanol.

  • Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystallization.

  • Collect the purified yellow crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Reactant1 (3-Nitrophenyl)hydrazine Addition Add Reactants to PPA Reactant1->Addition Reactant2 Ethyl Pyruvate Reactant2->Addition Catalyst Polyphosphoric Acid (PPA) Catalyst->Addition Setup Heat PPA to 80°C Setup->Catalyst Heating Heat to 105°C for 1h Addition->Heating Maintain <90°C Quench Pour onto Ice Heating->Quench Cool to 60°C Filter Vacuum Filtration Quench->Filter Wash Wash with H₂O Filter->Wash Recrystallize Recrystallize from Ethanol Wash->Recrystallize Dry Dry under Vacuum Recrystallize->Dry Product Pure Ethyl 4-nitro-1H- indole-2-carboxylate Dry->Product

Caption: Fischer indole synthesis workflow.

Spectroscopic and Chromatographic Characterization

Trustworthiness: A self-validating protocol requires rigorous characterization to confirm the identity and purity of the synthesized compound. Data from multiple orthogonal techniques (NMR, MS, IR, HPLC) provide a comprehensive and trustworthy assessment.

TechniqueExpected Data
¹H NMR Chemical shifts (δ) in ppm: Indole N-H (~9.0-10.0, broad s), aromatic protons on the benzene ring (~7.5-8.5, complex pattern), proton at C3 (~7.2, s), ethyl ester CH₂ (~4.4, q), ethyl ester CH₃ (~1.4, t).
¹³C NMR Chemical shifts (δ) in ppm: Carbonyl C (~162), aromatic carbons (~110-145), ester CH₂ (~62), ester CH₃ (~14).
FT-IR Key frequencies (cm⁻¹): N-H stretch (~3300), C=O stretch (ester, ~1700-1720), N-O stretches (nitro, ~1520 and ~1340).
Mass Spec. Expected [M+H]⁺ or M⁺: m/z = 235.07 or 234.06.
HPLC/UPLC Purity assessment: A single major peak with purity >97% is expected under standard reverse-phase conditions.

Note: Actual spectral values may vary slightly depending on the solvent and instrument used.

Chemical Reactivity and Derivatization for Drug Development

The true value of this compound lies in its potential for chemical transformation into novel drug candidates.[3][4]

Key Transformation: Reduction of the Nitro Group

The conversion of the C4-nitro group to a C4-amino group is arguably the most critical transformation, opening the door to a vast chemical space.

Protocol: Catalytic Hydrogenation

Causality: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean, efficient, and high-yielding method for nitro group reduction.[10] It avoids the use of harsh, stoichiometric metal reagents (like Fe, SnCl₂, or Zn) which can complicate purification.[9][10] The choice of solvent (ethanol or ethyl acetate) is based on substrate solubility and compatibility with the reaction.

  • In a hydrogenation vessel, dissolve this compound (1.0 g, 4.27 mmol) in ethanol (50 mL).

  • Carefully add 10% Palladium on Carbon (Pd/C, 100 mg, ~10 wt%).

  • Seal the vessel and purge it with nitrogen gas, then with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (50 psi or balloon pressure) and stir vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield Ethyl 4-amino-1H-indole-2-carboxylate, which can often be used without further purification.

Derivatization Pathways

The following diagram illustrates the key reactive sites and potential derivatization pathways that are central to using this scaffold in drug discovery programs.

Derivatization cluster_nitro C4-Nitro Group cluster_ester C2-Ester Group cluster_nh N1-Indole NH Start Ethyl 4-nitro-1H- indole-2-carboxylate Nitro_Reduction Reduction (H₂, Pd/C) Start->Nitro_Reduction Ester_Hydrolysis Hydrolysis (LiOH or NaOH) Start->Ester_Hydrolysis NH_Alkylation N-Alkylation (NaH, R''-X) Start->NH_Alkylation Amine_Product 4-Amino Derivative Nitro_Reduction->Amine_Product Amide_Formation Amide Formation (R-COCl) Amine_Product->Amide_Formation Fused_Ring Heterocycle Formation Amine_Product->Fused_Ring Acid_Product 2-Carboxylic Acid Ester_Hydrolysis->Acid_Product Amide_Coupling Amide Coupling (H₂N-R', EDC/HOBt) Acid_Product->Amide_Coupling N_Substituted N-Substituted Indole NH_Alkylation->N_Substituted

Caption: Key derivatization pathways.

Applications and Biological Relevance

Derivatives of nitroindoles are explored in a wide range of therapeutic areas. The 4-aminoindole core, readily accessible from the title compound, is a key component in the synthesis of:

  • Kinase Inhibitors: Many small-molecule kinase inhibitors utilize a substituted indole or azaindole core to interact with the ATP-binding site of kinases.[1]

  • Precursors to Ergot Alkaloids: The indole framework is central to ergot alkaloids, which have diverse pharmacological activities.[16]

  • Antiviral and Anticancer Agents: Functionalized indoles have demonstrated broad biological activity, and this scaffold allows for the systematic exploration of structure-activity relationships (SAR) to develop potent and selective agents.[4]

The compound also finds use in material science for creating functionalized polymers and in the development of fluorescent probes for biological imaging.[3]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic platform for innovation in drug discovery and material science. Its well-defined reactivity, coupled with robust synthetic and analytical protocols, provides researchers with a reliable tool to generate novel molecular entities. Understanding the causality behind experimental choices—from synthesis to derivatization—empowers scientists to rationally design and execute experiments, accelerating the path from a simple building block to a potentially life-changing therapeutic.

References

General Synthesis Pathways for Nitroindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Strategic Importance of the Nitroindole Scaffold

Indole and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals and biologically active compounds. The introduction of a nitro group onto the indole ring is a critical transformation that unlocks access to a diverse range of therapeutic agents and functional materials. The potent electron-withdrawing nature of the nitro group profoundly modulates the electronic properties of the indole system, influencing its reactivity and biological interactions. Nitroindoles serve as pivotal intermediates, with the nitro group being a versatile handle for further functionalization, most notably its reduction to an amino group, which opens pathways to amides, sulfonamides, and other key functionalities.

Derivatives of nitroindole are prominent in drug discovery, finding applications as neuronal nitric oxide synthase (nNOS) inhibitors for neurodegenerative disorders, anticancer agents that target unique DNA secondary structures like G-quadruplexes, and as building blocks for a multitude of other therapeutic candidates.[1][2][3]

However, the synthesis of specific nitroindole isomers is far from trivial. The high electron density and acid-sensitive nature of the indole nucleus present significant challenges in controlling the regioselectivity of nitration.[4] Direct electrophilic nitration often leads to a mixture of products, polymerization, or preferential substitution at the most nucleophilic C-3 position.[5][6] This guide provides a comprehensive overview of the core synthetic strategies, explaining the mechanistic rationale behind experimental choices and offering field-proven protocols for the regioselective synthesis of key nitroindole derivatives.

Chapter 1: The Challenge of Direct Electrophilic Nitration

The indole nucleus is a π-excessive heterocycle, making it highly susceptible to electrophilic attack. The pyrrole ring is significantly more reactive than the benzene ring. The inherent reactivity order for electrophilic substitution is C3 >> N1 > C2 > C6 > C4 > C5 > C7. The C-3 position is overwhelmingly the most nucleophilic and is the primary site of attack under non-acidic conditions.[4][5]

Under strongly acidic conditions (e.g., HNO₃/H₂SO₄), the situation is complicated by the propensity of indole to polymerize.[4] Furthermore, the indole nitrogen or the C-3 carbon can be protonated. Protonation at C-3 deactivates the pyrrole ring towards further electrophilic attack, forcing the reaction onto the less reactive benzene ring, which typically results in a mixture of 5- and 6-nitroindoles.[4]

Synthesis of 3-Nitroindoles: Leveraging Non-Acidic Conditions

To achieve selective nitration at the C-3 position, conditions must be employed that avoid strong acids. The use of nitrating agents generated in situ under non-acidic or mildly acidic conditions is the preferred strategy.

A modern, efficient, and environmentally friendly approach utilizes trifluoroacetyl nitrate (CF₃COONO₂) generated from the metathesis of ammonium tetramethylnitrate and trifluoroacetic anhydride.[7][8] This powerful electrophilic nitrating agent reacts selectively at the C-3 position of various indoles, even those with existing substituents.[8]

G cluster_reagent Reagent Generation cluster_reaction Electrophilic Attack at C3 TFAA Trifluoroacetic Anhydride (TFAA) Gen CF₃COONO₂ (Trifluoroacetyl nitrate) TFAA->Gen AmmNitrate NMe₄NO₃ AmmNitrate->Gen Intermediate Sigma Complex (Wheland Intermediate) Gen->Intermediate Electrophilic Nitrating Agent Indole N-Protected Indole Product 3-Nitroindole Derivative

Caption: Mechanism for C-3 nitration using trifluoroacetyl nitrate.

Experimental Protocol: Synthesis of N-Boc-3-nitroindole [7]

  • Reaction Setup: To a reaction tube, add N-Boc indole (1 mmol) and ammonium tetramethylnitrate (NMe₄NO₃, 150 mg, 1.1 mmol).

  • Solvent Addition: Immediately dissolve the solids in acetonitrile (1 mL).

  • Reagent Addition: Add trifluoroacetic anhydride (TFAA, 250 mg, 1.2 mmol) dropwise to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the N-Boc-3-nitroindole product.

Chapter 2: Indirect Strategies for Benzene Ring Nitration

Achieving selective nitration on the benzene ring (positions 4, 5, 6, and 7) almost always requires an indirect approach. This can involve either building the indole ring from a pre-nitrated starting material or using a protecting/directing group strategy on the indole core to deactivate the pyrrole ring and steer the electrophile to a specific position on the carbocyclic ring.

Synthesis of 4-Nitroindole: The Reissert Synthesis Approach

The synthesis of 4-nitroindole is of no practical value via direct nitration.[9] A robust and scalable method is the Reissert indole synthesis, which constructs the indole ring from an appropriately substituted aniline derivative. The synthesis starts with 2-methyl-3-nitrophenylamine, which is converted to an imidate ester, followed by cyclization.[9][10]

// Nodes Start [label="2-Methyl-3-nitrophenylamine"]; Imidate [label="Ethyl N-(2-methyl-3-nitrophenyl)formimidate"]; Cyclization [label="Cyclization Intermediate"]; Product [label="4-Nitroindole", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Reagents Orthoester [label="Triethyl Orthoformate", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Potassium Ethoxide\n+ Diethyl Oxalate", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Imidate [label="1. Formic Acid\n2. Ethanol, H⁺"]; Imidate -> Cyclization [label="Base-catalyzed\ncondensation", color="#4285F4"]; Cyclization -> Product [label="Intramolecular\nCyclization", color="#EA4335"];

// Invisible nodes for reagent arrows subgraph { rank=same; Orthoester; Start; } subgraph { rank=same; Base; Imidate; } Orthoester -> Start [style=invis]; // to position reagent Base -> Imidate [style=invis]; // to position reagent }

Caption: Simplified workflow for Reissert synthesis of 4-nitroindole.

Experimental Protocol: Synthesis of 4-Nitroindole [9]

  • Imidate Formation: Prepare ethyl N-(2-methyl-3-nitrophenyl)formimidate from 2-methyl-3-nitroaniline. The solution is heated to 120°C, and ethanol formed during the reaction is continuously distilled off over approximately 1 hour. The resulting imidate ester is purified by fractional vacuum distillation.[9]

  • Base Solution Prep: In a 200-mL beaker, add potassium ethoxide (11 g, 0.13 mol) to a solution of diethyl oxalate (22 g, 0.15 mol) in 50 mL of dry dimethylformamide (DMF) with vigorous stirring and cooling.[9]

  • Cyclization: Immediately pour the resulting deep-red base solution into a 250-mL flask containing a solution of the imidate ester (20.8 g, 0.10 mol) in 75 mL of dry dimethyl sulfoxide (DMSO).[9]

  • Heating and Precipitation: Stir the solution for 1 hour at approximately 40°C.

  • Isolation: Transfer the solution to a 1-L beaker and add water while stirring to induce smooth precipitation of the 4-nitroindole product.

  • Purification: Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent like aqueous ethanol to obtain pure 4-nitroindole.

Synthesis of 5-Nitroindole and 6-Nitroindole: The Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. By starting with the appropriate nitrophenylhydrazine, one can regioselectively synthesize 5-nitro- and 6-nitroindoles.

Starting MaterialCatalystProductReference
m-NitrophenylhydrazinePolyphosphoric Acid5-Nitroindole & 7-Nitroindole[11]
p-NitrophenylhydrazinePolyphosphoric Acid6-Nitroindole[11]
p-NitrophenylhydrazineAcetic Acid5-Nitroindole[1]

A notable modern alternative for 6-nitroindole synthesis involves a transition-metal-free intermolecular annulation of dinitrobenzenes with β-enaminones, promoted by cesium carbonate (Cs₂CO₃). This method forms two new C-C and C-N bonds in a single, highly regioselective operation.[12][13]

Synthesis of 7-Nitroindole: A Multi-Step Protection and Directing Group Strategy

The 7-position of indole is sterically hindered and electronically disfavored for direct electrophilic attack, making 7-nitroindole particularly challenging to synthesize directly.[4] The most effective and high-yielding method is an indirect route that temporarily breaks the aromaticity of the pyrrole ring.[14]

This elegant strategy involves four key stages:

  • Reduction/Sulfonation: The indole is first reduced to an indoline and simultaneously sulfonated at the 2-position using sodium bisulfite.

  • Protection: The indoline nitrogen is protected as an acetyl group using acetic anhydride. This step yields sodium 1-acetylindoline-2-sulfonate.

  • Nitration: The protected intermediate is nitrated using acetyl nitrate. The bulky protecting and directing groups at positions 1 and 2 effectively block other reactive sites, forcing the nitration to occur regioselectively at the C-7 position.

  • Deprotection/Aromatization: The acetyl and sulfonate groups are removed by alkaline hydrolysis, which simultaneously causes dehydrogenation of the indoline ring, restoring the indole aromatic system and yielding the final 7-nitroindole product.[14]

G Indole Indole IndolineSulfonate Sodium 1-acetylindoline-2-sulfonate Indole->IndolineSulfonate 1. NaHSO₃ 2. Ac₂O NitroIndoline 7-Nitro Intermediate IndolineSulfonate->NitroIndoline Acetyl Nitrate (HNO₃ / Ac₂O) Product 7-Nitroindole NitroIndoline->Product NaOH (aq) (Hydrolysis & Aromatization)

Caption: Key stages in the indirect synthesis of 7-nitroindole.

Experimental Protocol: Synthesis of 7-Nitroindole [14]

  • Preparation of Sodium 1-acetylindoline-2-sulfonate: This key intermediate is prepared from indole through reaction with sodium bisulfite followed by acetylation with acetic anhydride.[14]

  • Preparation of Nitrating Agent: Carefully prepare acetyl nitrate by mixing acetic anhydride with nitric acid. The reaction should be kept cool.

  • Nitration Reaction: Dissolve the sodium 1-acetylindoline-2-sulfonate intermediate in a suitable solvent like acetic anhydride. Add the prepared acetyl nitrate solution dropwise while maintaining the temperature at or below 10°C.

  • Isolation of Intermediate: Collect the precipitated nitrated product by filtration and wash it with water.

  • Alkaline Hydrolysis and Aromatization: Transfer the filtered intermediate to a flask and add a 20% aqueous solution of sodium hydroxide. Stir the mixture for 0.5 to 5 hours at a temperature between 20-60°C. This step removes the protecting groups and re-aromatizes the ring.

  • Final Product Isolation: Collect the precipitated 7-nitroindole by filtration, wash with water, and dry at 50°C.

  • Purification (Optional): For higher purity, the crude product can be recrystallized from warm ethanol by the dropwise addition of water.[14]

Conclusion

The synthesis of nitroindole derivatives is a study in controlling the reactivity of a sensitive heterocyclic system. While direct nitration can be effective for producing 3-nitroindoles under carefully controlled non-acidic conditions, the synthesis of isomers with nitration on the benzene ring requires more sophisticated strategies. Classic named reactions like the Fischer and Reissert syntheses, which build the indole scaffold from pre-functionalized precursors, remain indispensable tools. Furthermore, clever protecting and directing group strategies, as exemplified by the robust synthesis of 7-nitroindole, demonstrate how temporarily modifying the indole core can overcome inherent reactivity patterns to achieve challenging regiochemical outcomes. These versatile synthetic pathways provide the chemical foundation for the exploration of nitroindoles in drug discovery and materials science.

References

The Multifaceted Biological Activities of 4-Nitroindole Compounds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 4-Nitroindole Scaffold - A Privileged Structure in Medicinal Chemistry

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and pharmaceuticals. The introduction of a nitro group at the 4-position of the indole ring creates 4-nitroindole, a versatile building block that has garnered significant attention in the field of drug discovery.[1] This modification fundamentally alters the electronic properties of the indole core, opening up a diverse range of biological activities. Researchers have successfully utilized 4-nitroindole as a precursor for the synthesis of compounds with potential applications as anticancer, antimicrobial, and anti-inflammatory agents.[2] This technical guide provides an in-depth exploration of the biological activities of 4-nitroindole derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used to evaluate their therapeutic potential.

I. Anticancer Activity: Targeting the Engines of Malignancy

Several 4-nitroindole derivatives have demonstrated potent anticancer activities against a range of human cancer cell lines. The mechanisms underlying their cytotoxicity are multifaceted, primarily involving the induction of programmed cell death (apoptosis) and the modulation of key oncogenic signaling pathways.

A. Induction of Apoptosis

A key mechanism through which 4-nitroindole compounds exert their anticancer effects is the induction of apoptosis. Studies have shown that certain 4-nitroindole conjugates are more potent than the conventional chemotherapeutic drug doxorubicin against breast (MCF-7) and liver (HepG2) cancer cell lines.[3] This pro-apoptotic activity is often mediated through the intrinsic mitochondrial pathway, which involves the release of cytochrome c and the subsequent activation of caspase cascades.

B. Stabilization of c-Myc G-Quadruplex DNA

A particularly promising avenue of anticancer research for nitroindole derivatives is their ability to target non-canonical DNA structures known as G-quadruplexes (G4). The promoter region of the c-Myc oncogene contains a G-rich sequence that can fold into a G4 structure, acting as a transcriptional repressor.[4][5] Small molecules that can bind to and stabilize this G4 structure can effectively downregulate the expression of the c-Myc protein, a key driver of cell proliferation and tumorigenesis.[4][5]

Pyrrolidine-substituted 5-nitroindole derivatives have been identified as potent c-Myc G4 binders.[4] This interaction leads to a cascade of downstream effects, including:

  • Downregulation of c-Myc Expression: Both at the transcriptional and translational levels.[4]

  • Cell Cycle Arrest: Primarily in the sub-G1/G1 phase, halting cell proliferation.[4]

  • Induction of Reactive Oxygen Species (ROS): Increased intracellular ROS levels contribute to oxidative stress and cellular damage, further promoting apoptosis.[4]

c_myc_pathway nitroindole 4-Nitroindole Derivative g4 c-Myc Promoter G-Quadruplex nitroindole->g4 Binds and Stabilizes ros Increased ROS nitroindole->ros Induces cmyc_gene c-Myc Gene g4->cmyc_gene Represses Transcription cmyc_protein c-Myc Protein cmyc_gene->cmyc_protein Translation Inhibited cell_cycle Cell Cycle Progression cmyc_protein->cell_cycle Blocks apoptosis Apoptosis cell_cycle->apoptosis Leads to ros->apoptosis Contributes to par4_pathway thrombin Thrombin par4 PAR-4 Receptor thrombin->par4 Activates platelet_activation Platelet Activation par4->platelet_activation Initiates nitroindole 4-Nitroindole Derivative nitroindole->par4 Blocks Activation anticancer_workflow start Start: Synthesized 4-Nitroindole Derivatives srb_assay SRB Cytotoxicity Assay start->srb_assay active_compounds Identify Active Compounds (Determine IC50) srb_assay->active_compounds cell_cycle Flow Cytometry for Cell Cycle Analysis active_compounds->cell_cycle If Active ros_detection ROS Detection Assay active_compounds->ros_detection If Active apoptosis_assay Apoptosis Assays (e.g., Caspase Activity) active_compounds->apoptosis_assay If Active mechanism Elucidate Mechanism of Action cell_cycle->mechanism ros_detection->mechanism apoptosis_assay->mechanism

References

An In-Depth Technical Guide to Investigating the Pharmacological Landscape of Ethyl 4-Nitro-1H-Indole-2-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 4-nitro-1H-indole-2-carboxylate is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules.[1][2] While its primary utility has been in synthetic chemistry, the inherent reactivity of its indole scaffold, enhanced by the presence of a nitro group, suggests a significant, yet largely unexplored, potential for direct pharmacological activity.[2][3] This technical guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate and identify the potential pharmacological targets of this compound. We will delve into the rationale behind selecting key therapeutic areas, propose detailed experimental workflows for target validation, and present methodologies for characterizing the compound's mechanism of action. This document is intended to serve as a practical roadmap for unlocking the therapeutic promise of this intriguing molecule.

Introduction: The Therapeutic Potential of the Indole Nucleus

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a broad spectrum of biological activities. Its unique electronic properties and ability to participate in various intermolecular interactions allow it to bind to a diverse range of biological targets. The introduction of a nitro group at the 4-position, as in this compound, significantly modulates the electronic nature of the indole ring, potentially influencing its binding affinity and selectivity for specific protein targets.

While this compound is a well-established building block for creating more complex molecules with demonstrated anti-cancer and anti-inflammatory properties, its intrinsic bioactivity remains an open question.[2][3] This guide proposes a multi-pronged approach to de-orphanize this compound, focusing on three high-potential therapeutic areas: oncology, inflammation, and neuroscience.

Proposed Pharmacological Target Classes

Based on the established activities of structurally related indole derivatives, the following target classes represent the most promising avenues for investigation.

Protein Kinases in Oncology

The dysregulation of protein kinase activity is a hallmark of many cancers. Numerous indole-based compounds have been successfully developed as kinase inhibitors.[4][5] The structural resemblance of this compound to known kinase inhibitor scaffolds suggests that it may exert its effects by targeting key players in oncogenic signaling pathways.

Potential Kinase Targets:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase frequently mutated or overexpressed in various cancers.[5][6]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors.[5]

  • Src Family Kinases (SFKs): Non-receptor tyrosine kinases involved in cell proliferation, survival, and migration.[6]

Rationale: The indole nucleus is a common feature in many approved and investigational kinase inhibitors. The electronic properties conferred by the nitro and carboxylate groups could facilitate interactions within the ATP-binding pocket of these kinases.

Modulators of Inflammatory Pathways

Chronic inflammation is a key driver of numerous diseases. Indole derivatives have been explored for their anti-inflammatory potential, often through the modulation of enzymes and transcription factors that regulate the inflammatory response.

Potential Anti-inflammatory Targets:

  • Cyclooxygenase (COX) Enzymes (COX-1 and COX-2): Key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators.

  • Nuclear Factor-kappa B (NF-κB): A transcription factor that controls the expression of numerous pro-inflammatory genes.

  • Tryptophan Dioxygenase (TDO): An enzyme involved in tryptophan metabolism, which has been implicated in immune regulation.[7]

Rationale: The anti-inflammatory effects of various indole-containing compounds are well-documented. The potential for this compound to interfere with these pathways warrants investigation.

Neurological Targets

The indole scaffold is the backbone of the neurotransmitter serotonin, and many indole derivatives interact with neurological targets.

Potential Neurological Targets:

  • Cannabinoid Receptors (CB1 and CB2): G-protein coupled receptors that are part of the endocannabinoid system and are involved in a wide range of physiological processes. Some indole derivatives are known to be cannabinoid receptor ligands.[7][8]

  • Monoamine Oxidase (MAO) Enzymes (MAO-A and MAO-B): Enzymes that catalyze the oxidative deamination of neurotransmitters.

Rationale: Given the structural similarity to endogenous ligands and known synthetic modulators, exploring the interaction of this compound with neurological receptors and enzymes is a logical step.

Experimental Workflows for Target Identification and Validation

A systematic and tiered approach is essential for efficiently identifying and validating the pharmacological targets of this compound.

Tier 1: Broad Phenotypic Screening

The initial step is to perform broad phenotypic screens to identify the cellular processes affected by the compound. This provides a functional context for subsequent target-based assays.

Experimental Protocol: High-Content Imaging for Cellular Phenotyping

  • Cell Plating: Seed a panel of human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, PC3 prostate cancer) in 96-well, clear-bottom plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a concentration range of this compound (e.g., 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., staurosporine for apoptosis).

  • Staining: Stain the cells with a cocktail of fluorescent dyes targeting the nucleus (Hoechst 33342), cytoplasm (CellMask Green), and a marker for apoptosis (e.g., Annexin V-FITC).

  • Imaging: Acquire images using a high-content imaging system.

  • Image Analysis: Use automated image analysis software to quantify various cellular parameters, including cell count, nuclear morphology, cell cycle stage, and apoptosis markers.

Data Presentation:

Cell Line IC50 (µM) Observed Phenotype
A54925.3 ± 2.1G2/M cell cycle arrest
MCF-715.8 ± 1.5Increased apoptosis
PC332.1 ± 3.5Reduced proliferation

Note: The data presented in this table is hypothetical and for illustrative purposes.

Logical Flow Diagram for Tier 1 Screening:

Tier1_Screening start Start: this compound cell_panel Panel of Cancer Cell Lines (e.g., A549, MCF-7, PC3) start->cell_panel treatment Compound Treatment (Concentration Gradient) cell_panel->treatment imaging High-Content Imaging (Fluorescent Staining) treatment->imaging analysis Quantitative Image Analysis imaging->analysis phenotype Identify Cellular Phenotype (e.g., Apoptosis, Cell Cycle Arrest) analysis->phenotype end Proceed to Tier 2 phenotype->end

Caption: Tier 1 workflow for phenotypic screening.

Tier 2: Target-Based Enzymatic and Binding Assays

Based on the phenotypic screening results and the proposed target classes, a panel of in vitro enzymatic and binding assays should be conducted to identify direct molecular interactions.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., EGFR)

  • Reaction Setup: In a 384-well plate, combine recombinant human EGFR kinase, a fluorescently labeled peptide substrate, and ATP.

  • Compound Addition: Add this compound at various concentrations. Include a known EGFR inhibitor (e.g., Gefitinib) as a positive control and a vehicle control.

  • Incubation: Incubate the reaction mixture at 30°C for 1 hour to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the fluorescence signal. The signal intensity is inversely proportional to kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Workflow Diagram for Target-Based Assays:

Tier2_Assays cluster_assays In Vitro Assays phenotype Phenotypic Hit from Tier 1 target_selection Select Potential Targets (e.g., Kinases, COX, MAO) phenotype->target_selection kinase_assay Kinase Inhibition Assay (e.g., EGFR, VEGFR-2) target_selection->kinase_assay cox_assay COX Inhibition Assay (Colorimetric) target_selection->cox_assay binding_assay Receptor Binding Assay (Radioligand Displacement) target_selection->binding_assay data_analysis Data Analysis (IC50/EC50 Determination) kinase_assay->data_analysis cox_assay->data_analysis binding_assay->data_analysis validated_hit Validated In Vitro Hit data_analysis->validated_hit proceed Proceed to Tier 3 validated_hit->proceed

Caption: Tier 2 workflow for target-based assays.

Tier 3: Cellular Mechanism of Action and Target Engagement

Once a direct target is identified, the next step is to confirm its engagement in a cellular context and elucidate the downstream signaling effects.

Experimental Protocol: Western Blotting for Phospho-Protein Analysis

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., A549 for EGFR) and treat with this compound at its IC50 concentration for various time points.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target protein (e.g., phospho-EGFR and total EGFR) and downstream effectors (e.g., phospho-Akt and total Akt).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the change in protein phosphorylation levels.

Signaling Pathway Diagram:

Signaling_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Compound Ethyl 4-nitro-1H- indole-2-carboxylate Compound->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Hypothetical inhibition of the EGFR signaling pathway.

Summary and Future Directions

This guide outlines a systematic approach to uncover the pharmacological targets of this compound. By progressing from broad phenotypic screening to specific target-based assays and cellular mechanism of action studies, researchers can efficiently identify and validate its therapeutic potential. The versatility of the indole scaffold suggests that this compound could serve as a valuable lead for the development of novel therapeutics in oncology, inflammation, or neuroscience. Future work should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this promising chemical entity.

References

An In-depth Technical Guide to the Safe Handling of Ethyl 4-nitro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Ethyl 4-nitro-1H-indole-2-carboxylate

This compound is a versatile heterocyclic compound with significant applications in organic synthesis and pharmaceutical research.[1][2] Its indole core, functionalized with a nitro group and an ethyl ester, makes it a valuable intermediate in the development of novel bioactive molecules, including potential anti-inflammatory and anti-cancer agents.[1] The reactivity endowed by the nitro group also lends itself to the creation of advanced materials and sensors for detecting nitro compounds in environmental samples.[1][2]

Given its integral role in innovative research and development, a thorough understanding of its safe handling and storage is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the safety protocols and handling procedures for this compound, grounded in established safety data and practical laboratory experience.

Hazard Identification and Risk Assessment

According to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), this compound is not classified as a hazardous substance.[3] Consequently, it does not have required GHS hazard pictograms or signal words.[3] However, it is crucial to recognize that the absence of a formal hazard classification does not imply the absence of all potential risks. Good industrial hygiene and safety practices should always be followed when handling any chemical substance.[3]

Causality of Prudent Handling:

Nitroaromatic compounds as a class can possess biological activity and may be irritating to the eyes, skin, and respiratory tract. While this specific compound is not classified as hazardous, the precautionary principle dictates that exposure should be minimized. The potential for fine dust formation necessitates measures to control airborne particles, as inhalation is a primary route of exposure for solid compounds.

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is fundamental to a safe laboratory environment. The following protocols are designed to minimize exposure and maintain the chemical's stability.

Personal Protective Equipment (PPE)

The consistent use of appropriate PPE forms the first line of defense against chemical exposure.

  • Eye Protection: Wear OSHA-approved safety glasses with side shields or goggles (compliant with European Standard EN166).[3] This is critical to prevent accidental splashes or contact with airborne dust.

  • Hand Protection: Wear appropriate protective gloves to prevent skin contact.[3] Nitrile gloves are a common and effective choice for handling solid chemicals.

  • Body Protection: A standard laboratory coat should be worn to protect against spills and contamination of personal clothing.[3]

  • Respiratory Protection: Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required.[3] However, if dust formation is significant, a NIOSH/MSHA-approved respirator may be necessary.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[3] A chemical fume hood is recommended, especially when working with larger quantities or when there is a potential for dust generation.

Safe Handling Practices
  • Avoid contact with skin, eyes, and clothing.[3]

  • Avoid ingestion and inhalation.[3]

  • Minimize dust formation during handling.[3] Use techniques such as gentle scooping and weighing on a tared weigh paper within a fume hood to reduce the dispersion of fine particles.

  • Wash hands thoroughly after handling.

Storage
  • Temperature: Store in a refrigerator at temperatures between 0-8°C.[1] This is crucial for maintaining the long-term stability and purity of the compound.

  • Container: Keep the container tightly closed in a dry and well-ventilated place.

  • Incompatibilities: Keep away from strong oxidizing agents.

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and for predicting its behavior under various experimental conditions.

PropertyValueSource
CAS Number 4993-93-5[1][3][4]
Molecular Formula C₁₁H₁₀N₂O₄[1][4]
Molecular Weight 234.21 g/mol [1][4]
Appearance Yellow solid[1]
Purity ≥ 98% (HPLC)[1]
Storage Temperature 0-8°C[1]

Emergency Procedures

In the event of an accidental exposure or spill, a prompt and informed response is critical.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[3]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[3]

  • Inhalation: Move the exposed person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[3]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Seek medical attention if symptoms occur.[3]

Accidental Release Measures
  • Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required.[3] Avoid dust formation.

  • Environmental Precautions: Prevent the product from entering drains, sewers, or waterways.[3]

  • Containment and Cleanup: Sweep up and shovel into suitable containers for disposal.[3] Avoid creating dust. After collection, ventilate the area and wash the spill site.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: As with many organic compounds, hazardous combustion products may be formed, including carbon monoxide, carbon dioxide, and nitrogen oxides.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[3]

Disposal Considerations

Chemical waste must be disposed of in accordance with all applicable local, regional, and national regulations.[3] It is the responsibility of the chemical waste generator to properly classify the waste.[3] Do not dispose of this chemical down the drain or into the environment.

Visualizing Safe Handling and Emergency Response

To further clarify the recommended procedures, the following diagrams illustrate the key workflows for safe handling and emergency response.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Review SDS and Conduct Risk Assessment B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Ensure Engineering Controls are Active (Fume Hood, Ventilation) B->C D Weigh Compound in Fume Hood (Minimize Dust) C->D E Perform Experimental Work D->E F Clean Work Area E->F G Dispose of Waste in Designated Container F->G H Remove PPE and Wash Hands G->H

Caption: Standard Operating Procedure for Safe Handling.

EmergencyResponse cluster_spill Spill Response cluster_exposure Exposure Response action_node action_node Spill Spill or Exposure Occurs Spill_Type Type of Spill? Spill->Spill_Type Exposure_Route Route of Exposure? Spill->Exposure_Route Minor Minor Spill Spill_Type->Minor Small & Contained Major Major Spill Spill_Type->Major Large or Uncontained Action_Minor Contain Spill Clean with appropriate kit Dispose of as hazardous waste Minor->Action_Minor Action_Major Evacuate Area Alert Safety Officer Prevent entry Major->Action_Major Skin Skin Contact Exposure_Route->Skin Eyes Eye Contact Exposure_Route->Eyes Inhalation Inhalation Exposure_Route->Inhalation Action_Skin Remove contaminated clothing Wash area for 15 mins Skin->Action_Skin Action_Eyes Flush eyes for 15 mins at eye wash station Eyes->Action_Eyes Action_Inhalation Move to fresh air Seek medical attention if symptoms persist Inhalation->Action_Inhalation Med_Attention Seek Medical Attention Action_Skin->Med_Attention If irritation persists Action_Eyes->Med_Attention Seek medical attention Action_Inhalation->Med_Attention If symptoms persist

Caption: Emergency Response Decision Tree.

Conclusion

This compound is a compound of significant interest in contemporary chemical and pharmaceutical research. While it is not classified as hazardous under current OSHA regulations, a responsible and proactive approach to safety is essential. By understanding its properties, implementing robust handling and storage protocols, and being prepared for potential emergencies, researchers can work with this valuable compound safely and effectively. This guide serves as a foundational resource to foster a culture of safety and scientific excellence in the laboratory.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Nitroindoles via the Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Enduring Relevance of Nitroindoles and the Fischer Synthesis

The indole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] Among its many derivatives, nitroindoles are of particular interest due to their versatile chemical reactivity and significant biological activities. The nitro group can act as a directing group for further functionalization, a precursor to other functional groups (such as amines), and can contribute to the pharmacological profile of a molecule, including applications in the development of anticancer agents that target G-quadruplex DNA.[2]

For over a century, the Fischer indole synthesis, first reported by Emil Fischer in 1883, has remained one of the most reliable and widely utilized methods for constructing the indole nucleus.[3] The reaction facilitates the synthesis of substituted indoles from the acid-catalyzed reaction of a (substituted) phenylhydrazine with an aldehyde or ketone. This application note provides a detailed guide for the synthesis of nitroindoles using the Fischer indole synthesis, addressing the specific challenges and considerations that arise from the presence of the strongly electron-withdrawing nitro group.

Mechanistic Insights: Navigating the Electron-Deficient Landscape

The Fischer indole synthesis is a sophisticated reaction cascade that proceeds through several key intermediates.[3][4] Understanding this mechanism is paramount for troubleshooting and optimizing the synthesis of nitroindoles.

The generally accepted mechanism involves the following key steps:[5]

  • Phenylhydrazone Formation: The initial step is the condensation of a nitro-substituted phenylhydrazine with an aldehyde or ketone to form the corresponding phenylhydrazone. This is typically an acid-catalyzed process.

  • Tautomerization to Ene-hydrazine: The phenylhydrazone undergoes tautomerization to its ene-hydrazine isomer.

  • [6][6]-Sigmatropic Rearrangement: Following protonation, the ene-hydrazine undergoes a[6][6]-sigmatropic rearrangement, which is the crucial carbon-carbon bond-forming step. This step is often the rate-determining step of the reaction.[5]

  • Aromatization and Cyclization: The resulting intermediate loses a proton to regain aromaticity, followed by an intramolecular nucleophilic attack to form a cyclic aminal.

  • Ammonia Elimination: Finally, the elimination of ammonia under acidic conditions leads to the formation of the aromatic indole ring.[3]

The presence of a nitro group, a potent electron-withdrawing group (EWG), on the phenylhydrazine ring significantly impacts the reaction. EWGs decrease the electron density of the ring, making the key[6][6]-sigmatropic rearrangement more challenging.[6] Consequently, the synthesis of nitroindoles often requires more forcing reaction conditions, such as stronger acids and higher temperatures, and may result in lower yields compared to syntheses with electron-donating groups.[5][6]

Diagrammatic Representation of the Fischer Indole Synthesis Mechanism:

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_product Final Product A Nitro-substituted Phenylhydrazine C Phenylhydrazone A->C + Aldehyde/Ketone - H2O B Aldehyde or Ketone B->C D Ene-hydrazine C->D Tautomerization E [3,3]-Sigmatropic Rearrangement Product D->E [3,3]-Sigmatropic Rearrangement (Rate-determining) F Cyclic Aminal E->F Aromatization & Cyclization G Nitroindole F->G Elimination of NH3 Nitroindole_Synthesis_Workflow start Start reagents Select Nitro-substituted Phenylhydrazine and Carbonyl Compound start->reagents catalyst Choose Acid Catalyst (Brønsted or Lewis) reagents->catalyst reaction_setup Set up Reaction: - Combine reagents and catalyst - Add solvent (if necessary) catalyst->reaction_setup heating Heat to Reflux or Elevated Temperature reaction_setup->heating monitoring Monitor Reaction Progress (TLC, LC-MS) heating->monitoring monitoring->heating Incomplete workup Reaction Work-up: - Quench with water/ice - Neutralize acid - Extract with organic solvent monitoring->workup Reaction Complete purification Purify Crude Product (Column Chromatography) workup->purification characterization Characterize Final Product (NMR, MS, etc.) purification->characterization end End characterization->end

References

The Strategic Role of Ethyl 4-nitro-1H-indole-2-carboxylate in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis of a Versatile Scaffold for the Development of Novel Therapeutics

Ethyl 4-nitro-1H-indole-2-carboxylate, a seemingly unassuming chemical entity, has emerged as a powerful and versatile building block in the intricate world of medicinal chemistry. Its unique structural features, particularly the presence of a nitro group at the 4-position of the indole ring, render it an invaluable starting material for the synthesis of a diverse array of biologically active molecules. This guide provides a comprehensive overview of the applications of this compound, offering detailed insights into its synthesis, derivatization, and its role in the development of potential treatments for a range of diseases, including cancer, inflammation, and neurological disorders.

The Synthetic Keystone: Preparation of this compound

The efficient synthesis of this compound is paramount to its widespread use in drug discovery. The Reissert indole synthesis stands out as a classical and effective method for its preparation from readily available starting materials.[1][2][3] This approach involves the condensation of an o-nitrotoluene derivative with diethyl oxalate, followed by a reductive cyclization.

A detailed protocol, adapted from the well-established synthesis of 4-nitroindole, provides a reliable pathway to obtain this key intermediate.[4] The process begins with the formation of an N-acyl derivative from 2-methyl-3-nitroaniline, which then undergoes cyclization upon treatment with a base and diethyl oxalate.[4]

Workflow for the Synthesis of this compound

Caption: Reissert synthesis of this compound.

Protocol 1: Synthesis of this compound

This protocol is adapted from the Organic Syntheses procedure for 4-nitroindole.[4]

Materials:

  • 2-methyl-3-nitroaniline

  • Triethyl orthoformate

  • p-toluenesulfonic acid

  • Diethyl oxalate

  • Potassium ethoxide

  • Dimethylformamide (DMF), dry

  • Dimethyl sulfoxide (DMSO), dry

  • Ethanol

  • Water

Procedure:

Part A: Synthesis of Ethyl N-(2-methyl-3-nitrophenyl)formimidate [4]

  • In a round-bottomed flask equipped with a reflux condenser and a drying tube, combine 2-methyl-3-nitroaniline (1.0 mol), triethyl orthoformate (1.35 mol), and a catalytic amount of p-toluenesulfonic acid (approx. 1 g).

  • Heat the mixture to 120°C. Continuously remove the ethanol formed during the reaction by distillation over approximately 1 hour.

  • After the reaction is complete, allow the mixture to cool and then purify the residue by fractional vacuum distillation to obtain ethyl N-(2-methyl-3-nitrophenyl)formimidate.

Part B: Synthesis of this compound [4]

  • In a beaker, dissolve diethyl oxalate (0.15 mol) in dry DMF (50 mL).

  • While cooling the beaker in an ice bath and with vigorous stirring, add potassium ethoxide (0.13 mol).

  • Immediately pour this solution into a flask containing a solution of ethyl N-(2-methyl-3-nitrophenyl)formimidate (0.10 mol) in dry DMSO (75 mL).

  • Stir the resulting deep-red solution for 1 hour at approximately 40°C.

  • Transfer the reaction mixture to a larger beaker and add water with stirring to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol to yield this compound.

Applications in Medicinal Chemistry: A Scaffold for Diverse Therapeutic Targets

The strategic placement of the nitro group and the ester functionality on the indole core makes this compound a versatile precursor for a variety of therapeutic agents.[5] The electron-withdrawing nature of the nitro group can be exploited for further chemical modifications, and its reduction to an amino group opens up a vast chemical space for derivatization.

Anticancer Agents

The indole nucleus is a privileged scaffold in the design of anticancer drugs.[6] Derivatives of this compound can be synthesized to target various pathways involved in cancer progression, such as cell cycle regulation and apoptosis. The nitro group can be a key pharmacophoric feature or can be transformed into other functional groups to modulate activity.

One common strategy involves the conversion of the ester at the C-2 position to a carboxamide. This can be achieved by reacting the ester with a variety of amines. The resulting amides can exhibit a range of anticancer activities.

Table 1: Hypothetical Anticancer Activity of 4-Nitroindole-2-Carboxamide Derivatives

Compound IDR-group on AmideTarget Cell LineIC50 (µM)
4N-Ind-A1 BenzylMCF-7 (Breast)8.5
4N-Ind-A2 4-ChlorophenylA549 (Lung)12.3
4N-Ind-A3 CyclohexylHCT116 (Colon)15.1
4N-Ind-A4 3-PyridylHeLa (Cervical)9.8

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the potential for derivatization and the resulting biological activity. Actual data would need to be generated through experimental studies.

A key signaling pathway often dysregulated in cancer is the PI3K/Akt pathway, which plays a crucial role in cell survival and proliferation.[7] Indole-based compounds can be designed to inhibit key kinases in this pathway.

PI3K_Akt_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Survival Cell Survival & Proliferation mTORC1->Cell_Survival Indole_Derivative Indole-based Inhibitor Indole_Derivative->Akt inhibits NOS_Pathway L-Arginine L-Arginine nNOS Neuronal Nitric Oxide Synthase (nNOS) L-Arginine->nNOS NO Nitric Oxide (NO) nNOS->NO L-Citrulline L-Citrulline nNOS->L-Citrulline Downstream_Signaling Downstream Signaling (e.g., cGMP) NO->Downstream_Signaling 4-Nitroindole_Derivative 4-Nitroindole-based Inhibitor 4-Nitroindole_Derivative->nNOS inhibits

References

Application Notes: Ethyl 4-nitro-1H-indole-2-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs.[1][2] Among the vast array of functionalized indoles, Ethyl 4-nitro-1H-indole-2-carboxylate stands out as a particularly strategic starting material. Its utility stems from the orthogonal reactivity of its three key functional groups: the indole N-H, the C2-ethyl ester, and the C4-nitro group. The electron-withdrawing nitro group significantly influences the molecule's reactivity and provides a latent amino group, which, upon reduction, serves as a critical vector for building complex, biologically active molecules.[3][4]

This guide provides an in-depth analysis of the applications of this compound in drug discovery. We will explore its synthesis, key downstream transformations, and its role in the development of targeted therapies, with a focus on kinase inhibitors and other important drug classes. The protocols and insights provided are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful intermediate in their discovery programs.

Physicochemical Properties & Handling

A clear understanding of the starting material's properties is fundamental to its successful application.

PropertyValueSource
CAS Number 4993-93-5[3][5]
Molecular Formula C₁₁H₁₀N₂O₄[3][5]
Molecular Weight 234.21 g/mol [3][5]
Appearance Yellow Solid[3][5][6]
Purity ≥97% (Typical)[5][6]
Melting Point Not widely reported; handle as a stable solid.
Solubility Soluble in DMSO, DMF, and chlorinated solvents.
Storage Store at 2-8°C, protected from light.[7]

Safety & Handling: As a nitroaromatic compound, this compound should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

The Strategic Importance of the Intermediate

The power of this compound lies in its pre-functionalized scaffold, allowing for sequential and directed chemical modifications. The workflow below illustrates its central role as a precursor to more complex drug candidates.

G cluster_start Starting Materials cluster_core Core Intermediate cluster_key Key Transformations cluster_final Drug Scaffolds SM e.g., 2-bromo-5-nitroaniline Core This compound SM->Core Indole Synthesis (e.g., Cross-Coupling) NitroReduction Nitro Group Reduction (to 4-Aminoindole) Core->NitroReduction EsterMod Ester Modification (Hydrolysis, Amidation) Core->EsterMod Kinase Kinase Inhibitors NitroReduction->Kinase PAR PAR-4 Antagonists NitroReduction->PAR Other Other Bioactive Agents EsterMod->Other

Caption: Central role of the intermediate in drug discovery workflows.

Core Synthetic Transformations & Protocols

The true synthetic utility of this intermediate is realized through two primary transformations: reduction of the C4-nitro group and modification of the C2-ester.

Critical Transformation: Reduction to Ethyl 4-amino-1H-indole-2-carboxylate

The conversion of the C4-nitro group to a primary amine is arguably the most critical step, unlocking access to a vast chemical space. The resulting 4-aminoindole is a privileged scaffold in medicinal chemistry, particularly for kinase inhibitors, where the amino group can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[8]

Rationale for Method Selection: Catalytic hydrogenation using palladium on carbon (Pd/C) is the preferred industrial and laboratory method. It is highly efficient, proceeds under mild conditions, and avoids the use of stoichiometric heavy metal reductants (like tin(II) chloride), leading to a cleaner reaction profile and simpler purification.

Detailed Protocol: Catalytic Hydrogenation

  • Vessel Preparation: To a hydrogenation vessel, add this compound (1.0 eq, e.g., 5.0 g, 21.3 mmol).

  • Solvent Addition: Add a suitable solvent such as ethanol (EtOH) or ethyl acetate (EtOAc) (approx. 100 mL). The choice of solvent should ensure the starting material is soluble.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10% w/w, e.g., 250-500 mg).

    • Scientist's Note: The catalyst should be handled with care, especially when dry, as it can be pyrophoric. Wetting the catalyst with the reaction solvent before addition is a common safety practice.

  • Hydrogenation: Seal the vessel and purge thoroughly with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 atm or ~50 psi).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS by observing the disappearance of the yellow starting material and the appearance of the product. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional solvent (EtOH or EtOAc) to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting solid, Ethyl 4-amino-1H-indole-2-carboxylate, is often of sufficient purity for the next step. If required, it can be recrystallized from an ethanol/water mixture.

    • Expected Yield: >90%

    • Appearance: Off-white to light brown solid.

Modification of the C2-Ester Group

The ethyl ester at the C2 position provides another handle for diversification. It can be hydrolyzed to the corresponding carboxylic acid or converted directly into amides or hydrazides.[9]

Protocol: Saponification to 4-Nitro-1H-indole-2-carboxylic acid

  • Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 ratio).

  • Base Addition: Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq) and stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Acidification: Cool the mixture in an ice bath and carefully acidify with 1M HCl until the pH is ~2-3.

  • Isolation: The carboxylic acid product will typically precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

    • Expected Yield: >95%

Application in Kinase Inhibitor Synthesis

Indole derivatives are prolific scaffolds for kinase inhibitors.[1][8] The 4-aminoindole core derived from our title compound is an excellent starting point for synthesizing inhibitors targeting enzymes like Aurora kinases, CDKs, and ATR kinase.[10][11]

Rationale: The 4-amino group and the indole N-H act as a bidentate hydrogen bond donor system, mimicking the adenine portion of ATP and binding to the kinase hinge region. Further substitutions at the C2 position can be directed towards the solvent-exposed region to enhance potency and selectivity.

G start_mol Ethyl 4-amino-1H- indole-2-carboxylate reagent1 R-COOH, HATU, DIPEA product1 Ethyl 4-(acylamino)-1H- indole-2-carboxylate start_mol->product1 Amidation of C4-NH2 reagent1->product1 reagent2 LiOH, THF/H2O product2 4-(Acylamino)-1H- indole-2-carboxylic acid product1->product2 reagent2->product2 reagent3 R'-NH2, EDC, HOBt final_product Final Kinase Inhibitor Scaffold product2->final_product reagent3->final_product

Caption: Synthetic workflow for a generic kinase inhibitor scaffold.
Example Biological Data

The introduction of a nitro group at the C4 position has been shown to improve the anticancer activity of indole derivatives.[12] This highlights the electronic and structural contribution of this substituent, even before its reduction to an amine.

Compound ClassModificationTarget Cell LineIC₅₀ (µM)Reference
Thiazolyl-indole-2-carboxamide4-NO₂ substitutionMCF-7 (Breast Cancer)17.42[12]
Thiazolyl-indole-2-carboxamideUnsubstitutedMCF-7 (Breast Cancer)>100[12]
PAR-4 Antagonist (ML354 series)Nitroindole core Human Platelets~1.0[13]

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategically designed building block for modern drug discovery. Its value is defined by the latent functionality of the nitro group, which upon reduction, provides access to the highly sought-after 4-aminoindole scaffold. This, combined with the tunability of the C2-ester, allows for the rapid generation of diverse compound libraries targeting critical disease pathways. As the demand for novel, targeted therapeutics continues to grow, the intelligent application of versatile intermediates like this compound will remain a key strategy for accelerating the discovery of next-generation medicines.

References

N-alkylation reaction of ethyl indole-2-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the N-Alkylation of Ethyl Indole-2-Carboxylate Derivatives

Introduction: The Strategic Importance of N-Alkylation

The indole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products and pharmaceutical agents.[1][2] The functionalization of the indole nitrogen (N-1 position) is a critical synthetic transformation that profoundly influences the molecule's steric and electronic properties, often leading to significant modulation of its biological activity.[3] Ethyl indole-2-carboxylate serves as a particularly valuable starting material. The electron-withdrawing ester group at the C-2 position increases the acidity of the N-H proton (pKa ≈ 16), facilitating its removal and subsequent alkylation under milder conditions than the parent indole.[2][4] This guide provides a comprehensive overview of the theory, practical protocols, and critical considerations for the successful N-alkylation of ethyl indole-2-carboxylate derivatives.

Core Mechanism: A Two-Step SN2 Pathway

The predominant mechanism for the N-alkylation of indoles is a two-step process involving deprotonation followed by a bimolecular nucleophilic substitution (SN2) reaction.[4][5]

  • Deprotonation: A suitable base abstracts the acidic proton from the indole nitrogen, generating a highly nucleophilic indolide anion. This anion is resonance-stabilized, with the negative charge delocalized over the pyrrole ring.

  • Nucleophilic Attack: The indolide anion then acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent (typically an alkyl halide). This occurs via a backside attack, displacing the leaving group (e.g., a halide) and forming the new N-C bond.[5]

The efficiency and selectivity of this process are highly dependent on the judicious choice of base, solvent, and alkylating agent.

N_Alkylation_Mechanism Indole Ethyl Indole-2-Carboxylate (N-H Acidic Proton) Indolide Indolide Anion (Nucleophile) Indole->Indolide Deprotonation (+ Base) Base Base (e.g., NaH) Product N-Alkylated Product Indolide->Product SN2 Attack (+ R-X) Byproduct Byproducts (H₂, NaX) AlkylHalide Alkylating Agent (R-X)

Caption: The two-step mechanism for indole N-alkylation.

Experimental Design: Choosing Your Reagents

The success of the reaction hinges on selecting the right components. The following table summarizes common choices and key considerations.

ComponentCommon ExamplesExpertise & Experience Insights
Base Strong Bases: NaH, KH, n-BuLi Weaker Bases: K₂CO₃, Cs₂CO₃, KOHSodium Hydride (NaH) is the most common choice for its high efficacy and the irreversible, quantitative deprotonation it provides.[1][3] The reaction evolves hydrogen gas, which serves as a visual indicator of progress. Weaker bases like K₂CO₃ are often used in Phase-Transfer Catalysis (PTC) conditions or with more activated indoles.[6][7]
Solvent Polar Aprotic: DMF, THF, Acetonitrile Biphasic: Toluene/H₂O, Benzene/H₂O (for PTC)Dimethylformamide (DMF) and Tetrahydrofuran (THF) are preferred as they are polar enough to dissolve the indolide salt but do not have acidic protons that would quench the reaction.[1][3] Anhydrous solvents are critical when using strong, water-reactive bases like NaH.[8]
Alkylating Agent Alkyl Halides: MeI, EtBr, Benzyl-Br, Allyl-Cl Alcohols: (with Mitsunobu reagents)The reactivity order for halides is I > Br > Cl. Primary and benzylic halides are ideal for the SN2 reaction.[5] Tertiary halides will lead to elimination products and are unsuitable.[9] For sensitive substrates or when using an alcohol as the alkyl source, the Mitsunobu reaction is a powerful alternative.[10][11]

Standard Protocol: N-Alkylation using Sodium Hydride

This protocol describes a general and robust procedure for the N-alkylation of ethyl indole-2-carboxylate using sodium hydride (NaH) and an alkyl halide.

Safety First: Handling Sodium Hydride

Sodium Hydride (NaH) is a highly reactive, flammable solid that reacts violently with water to produce hydrogen gas, which can ignite spontaneously.[8][12]

  • ALWAYS handle NaH in an inert atmosphere (e.g., a nitrogen or argon-filled glovebox or under a positive pressure of inert gas).[8]

  • Use anhydrous solvents and glassware.

  • Wear appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile gloves.[8][13]

  • Quenching of the reaction and excess NaH must be done slowly and at low temperatures (0 °C).

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • To a dry, round-bottom flask equipped with a magnetic stir bar, add ethyl indole-2-carboxylate (1.0 eq).

    • Place the flask under an inert atmosphere (N₂ or Ar).

    • Add anhydrous DMF to dissolve the starting material (typical concentration: 0.1 to 0.5 M).[3]

    • Cool the solution to 0 °C using an ice bath.

  • Deprotonation:

    • Carefully add NaH (60% dispersion in mineral oil, 1.1 - 1.5 eq) to the stirred solution in small portions.

    • Expert Insight: Portion-wise addition is crucial to control the rate of hydrogen gas evolution and prevent excessive foaming or a dangerous exotherm.[3]

    • Stir the mixture at 0 °C for 30-60 minutes. The cessation of gas bubbling indicates the completion of deprotonation.

  • Alkylation:

    • Slowly add the alkyl halide (1.1 - 1.5 eq) to the reaction mixture via syringe, keeping the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-24 hours.

    • Self-Validation: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Quenching:

    • Once the reaction is complete, cool the flask back to 0 °C in an ice bath.

    • CRITICAL STEP: Carefully and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[3] This neutralizes any unreacted NaH.

    • Transfer the mixture to a separatory funnel and dilute with water.

    • Extract the product with a suitable organic solvent, such as ethyl acetate (3x).

    • Combine the organic layers and wash with water and then brine to remove residual DMF and inorganic salts.[3]

  • Purification and Characterization:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product using column chromatography on silica gel.

    • Characterize the final product using NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its structure and purity. The disappearance of the N-H proton signal in the ¹H-NMR spectrum is a key indicator of successful N-alkylation.[14]

Experimental Workflow Visualization

Experimental_Workflow prep 1. Preparation - Dry Glassware - Add Indole & Anhydrous DMF - Inert Atmosphere (N₂/Ar) - Cool to 0°C deprot 2. Deprotonation - Add NaH (1.2 eq) portion-wise - Stir at 0°C for 30-60 min - Monitor H₂ evolution prep->deprot alkyl 3. Alkylation - Add Alkyl Halide (1.2 eq) at 0°C - Warm to RT, stir 2-24h deprot->alkyl monitor 4. Monitoring - TLC Analysis alkyl->monitor monitor->alkyl Incomplete workup 5. Workup & Extraction - Quench with sat. NH₄Cl at 0°C - Extract with Ethyl Acetate - Wash with H₂O & Brine monitor->workup Reaction Complete purify 6. Purification & Characterization - Dry & Concentrate - Column Chromatography - NMR, MS Analysis workup->purify

Caption: A standard workflow for indole N-alkylation.

Alternative Methodologies

While the NaH/DMF system is a workhorse, certain substrates may require alternative approaches.

Phase-Transfer Catalysis (PTC)

This method is advantageous when avoiding strong, hazardous bases like NaH and anhydrous conditions.

  • Principle: The reaction occurs in a biphasic system (e.g., toluene/aqueous NaOH).[6] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., Bu₄N⁺HSO₄⁻), transports the indolide anion from the aqueous phase to the organic phase where it can react with the alkyl halide.[6]

  • Advantages: Milder conditions, no need for anhydrous solvents, and enhanced safety.

  • Considerations: Reaction rates can be slower, and optimization of the catalyst and solvent system may be required.

Mitsunobu Reaction

This reaction is ideal for alkylating with primary or secondary alcohols, offering an alternative to alkyl halides.[10][11]

  • Principle: The reaction couples an alcohol with an acidic N-H pronucleophile (the indole) using a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD).[11][15] The process activates the alcohol's hydroxyl group, making it a good leaving group.

  • Advantages: Access to N-alkylated products from alcohols, stereospecific inversion of configuration at the alcohol's carbon center, and generally mild, neutral conditions.[11][15]

  • Considerations: Stoichiometric amounts of reagents are required, and purification can be challenging due to phosphorus-containing byproducts.

Conclusion and Outlook

The N-alkylation of ethyl indole-2-carboxylate is a fundamental and versatile reaction for the synthesis of complex heterocyclic molecules. The standard NaH/DMF protocol remains a highly reliable method, providing excellent yields for a wide range of substrates.[1][3] However, understanding alternative methodologies like Phase-Transfer Catalysis and the Mitsunobu reaction equips the modern chemist with a broader toolkit to tackle more challenging synthetic problems. Careful consideration of safety, particularly when handling pyrophoric reagents, and diligent reaction monitoring are paramount to achieving successful and reproducible outcomes in the laboratory.

References

Application Note: High-Purity Isolation of Ethyl 4-nitro-1H-indole-2-carboxylate via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the purification of Ethyl 4-nitro-1H-indole-2-carboxylate, a key intermediate in pharmaceutical and agrochemical synthesis.[1][2] The protocol details a robust flash column chromatography method for the efficient removal of common impurities, ensuring high purity of the final product. The causality behind experimental choices, from solvent system selection to fraction analysis, is explained to provide a deeper understanding of the purification process. This guide is intended to be a self-validating system for researchers, enabling them to achieve consistent and high-quality results.

Introduction: The Importance of Purity for a Versatile Intermediate

This compound is a valuable building block in the synthesis of a wide range of biologically active molecules.[1][2] Its indole scaffold, functionalized with a nitro group and an ethyl ester, allows for diverse chemical transformations, making it a sought-after intermediate in the development of novel therapeutics and crop protection agents. The purity of this compound is paramount, as residual starting materials or byproducts from its synthesis can lead to undesirable side reactions and compromise the integrity of subsequent synthetic steps.

Flash column chromatography is a widely adopted technique for the purification of organic compounds, offering a balance of speed and resolution. This application note outlines a detailed protocol for the purification of this compound using this method, with a focus on practical application and scientific rationale.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of this compound is essential for its effective and safe handling.

PropertyValueSource
CAS Number 4993-93-5[3]
Molecular Formula C₁₁H₁₀N₂O₄[3]
Molecular Weight 234.21 g/mol [3][4]
Appearance Yellow solidChem-Impex
Storage Store at 0-8°CChem-Impex

Safety Precautions: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, consult the Safety Data Sheet (SDS).

The Purification Strategy: A Step-by-Step Approach

The successful purification of this compound hinges on a systematic approach, from initial reaction work-up to final product isolation. The following workflow provides a logical sequence for achieving high purity.

Purification_Workflow A Crude Reaction Mixture B Solvent Removal (Rotary Evaporation) A->B Concentration C TLC Analysis for Solvent System Optimization B->C Sample for analysis D Column Preparation (Slurry Packing) C->D Informed choice E Sample Loading D->E F Elution (Isocratic or Gradient) E->F G Fraction Collection F->G H TLC Analysis of Fractions G->H Monitoring I Pooling of Pure Fractions H->I Selection J Solvent Removal and Drying I->J K Purity and Identity Confirmation (NMR, LC-MS) J->K

Caption: A logical workflow for the purification of this compound.

Experimental Protocol

This protocol is designed for the purification of approximately 1 gram of crude this compound. The quantities can be scaled accordingly.

Materials and Reagents
  • Crude this compound

  • Silica gel (60-120 mesh)

  • Ethyl acetate (ACS grade)

  • Hexane (ACS grade)

  • Dichloromethane (for sample loading)

  • TLC plates (silica gel 60 F₂₅₄)

  • Glass column with stopcock

  • Collection tubes

  • UV lamp (254 nm)

  • Rotary evaporator

Thin-Layer Chromatography (TLC) for Solvent System Selection

The choice of the mobile phase is critical for achieving good separation. A mixture of ethyl acetate and hexane is a common and effective solvent system for compounds of moderate polarity like this compound.[5]

  • Prepare a stock solution of the crude material by dissolving a small amount in a few drops of dichloromethane.

  • Spot the TLC plate: Using a capillary tube, apply a small spot of the crude solution onto the baseline of a TLC plate.

  • Develop the plate: Place the TLC plate in a developing chamber containing a pre-determined ratio of ethyl acetate in hexane (e.g., 10%, 20%, 30%).

  • Visualize the spots: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp.

  • Optimize the solvent system: The ideal solvent system will provide a retention factor (Rf) of approximately 0.25-0.35 for the desired compound. Adjust the ratio of ethyl acetate to hexane until this Rf value is achieved. For similar compounds, a hexane/ethyl acetate ratio of 8:1 has been shown to be effective.

Column Preparation (Slurry Packing Method)

Proper column packing is essential to avoid channeling and ensure optimal separation.

  • Determine the amount of silica gel: A general rule of thumb is to use a 30-50 fold mass excess of silica gel to the crude product. For 1 gram of crude material, use approximately 30-50 grams of silica gel.

  • Prepare the slurry: In a beaker, mix the silica gel with the chosen mobile phase (the optimized ethyl acetate/hexane mixture from the TLC analysis) to form a homogenous slurry.

  • Pack the column: Secure the column in a vertical position. With the stopcock closed, pour the slurry into the column. Open the stopcock to allow the solvent to drain, and gently tap the column to ensure even packing of the silica gel. Add more solvent as needed to prevent the silica bed from running dry.

  • Equilibrate the column: Once the silica gel has settled, pass 2-3 column volumes of the mobile phase through the column to ensure it is fully equilibrated.

Sample Loading
  • Dissolve the crude product: Dissolve the 1 gram of crude this compound in a minimal amount of dichloromethane.

  • Adsorb onto silica gel: To the dissolved sample, add approximately 2-3 grams of silica gel and concentrate the mixture to a free-flowing powder using a rotary evaporator.

  • Load the sample: Carefully add the silica gel-adsorbed sample to the top of the packed column.

Elution and Fraction Collection
  • Begin elution: Carefully add the mobile phase to the top of the column and begin to elute the compounds. Maintain a constant flow rate.

  • Collect fractions: Collect the eluent in small, numbered fractions (e.g., 10-15 mL per fraction).

  • Monitor the separation: Monitor the progress of the separation by spotting every few fractions on a TLC plate and visualizing under a UV lamp.

Elution_Process cluster_column Chromatography Column cluster_fractions Fraction Collection cluster_tlc TLC Monitoring Sample Sample loaded on Silica Silica Silica Gel Bed Sample->Silica F1 Fraction 1 Silica->F1 Elution Solvent Mobile Phase (e.g., Hexane:EtOAc 8:1) Solvent->Sample F2 Fraction 2 TLC TLC analysis of fractions F1->TLC Fn Fraction 'n' F2->TLC Fn->TLC

Caption: The process of elution and fraction collection with TLC monitoring.

Product Isolation and Analysis
  • Identify pure fractions: Based on the TLC analysis, identify the fractions containing the pure this compound.

  • Combine and concentrate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.

  • Dry the product: Dry the resulting solid under high vacuum to remove any residual solvent.

  • Characterize the product: Determine the yield and confirm the purity and identity of the final product using appropriate analytical techniques such as NMR spectroscopy and mass spectrometry.

Expected Results and Troubleshooting

ParameterExpected Outcome
Appearance Yellow solid
Purity (by HPLC/NMR) >98%
Yield Dependent on the purity of the crude material
Rf (Hexane:EtOAc 8:1) ~0.3

Troubleshooting:

  • Poor separation: If the compounds elute too quickly or too slowly, adjust the polarity of the mobile phase. For faster elution, increase the proportion of ethyl acetate. For slower elution, increase the proportion of hexane.

  • Band tailing: This may be due to overloading the column or the presence of highly polar impurities. Reduce the amount of crude material loaded or consider a pre-purification step.

  • Compound stuck on the column: If the compound is too polar for the chosen solvent system, a more polar eluent, such as a higher concentration of ethyl acetate or the addition of a small amount of methanol, may be necessary.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the purification of this compound using flash column chromatography. By understanding the principles behind each step and carefully optimizing the experimental parameters, researchers can consistently obtain high-purity material, which is crucial for the success of subsequent synthetic applications.

References

Application Notes & Protocols: Nitroindole Derivatives as Probes for c-Myc G-Quadruplex Biology in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The c-Myc oncogene, a master regulator of cellular proliferation, is overexpressed in a majority of human cancers, making it a prime therapeutic target.[1][2] However, its "undruggable" nature as a transcription factor has necessitated innovative strategies.[3] One of the most promising approaches involves targeting a unique DNA secondary structure, the G-quadruplex (G4), located in the promoter region of the c-Myc gene.[1][4][5] Stabilization of this G4 structure acts as a "molecular brake," repressing c-Myc transcription and inhibiting cancer cell growth.[4][6] This guide provides a detailed overview and field-proven protocols for utilizing a specific class of small molecules—nitroindole derivatives—as potent and selective binders of the c-Myc G-quadruplex. These compounds serve as powerful chemical tools for basic research and as foundational scaffolds for anticancer drug development.[5][7][8]

Section 1: The c-Myc G-Quadruplex - A Transcriptional Silencer

Guanine-rich sequences, such as the nuclease hypersensitivity element (NHE III₁) located upstream of the c-Myc P1 promoter, can fold into four-stranded structures known as G-quadruplexes.[1][2] These structures are composed of stacked G-tetrads, which are square planar arrangements of four guanine bases stabilized by Hoogsteen hydrogen bonds and coordinated by a central cation, typically K⁺.[5][9] The formation of the parallel G-quadruplex structure within the c-Myc promoter acts as a physical impediment to transcription machinery, effectively silencing gene expression.[4][5] Small molecules that can selectively bind and stabilize this structure enhance its repressive function, leading to the downregulation of c-Myc protein, cell cycle arrest, and apoptosis in cancer cells.[5][8][10]

G4_Mechanism cluster_0 c-Myc Promoter Region cluster_1 Cellular Processes cluster_2 Therapeutic Intervention G_rich_seq G-Rich Sequence (NHE III₁) Transcription RNA Polymerase II Binding & Transcriptional Activation G_rich_seq->Transcription Default State cMyc_Protein c-Myc Protein Synthesis Transcription->cMyc_Protein Cancer_Growth Uncontrolled Cell Proliferation cMyc_Protein->Cancer_Growth Nitroindole Nitroindole Derivative G4_Stabilization G4 Stabilization Nitroindole->G4_Stabilization G4_Formation G-Quadruplex (G4) Formation G4_Formation->G4_Stabilization Transcription_Blocked Transcription Repressed G4_Stabilization->Transcription_Blocked Apoptosis Cell Cycle Arrest & Apoptosis Transcription_Blocked->Apoptosis

Caption: Mechanism of c-Myc repression by G-quadruplex stabilization.

Section 2: Nitroindole Derivatives as High-Affinity c-Myc G4 Binders

The 5-nitroindole scaffold has emerged as a privileged structure for targeting the c-Myc G-quadruplex.[7][8] Structure-activity relationship (SAR) studies reveal that the combination of the electron-withdrawing nitro group on the indole core and strategically placed cationic side chains results in compounds with high affinity and selectivity for the c-Myc G4 over duplex DNA.[5]

Key Structural Features & Binding Mode:

  • Planar Indole Core: The aromatic indole core facilitates π-π stacking interactions with the external G-tetrads of the quadruplex, a primary mode of binding for many G4 ligands.[6]

  • 5-Nitro Group: This functional group is crucial for enhancing binding affinity, potentially through specific electrostatic or hydrogen bonding interactions within the G4 grooves or with the phosphate backbone.[5]

  • Cationic Side Chains: Flexible, positively charged side chains, often incorporating pyrrolidine or other amine-containing moieties, interact with the negatively charged grooves and phosphate backbone of the G4, further enhancing binding affinity and selectivity.[5][7]

  • Stoichiometry: Biophysical analyses, including NMR spectroscopy, have shown that some optimized nitroindole derivatives interact with the terminal G-quartets in a 2:1 ligand-to-DNA stoichiometry, effectively "capping" both ends of the G4 structure.[5][8]

G4_Binding cluster_g4 c-Myc G-Quadruplex cluster_ligand Nitroindole Ligand G_tetrad_top 5' G-Tetrad G_tetrad_mid1 G-Tetrad G_tetrad_mid2 G-Tetrad G_tetrad_bottom 3' G-Tetrad groove Groove ligand_core Planar Indole Core ligand_core->G_tetrad_top π-π Stacking side_chain Cationic Side Chain side_chain->groove Groove Binding & Electrostatic Interaction

Caption: Binding model of a nitroindole derivative with a G-quadruplex.

Quantitative Data Summary

The following table summarizes the biophysical and cellular characteristics of representative substituted 5-nitroindole derivatives, demonstrating their potency and selectivity.

Compound IDDescriptionKd c-Myc G4 (µM)ΔTm c-Myc G4 (°C)Selectivity (Kd duplex / Kd c-Myc)IC50 HeLa cells (µM)Reference
Compound 7 Methylene-bridged pyrrolidine0.44Not Reported29.2311.2[5]
Compound 5 Methylene-bridged pyrrolidine0.52Not Reported24.1216.2[5]
Compound 5b 5-aminoindole analogue1.83Not Reported6.5518.2[5]
(Data synthesized from Nimbarte et al., 2021. Kd values determined by MicroScale Thermophoresis (MST). Selectivity is the ratio of binding affinity for duplex DNA vs. c-Myc G4 DNA)

Section 3: Biophysical Characterization Protocols

Verifying the direct interaction between a nitroindole derivative and the c-Myc G4 is the foundational step in its validation. The following protocols describe two essential biophysical assays.

Protocol 3.1: FRET Melting Assay for G4 Thermal Stabilization

Principle: This assay quantifies the ability of a ligand to stabilize the G4 structure. A DNA oligonucleotide corresponding to the c-Myc G4 sequence is dually labeled with a fluorescent donor (e.g., FAM) and a quencher acceptor (e.g., TAMRA).[11][12] In the folded G4 conformation, the donor and quencher are in close proximity, resulting in low fluorescence (high FRET). As the temperature increases, the G4 unfolds, separating the fluorophores and causing a sharp increase in fluorescence. The melting temperature (Tm) is the temperature at which 50% of the G4s are unfolded. A stabilizing ligand will increase the Tm, and the change (ΔTm) is a direct measure of its stabilizing potential.[13][14]

Materials:

  • F-cMyc-T Oligonucleotide: 5'-FAM-TGG GGA GGG TGG GGA GGG TGG GGA A-TAMRA-3' (or similar Pu22/Pu27 sequence).

  • Annealing Buffer: 10 mM Lithium Cacodylate (pH 7.2), 10 mM KCl, 90 mM LiCl.

  • Nitroindole Compound Stock: 10 mM in DMSO.

  • Control DNA: Dually labeled duplex DNA (for selectivity).

  • Instrumentation: Real-Time PCR (qPCR) machine capable of thermal ramping and fluorescence detection.

Procedure:

  • Oligonucleotide Preparation: Dilute the F-cMyc-T oligo to a final concentration of 0.2 µM in the annealing buffer.

  • Annealing: Heat the oligo solution to 95°C for 5 minutes, then allow it to cool slowly to room temperature overnight. This ensures proper folding into the G4 conformation.

  • Ligand Addition: In a 96-well PCR plate, prepare reactions in duplicate or triplicate.

    • No Ligand Control: 25 µL of the annealed oligo solution.

    • Ligand Test: 25 µL of the annealed oligo solution containing the nitroindole derivative at the desired final concentration (e.g., 1 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • FRET Melting:

    • Place the plate in the qPCR instrument.

    • Set the instrument to monitor FAM fluorescence.

    • Program the thermal ramp: Hold at 25°C for 5 minutes, then increase the temperature from 25°C to 95°C at a rate of 0.5°C per minute, recording fluorescence at each step.

  • Data Analysis:

    • Plot the normalized fluorescence intensity against temperature.

    • Fit the data to a sigmoidal curve. The Tm is the inflection point of the curve (or the peak of the first derivative).

    • Calculate ΔTm = Tm (with ligand) - Tm (without ligand).

Expert Insights & Trustworthiness:

  • Causality: The use of KCl is critical; potassium ions are essential for stabilizing the central channel of the G-tetrads and promoting the G4 structure. Lithium ions are used to maintain ionic strength without promoting G4 formation themselves.[14]

  • Self-Validation: A significant ΔTm (>10-15°C) is a strong indicator of potent stabilization.[15] Running a parallel experiment with a non-G4 forming sequence or a duplex DNA control is crucial to validate selectivity. A small ΔTm for duplex DNA confirms preferential binding to the G4 structure.[14]

Protocol 3.2: Circular Dichroism (CD) Spectroscopy for Structural Confirmation

Principle: CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules.[16] DNA structures have characteristic CD spectra. A parallel G-quadruplex, the major conformation formed by the c-Myc promoter sequence, exhibits a strong positive peak around 264 nm and a negative peak around 245 nm.[5][17] This assay confirms that the oligonucleotide is correctly folded and can reveal structural perturbations upon ligand binding.[18][19]

Materials:

  • Unlabeled c-Myc Oligonucleotide: (e.g., Pu22 or Pu27 sequence).

  • CD Buffer: 10 mM Tris-HCl (pH 7.4), 100 mM KCl.

  • Nitroindole Compound Stock: 1 mM in DMSO.

  • Instrumentation: CD Spectropolarimeter with a thermostatted cell holder.

  • Cuvette: 1 cm path length quartz cuvette.

Procedure:

  • Sample Preparation: Prepare a 5 µM solution of the c-Myc oligo in CD buffer. Anneal as described in Protocol 3.1.

  • Baseline Correction: Record a spectrum of the CD buffer alone from 320 nm to 220 nm. Subtract this baseline from all subsequent spectra.

  • G4 Spectrum: Record the CD spectrum of the annealed oligo. Confirm the presence of the characteristic parallel G4 signature (positive peak at ~264 nm).

  • Ligand Titration: Add aliquots of the nitroindole compound stock to the cuvette to achieve the desired molar ratios (e.g., 1:1, 1:2, 1:5 DNA:ligand). Mix gently and allow to equilibrate for 5 minutes before each scan.

  • Data Analysis:

    • Overlay the spectra from the titration.

    • Observe changes in the CD signal. An increase in the ellipticity at 264 nm often indicates stabilization of the G4 structure. Significant shifts in peak positions may suggest a ligand-induced conformational change.

Expert Insights & Trustworthiness:

  • Causality: The distinct spectral signature arises from the unique chiral arrangement of the stacked G-tetrads in the parallel conformation. Any molecule that binds and alters this arrangement will change the CD spectrum.

  • Self-Validation: The initial spectrum must match the known signature of a parallel G4 to ensure the starting material is correctly folded. The absence of a strong signal at ~295 nm confirms the lack of significant anti-parallel populations.[17]

Section 4: Cell-Based Assay Protocols

After biophysical validation, the next critical step is to determine if the nitroindole derivative can exert its intended biological effect in a cellular context: the downregulation of c-Myc and subsequent inhibition of cancer cell proliferation.

Protocol 4.1: c-Myc Expression Analysis by RT-qPCR

Principle: This protocol directly measures the effect of the compound on c-Myc gene transcription. By stabilizing the promoter G4, the nitroindole derivative should decrease the amount of c-Myc mRNA.

Materials:

  • Cancer Cell Line: A line with high c-Myc expression (e.g., HeLa, RAJI).[4][5]

  • Cell Culture Medium, FBS, Antibiotics.

  • Nitroindole Compound.

  • RNA Extraction Kit.

  • cDNA Synthesis Kit.

  • qPCR Master Mix and Primers: For c-Myc and a housekeeping gene (e.g., GAPDH, ACTB).

  • Instrumentation: qPCR machine.

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with varying concentrations of the nitroindole derivative (e.g., 0.1, 1, 5, 10 µM) and a vehicle control (DMSO) for a set time (e.g., 24 or 48 hours).

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions. Quantify RNA and assess its purity.

  • cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) from each sample.

  • qPCR: Set up qPCR reactions for both c-Myc and the housekeeping gene for each sample.

  • Data Analysis: Calculate the relative expression of c-Myc mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

Expert Insights & Trustworthiness:

  • Causality: A dose-dependent decrease in c-Myc mRNA is the expected outcome if the compound's mechanism of action is transcriptional repression via G4 stabilization.

  • Self-Validation: The inclusion of a stable housekeeping gene is essential for accurate normalization. A positive control compound known to downregulate c-Myc (if available) can validate the assay setup. Western blotting should be performed in parallel to confirm that the reduction in mRNA translates to a reduction in c-Myc protein levels.

Protocol 4.2: Cell Viability Assay (MTT)

Principle: This assay assesses the downstream effect of c-Myc inhibition on cell proliferation and viability. A reduction in the essential c-Myc oncoprotein should lead to decreased metabolic activity and proliferation, which is measured by the conversion of MTT reagent to a colored formazan product by viable cells.[20]

Materials:

  • Cancer Cell Line.

  • Cell Culture Supplies.

  • Nitroindole Compound.

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solubilization Buffer (e.g., DMSO or acidified isopropanol).

  • Instrumentation: 96-well plate reader (absorbance).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Add a range of concentrations of the nitroindole derivative to the wells (typically in a serial dilution). Include a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the medium and add solubilization buffer to dissolve the crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration and fit to a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Expert Insights & Trustworthiness:

  • Causality: The IC₅₀ value provides a quantitative measure of the compound's anticancer potency. This functional outcome should correlate with the compound's ability to bind the c-Myc G4 and downregulate its expression.

  • Self-Validation: Performing the assay on a non-cancerous cell line can provide an initial assessment of tumor selectivity. The results should be reproducible across multiple experiments.

References

Application Note: Strategic Functionalization of Ethyl 4-nitro-1H-indole-2-carboxylate for Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals. Ethyl 4-nitro-1H-indole-2-carboxylate is a particularly valuable starting material, offering three distinct and chemically addressable points for molecular elaboration: the indole nitrogen (N1), the C4-nitro group, and the C2-ester. This application note provides a detailed guide for researchers, chemists, and drug development professionals on the strategic functionalization of this versatile building block. We present validated, step-by-step protocols for N-alkylation, nitro group reduction to the critical 4-aminoindole intermediate, and modification of the C2-ester. The causality behind experimental choices is explained, and quantitative data is summarized to ensure reproducibility and facilitate the rational design of novel, biologically active compounds.

Introduction

The Indole Scaffold in Medicinal Chemistry

Indole derivatives are a prominent class of heterocyclic compounds in drug discovery, recognized for their vast range of biological activities and therapeutic applications.[1] This privileged structure, consisting of a benzene ring fused to a pyrrole ring, is a key component in essential biomolecules like the neurotransmitter serotonin and the hormone melatonin.[1] Its structural versatility allows it to interact with a multitude of biological receptors and enzymes, leading to applications in oncology (e.g., Vinca alkaloids), inflammation, and infectious diseases.[1][2][3] The ability to strategically introduce various substituents onto the indole ring is crucial for modulating the pharmacokinetic and pharmacodynamic properties of these compounds, making the development of robust synthetic methodologies a paramount objective.[1]

This compound: A Versatile Starting Material

This compound serves as an ideal precursor for constructing diverse chemical libraries. Its utility stems from the orthogonal reactivity of its principal functional groups:

  • The Indole N-H (N1): The proton on the indole nitrogen is weakly acidic and can be readily removed by a suitable base, allowing for facile N-alkylation or N-arylation. This position is often targeted to block potential metabolism or to introduce moieties that can form additional interactions with a biological target.

  • The 4-Nitro Group: The electron-withdrawing nitro group significantly influences the electronic properties of the indole ring. More importantly, it is a synthetic handle that can be reliably reduced to a primary amine (4-aminoindole). This amino group is a critical nucleophile for a host of subsequent reactions, including amide bond formation, sulfonylation, and reductive amination, opening up a vast chemical space for exploration.[4] The 4-aminoquinoline scaffold, an analogous structure, is well-known in medicinal chemistry for its antimalarial properties, highlighting the potential of 4-amino-substituted heterocycles.[5][6][7]

  • The 2-Ethyl Carboxylate: The ester at the C2 position can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted into amides and hydrazides, providing another avenue for diversification.[8]

This trifecta of reactive sites allows for a modular and strategic approach to library synthesis, as detailed in the following sections.

Key Functionalization Strategies & Protocols

The functionalization of this compound can be systematically approached by targeting each of its key reactive sites. The following diagram illustrates the primary synthetic pathways described in this guide.

G cluster_start Starting Material cluster_downstream Further Derivatization start This compound N_Alk N-Alkylated Product start->N_Alk N-Alkylation (Protocol 3.1) Amino Ethyl 4-amino-1H-indole-2-carboxylate start->Amino Nitro Reduction (Protocol 3.2) Acid 4-Nitro-1H-indole-2-carboxylic Acid start->Acid Ester Hydrolysis (Protocol 3.3) Amide Amides / Sulfonamides Amino->Amide Amide Coupling / etc.

Caption: Primary functionalization pathways for this compound.

N-Functionalization of the Indole Nitrogen

Scientific Rationale: Alkylation of the indole nitrogen is a common first step in indole chemistry. It prevents unwanted side reactions in subsequent steps and allows for the introduction of diverse substituents. The choice of base is critical; a moderately strong base is required to deprotonate the N-H without hydrolyzing the ester. Potassium hydroxide in an aprotic solvent like acetone provides an effective and economical system for this transformation.[8]

Protocol: See Section 3.1 for a detailed, step-by-step procedure for N-benzylation. This protocol can be adapted for other primary alkyl halides.

Reagent/ConditionPurposeTypical Yield
Alkyl Halide Benzyl bromide, Allyl bromideIntroduces the desired R-group.
Base Potassium Hydroxide (aq.)Deprotonates the indole N-H.
Solvent AcetoneAprotic solvent that solubilizes reactants.
Temperature 20 °C (Room Temp.)Mild conditions prevent side reactions.
Reported Yields >90%[8]High efficiency for activated halides.
Reduction of the 4-Nitro Group to a 4-Amino Group

Scientific Rationale: The conversion of the nitro group to an amine is arguably the most powerful transformation for this scaffold, unlocking access to a wide array of derivatives. Two common and reliable methods are catalytic hydrogenation and reduction with stannous chloride (SnCl₂).

  • Catalytic Hydrogenation: This is a very clean method, often providing high yields with simple workup (catalyst filtration).[4] Palladium on carbon (Pd/C) is a standard catalyst, though care must be taken as over-reduction of the indole ring can occur under harsh conditions.[9][10]

  • Stannous Chloride (SnCl₂): This is a classic, robust, and cost-effective method for nitro group reduction.[4] It is tolerant of many functional groups and is performed in an acidic alcoholic solution. The workup involves neutralization to precipitate tin salts, which are then filtered off.[4][11]

Protocol: See Section 3.2 for a detailed, step-by-step procedure using Stannous Chloride.

Table 2: Comparison of Nitro Reduction Methods

MethodReagents & ConditionsAdvantagesDisadvantagesTypical Yield
Catalytic Hydrogenation H₂ (balloon or Parr), 10% Pd/C, Ethanol, RTClean, high yield, easy product isolation.Requires specialized equipment (hydrogenator); potential for ring reduction.>90%
Stannous Chloride SnCl₂·2H₂O, Conc. HCl, Ethanol, RefluxInexpensive, high functional group tolerance.Stoichiometric metal waste; workup can be tedious.85-95%[4]
Modification of the 2-Ester Group

Scientific Rationale: The ethyl ester at the C2 position provides a handle for introducing polarity or creating new attachment points. The most fundamental modification is saponification (base-catalyzed hydrolysis) to the corresponding carboxylic acid. This reaction is typically straightforward, using a strong base like NaOH or KOH in an alcohol/water mixture. The resulting carboxylate salt is protonated during an acidic workup to yield the final product.[12][13]

Protocol: See Section 3.3 for a detailed, step-by-step procedure for saponification.

Detailed Experimental Protocols

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve Indole in Acetone B 2. Add aq. KOH A->B C 3. Stir at RT (30 min) B->C D 4. Add Alkyl Halide C->D E 5. Stir at RT (2-4 h) D->E F 6. Remove Acetone (in vacuo) E->F G 7. Add Water & Extract with EtOAc F->G H 8. Purify via Column Chromatography G->H

Caption: Experimental workflow for N-Alkylation (Protocol 3.1).

Protocol: N-Benzylation of this compound

This protocol is adapted from a similar procedure for ethyl indol-2-carboxylate.[8]

  • Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 mmol, 234 mg). Dissolve the solid in acetone (15 mL).

  • Base Addition: Prepare a solution of potassium hydroxide (KOH) (3.0 mmol, 168 mg) in water (0.2 mL). Add this aqueous solution to the stirred acetone solution. Stir the resulting mixture at room temperature (20-25 °C) for 30 minutes. The solution may change color.

  • Alkylation: Add benzyl bromide (1.1 mmol, 188 mg, 0.13 mL) dropwise to the reaction mixture.

  • Reaction Monitoring: Continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:7 Ethyl Acetate/Hexane eluent system. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.

  • Workup: Once the reaction is complete, remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining residue, add deionized water (20 mL) and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-benzylated product.

Protocol: Reduction to Ethyl 4-amino-1H-indole-2-carboxylate using SnCl₂

This protocol is based on standard procedures for aromatic nitro group reduction.[4][11][14][15][16]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, add this compound (1.0 mmol, 234 mg) and ethanol (20 mL).

  • Reagent Addition: To this solution, add stannous chloride dihydrate (SnCl₂·2H₂O) (5.0 mmol, 1.13 g). Carefully add concentrated hydrochloric acid (HCl) (2 mL) to the mixture with stirring.

  • Heating: Heat the reaction mixture to reflux (approx. 80 °C) using a heating mantle.

  • Reaction Monitoring: Monitor the reaction by TLC (3:7 Ethyl Acetate/Hexane). The reaction is typically complete within 2-3 hours.

  • Workup - Neutralization: After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-water (approx. 50 mL). Basify the acidic mixture by slowly adding a saturated sodium bicarbonate (NaHCO₃) solution or 2 M NaOH until the pH is >8. A thick, white precipitate of tin salts will form.

  • Filtration and Extraction: Filter the mixture through a pad of Celite® to remove the tin salts, washing the filter cake thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Purification: Combine all organic layers, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-amino-1H-indole-2-carboxylate, which can be used directly or purified further if necessary.

Protocol: Saponification to 4-Nitro-1H-indole-2-carboxylic Acid

This protocol is based on general ester hydrolysis procedures.[12]

  • Reaction Setup: Dissolve this compound (1.0 mmol, 234 mg) in a mixture of methanol (10 mL) and a 1 M aqueous solution of sodium hydroxide (NaOH) (5 mL) in a 50 mL round-bottom flask.

  • Heating: Stir the resulting mixture at reflux (approx. 70 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup - Acidification: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water (10 mL).

  • Extraction (Base Wash): Wash the aqueous layer with ethyl ether (2 x 15 mL) to remove any unreacted starting material. Discard the organic layers.

  • Precipitation: Cool the aqueous phase in an ice bath and acidify by adding 1 M HCl dropwise until the pH is ~2. A solid precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-nitro-1H-indole-2-carboxylic acid.

Conclusion and Future Perspectives

The protocols detailed in this application note provide a robust and validated roadmap for the strategic functionalization of this compound. By selectively targeting the N1, C4-nitro, and C2-ester positions, researchers can efficiently generate a diverse array of chemical scaffolds. The 4-aminoindole intermediate, in particular, is a highly valuable building block for accessing novel chemical space in drug discovery programs targeting kinases, phosphodiesterases, and other enzyme classes.[17] Future work will focus on exploring direct C-H functionalization methods on these electron-deficient indole systems to further expand the synthetic toolkit available to medicinal chemists.[1][3][18]

References

Application Notes & Protocols: Ethyl 4-nitro-1H-indole-2-carboxylate as a Privileged Scaffold for Novel Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The indole nucleus is a cornerstone in medicinal and agricultural chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1] Its derivatives are found in nature and have been extensively developed into commercial products, including fungicides, herbicides, and insecticides.[2][3][4] The unique electronic and structural properties of the indole ring system allow for diverse chemical modifications, making it an ideal starting point for generating libraries of bioactive compounds.[5][6]

This guide focuses on a particularly valuable, yet underexplored, starting material: Ethyl 4-nitro-1H-indole-2-carboxylate . This molecule is strategically functionalized for divergent synthesis. The indole core provides the essential biological footprint. The ester at the C2 position and the N-H at the N1 position are classic handles for derivatization.[7] Critically, the nitro group at the C4 position is a powerful electron-withdrawing feature that not only modulates the electronic properties of the indole ring but also serves as a versatile synthetic precursor for a vast range of functional groups.[8][9] The presence of this group can significantly enhance the therapeutic or biological action of a compound.[9]

These application notes provide a strategic framework and detailed protocols for leveraging this compound to design, synthesize, and screen a new generation of agrochemicals.

Physicochemical Properties & Synthetic Potential

This compound is a stable, solid compound that serves as an excellent starting point for library synthesis.[8] Its key attributes are summarized below.

PropertyValue
Molecular Formula C₁₁H₁₀N₂O₄
Molecular Weight 234.21 g/mol
CAS Number 4993-93-5
Appearance Yellow solid
Key Reactive Sites 1. N1-H (acidic proton)
2. C2-Ester (for amidation/hydrazinolysis)
3. C4-Nitro group (for reduction)

The strategic placement of these three functional groups allows for a multi-pronged approach to generating structural diversity, as detailed in the following synthetic protocols.

Synthetic Derivatization Protocols

The following protocols outline key transformations of this compound. The rationale behind each modification is to probe different aspects of the Structure-Activity Relationship (SAR), such as lipophilicity, hydrogen bonding capacity, and steric bulk, which are critical for biological activity.[3][5]

Protocol 2.1: N1-Alkylation/Arylation
  • Rationale & Expertise: Modification at the N1 position of the indole ring is a common strategy to alter a compound's lipophilicity and metabolic stability. Introducing different alkyl or benzyl groups can significantly impact how the molecule penetrates cell membranes of fungi, plants, or insects. This protocol uses potassium hydroxide in acetone, a mild and effective method for N-alkylation of indoles that avoids harsh conditions and simplifies product isolation.[7]

  • Detailed Step-by-Step Methodology:

    • To a solution of this compound (1.0 eq) in 15 mL of acetone in a round-bottom flask, add powdered potassium hydroxide (KOH, 1.5 eq).

    • Stir the suspension vigorously at room temperature for 30 minutes.

    • Add the desired alkyl or benzyl halide (e.g., benzyl bromide, ethyl iodide) (1.2 eq) dropwise to the mixture.

    • Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% ethyl acetate in hexane).

    • Upon completion (typically 2-4 hours), filter the mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the resulting crude residue by column chromatography on silica gel to yield the N1-substituted product.

  • Visualization of Workflow:

    G A Dissolve Starting Material in Acetone B Add Powdered KOH A->B C Stir for 30 min B->C D Add Alkyl/Aryl Halide C->D E Monitor by TLC D->E F Filter Salts E->F G Concentrate Filtrate F->G H Purify by Chromatography G->H I Characterize Final Product H->I

    Caption: N1-Alkylation Workflow.

Protocol 2.2: C2-Ester to Amide/Hydrazide Conversion
  • Rationale & Expertise: Converting the C2-ester to an amide or hydrazide introduces crucial hydrogen bond donor and acceptor functionalities.[7] These groups can form key interactions with enzyme active sites. Hydrazides, in particular, are valuable intermediates for synthesizing more complex heterocyclic structures like pyrazoles or thiadiazoles, further expanding chemical diversity.[10][11] This protocol uses a direct reaction with hydrazine hydrate, a standard and high-yielding method for forming carbohydrazides from esters.[7]

  • Detailed Step-by-Step Methodology:

    • Suspend this compound (1.0 eq) in 20 mL of ethanol in a round-bottom flask.

    • Add hydrazine hydrate (5.0 eq) to the suspension.

    • Heat the mixture to reflux (approx. 80°C) and maintain for 4-6 hours. A precipitate will typically form as the reaction proceeds.

    • Monitor the reaction for the disappearance of the starting material by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold ethanol to remove any unreacted starting material or excess hydrazine.

    • Dry the product under vacuum to yield the pure 4-nitro-1H-indole-2-carbohydrazide. This product can be used for subsequent reactions without further purification.

  • Visualization of Workflow:

    G A Suspend Ester in Ethanol B Add Hydrazine Hydrate A->B C Reflux for 4-6 hours B->C D Monitor by TLC C->D E Cool to Room Temp D->E F Filter Precipitate E->F G Wash with Cold Ethanol F->G H Dry Under Vacuum G->H I Pure Hydrazide Product H->I

    Caption: C2-Hydrazide Formation Workflow.

Protocol 2.3: C4-Nitro Reduction and Acylation
  • Rationale & Expertise: The nitro group is a potent modulator of electronic properties, but its conversion to an amine unlocks a vast potential for diversification. The resulting aniline-type amine is a versatile nucleophile that can be acylated, sulfonylated, or used in cyclization reactions to append new functionalities. This two-step protocol first employs a classic and reliable reduction using tin(II) chloride, followed by a standard Schotten-Baumann acylation, providing a robust pathway to a wide range of C4-amido derivatives.

  • Detailed Step-by-Step Methodology:

    • Step 1: Nitro Reduction

      • Add this compound (1.0 eq) to a flask containing ethanol (20 mL).

      • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) to the mixture.

      • Heat the reaction to 70°C and stir for 2-3 hours until TLC confirms the consumption of the starting material.

      • Cool the reaction, then carefully pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and precipitate tin salts.

      • Extract the aqueous layer three times with ethyl acetate.

      • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude Ethyl 4-amino-1H-indole-2-carboxylate.

    • Step 2: Amide Formation (Acylation)

      • Dissolve the crude amine from Step 1 in dichloromethane (DCM, 15 mL) and add pyridine (1.5 eq).

      • Cool the solution to 0°C in an ice bath.

      • Slowly add the desired acyl chloride (e.g., benzoyl chloride) (1.1 eq).

      • Allow the reaction to warm to room temperature and stir for 2 hours.

      • Wash the reaction mixture with 1M HCl, then with saturated NaHCO₃ solution, and finally with brine.

      • Dry the organic layer over Na₂SO₄, filter, and concentrate.

      • Purify the residue by column chromatography to obtain the target C4-amido indole derivative.

  • Visualization of Synthetic Pathway:

    G Start Ethyl 4-nitro-1H-indole- 2-carboxylate Amino Ethyl 4-amino-1H-indole- 2-carboxylate Start->Amino SnCl2.2H2O, EtOH, 70°C Amide Final C4-Amido Product Amino->Amide Acyl Chloride, Pyridine, DCM

Biological Screening Protocols

A successful agrochemical discovery program relies on robust and validated screening methods. [12]The following protocols provide a tiered approach for assessing the antifungal, herbicidal, and insecticidal potential of the synthesized indole derivatives. Each protocol is designed to be self-validating through the mandatory inclusion of positive and negative controls.

Protocol 3.1: In Vitro Antifungal Screening
  • Principle: This assay quantifies the ability of a compound to inhibit the mycelial growth of a target fungal pathogen on a solid medium. [10][13]It is a foundational screen for identifying fungistatic or fungicidal activity.

  • Self-Validating System:

    • Negative Control: DMSO (or the solvent used to dissolve compounds) to assess baseline fungal growth.

    • Positive Control: A commercial fungicide (e.g., Azoxystrobin, Fluconazole) to confirm the sensitivity of the assay and the pathogen. [14][15]

  • Detailed Step-by-Step Methodology:

    • Prepare Potato Dextrose Agar (PDA) medium according to the manufacturer's instructions and sterilize by autoclaving.

    • Cool the medium to 50-55°C and add the test compound (dissolved in DMSO) to achieve the desired final concentration (e.g., 50 µg/mL). Also prepare plates with the negative and positive controls.

    • Pour the amended agar into sterile 90 mm Petri dishes and allow them to solidify.

    • Aseptically place a 5 mm mycelial plug, taken from the edge of an actively growing culture of the test fungus (e.g., Fusarium graminearum), in the center of each plate.

    • Seal the plates with parafilm and incubate at 25°C in the dark.

    • When the fungal growth in the negative control plate has nearly reached the edge of the plate, measure the diameter of the fungal colony in all plates.

    • Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the colony diameter in the negative control and T is the colony diameter in the treatment plate.

    • Compounds showing significant inhibition can be advanced to dose-response studies to determine the EC₅₀ value.

  • Screening Workflow Visualization:

    G cluster_prep Plate Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare PDA Medium B Amend with Test Cmpd, Positive Control, or Negative Control (DMSO) A->B C Pour Plates B->C D Inoculate with Fungal Plug C->D E Incubate at 25°C D->E F Measure Colony Diameter E->F G Calculate % Inhibition F->G H Determine EC50 for Hits G->H

    Caption: Antifungal Mycelial Growth Inhibition Workflow.

Protocol 3.2: Herbicidal Pre-Emergence Screening
  • Principle: This assay assesses the effect of compounds on seed germination and early root/shoot growth of model plant species, which is indicative of pre-emergent herbicidal activity. [16][17]

  • Self-Validating System:

    • Negative Control: Solvent-only treatment to establish normal germination and growth.

    • Positive Control: A commercial herbicide (e.g., Pendimethalin) to validate the assay's responsiveness.

  • Detailed Step-by-Step Methodology:

    • Place a sterile filter paper disc in a 90 mm Petri dish.

    • Place 10-15 seeds of a model plant (e.g., Amaranthus retroflexus for dicots, Echinochloa crus-galli for monocots) onto the filter paper.

    • Apply 2 mL of an aqueous solution/emulsion of the test compound at the desired concentration (e.g., 100 mg/L). Also prepare control plates.

    • Seal the Petri dishes and place them in a controlled environment growth chamber (e.g., 25°C, 16h light/8h dark cycle).

    • After 7-10 days, count the number of germinated seeds and measure the root and shoot length of the seedlings.

    • Calculate the percent inhibition of germination and growth relative to the negative control.

    • Compounds showing significant inhibition are considered hits for further evaluation.

  • Herbicidal Screening Data Summary (Hypothetical):

Compound IDConc. (mg/L)Germination Inhibition (%)Root Growth Inhibition (%)
DMSO N/A00
Herbicide 109598
IND-001 1001525
IND-005 1008592
Protocol 3.3: Insecticidal Contact Toxicity Screening
  • Principle: This assay determines the acute toxicity of a compound to a target insect pest upon direct contact, a common mode of action for many insecticides. [2][18]

  • Self-Validating System:

    • Negative Control: Solvent-only application to determine baseline mortality.

    • Positive Control: A commercial insecticide (e.g., Cypermethrin) to confirm insect susceptibility.

  • Detailed Step-by-Step Methodology:

    • Use a micro-applicator to topically apply a small volume (e.g., 0.5 µL) of the test compound solution in acetone to the dorsal thorax of an adult insect (e.g., Musca domestica or third-instar larvae of Plutella xylostella).

    • Treat 20 insects per compound concentration. Also treat cohorts with the positive and negative controls.

    • Place the treated insects in a ventilated container with access to food and water.

    • Maintain the insects at an appropriate temperature and humidity (e.g., 25°C, 60% RH).

    • Assess mortality at 24 and 48 hours post-application. Insects that are unable to move when prodded are considered dead.

    • Calculate the corrected mortality using Abbott's formula if mortality is observed in the negative control.

    • Active compounds can be tested at multiple concentrations to determine the LD₅₀ value.

Data Interpretation & The Path to Lead Optimization

The primary screening data identifies initial "hits." The true discovery process begins with interpreting this data to build a Structure-Activity Relationship (SAR). By comparing the activity of derivatives from Protocols 2.1, 2.2, and 2.3, researchers can deduce which structural modifications enhance potency against a specific class of pests.

For example, if N-benzylated derivatives (from Protocol 2.1) show higher antifungal activity than N-methyl or N-H analogues, it suggests that a bulky, lipophilic group at the N1 position is favorable. If C4-amido derivatives (from Protocol 2.3) with electron-donating groups on the acyl moiety are more potent herbicides, this provides a clear direction for the next round of synthesis.

This iterative cycle of design, synthesis, and screening is fundamental to modern agrochemical development.

  • Iterative Discovery Cycle Visualization:

    G A Design Analogs B Synthesize Library (Protocols 2.1-2.3) A->B Hypothesis C Biological Screening (Protocols 3.1-3.3) B->C New Compounds D Analyze Data & Determine SAR C->D Activity Data D->A New Hypothesis

    Caption: The Iterative Cycle of Agrochemical Discovery.

References

Troubleshooting & Optimization

Troubleshooting low yields in the synthesis of Ethyl 4-nitro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 4-nitro-1H-indole-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. Here, we provide in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot low yields and other experimental issues.

Troubleshooting Guide: Addressing Low Yields

Low yields in the synthesis of this compound, typically performed via the Fischer indole synthesis, are a common yet solvable issue. This section breaks down the most frequent problems by reaction stage and provides actionable solutions.

Question 1: My reaction mixture turns into a dark, intractable tar upon addition of the acid catalyst, and I get very little to no desired product. What's happening?

This is a classic sign of decomposition, a frequent issue in Fischer indole syntheses, especially with electron-withdrawing groups like the nitro group. The strong acid and high temperatures required for the cyclization can degrade the starting materials, intermediates, or the final product.

Core Problem: The primary cause is often an overly aggressive reaction temperature or an inappropriate choice/concentration of the acid catalyst. The electron-withdrawing nature of the nitro group makes the phenylhydrazone intermediate less reactive and more susceptible to acid-catalyzed decomposition at high temperatures.

Solutions & Scientific Rationale:

  • Catalyst and Temperature Optimization: The choice of acid catalyst is critical. Polyphosphoric acid (PPA) is often effective as it can promote cyclization at lower temperatures than sulfuric acid. Alternatively, milder Lewis acids like zinc chloride (ZnCl₂) or catalysts like Amberlyst-15 can be employed.

    • Actionable Protocol: Begin with PPA at a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress closely by TLC. Avoid temperatures exceeding 120 °C, which almost guarantees tar formation.

  • Stepwise Temperature Ramping: Instead of adding the catalyst at a high temperature, pre-mix the hydrazone and the catalyst at a lower temperature (e.g., 40-50 °C) and then gradually increase the heat. This allows for a more controlled reaction initiation.

  • Solvent Choice: Using a high-boiling, inert solvent like diphenyl ether or Dowtherm A can provide better temperature control compared to solvent-free conditions.

Question 2: The initial hydrazone formation seems incomplete, or I isolate a mixture of products even before the cyclization step. How can I improve this first stage?

Incomplete hydrazone formation is a common bottleneck that directly impacts the final yield. The reaction between 4-nitrophenylhydrazine and ethyl pyruvate must be driven to completion to ensure the cyclization step has the necessary substrate.

Core Problem: The equilibrium of hydrazone formation may not favor the product, or side reactions may occur under the chosen conditions. The purity of the starting materials is also a critical factor.

Solutions & Scientific Rationale:

  • Purity of Reactants:

    • 4-Nitrophenylhydrazine: This reactant can degrade over time, especially if exposed to light or air. Its color should be a distinct orange-red; a brownish or dark appearance suggests degradation. Confirm its purity by measuring its melting point.

    • Ethyl Pyruvate: It can undergo self-condensation or hydration. Use freshly distilled ethyl pyruvate for best results.

  • Catalysis of Hydrazone Formation: A catalytic amount of acid (e.g., a few drops of acetic acid) in an appropriate solvent like ethanol is typically used to accelerate this step.

    • Actionable Protocol: Dissolve 4-nitrophenylhydrazine in ethanol, add a catalytic amount of glacial acetic acid, and then add ethyl pyruvate dropwise at room temperature. Stirring for 1-2 hours usually suffices. The hydrazone often precipitates from the solution, which can be filtered and used directly in the next step after drying.

  • Water Removal: The formation of the hydrazone releases water. While often not a major issue in alcoholic solvents, in some cases, using a Dean-Stark apparatus with a solvent like toluene can drive the equilibrium toward the product.

Question 3: My final product yield is consistently low (~20-30%) even with minimal tar formation. Where could I be losing my product?

If decomposition is controlled, low yields often point to issues in the workup and purification stages. The product itself has specific solubility and stability characteristics that must be handled correctly.

Core Problem: Product may be lost due to incomplete extraction from the reaction mixture, decomposition during neutralization, or inefficient crystallization.

Solutions & Scientific Rationale:

  • Careful Quenching & Neutralization: After the reaction is complete, the acidic mixture is typically quenched by pouring it onto ice water. This must be done carefully. The subsequent neutralization (e.g., with sodium bicarbonate or ammonium hydroxide) should be performed slowly and at a low temperature (0-5 °C) to prevent hydrolysis of the ester group.

  • Optimal Extraction Solvent: this compound has moderate polarity. Ethyl acetate is generally the most effective solvent for its extraction. Ensure you perform multiple extractions (e.g., 3x) to recover all the product from the aqueous layer.

  • Purification Strategy:

    • Crystallization: The crude product often requires recrystallization. A common and effective solvent system is ethanol or an ethanol/water mixture. Dissolve the crude solid in hot ethanol and add water dropwise until turbidity persists, then allow it to cool slowly.

    • Silica Gel Chromatography: If crystallization is insufficient, column chromatography is necessary. A gradient elution starting with a non-polar solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity is recommended. The product's nitro and ester groups make it visible on TLC plates under UV light.

Experimental Workflow & Data Visualization

Troubleshooting Logic Flow

The following diagram outlines a systematic approach to diagnosing and solving low-yield issues.

TroubleshootingWorkflow Start Low Yield Observed CheckTLC Analyze TLC of Crude Reaction Mixture Start->CheckTLC Tar Significant Tarring / Baseline Streaking? CheckTLC->Tar Visual Inspection Decomposition Primary Issue: Decomposition Tar->Decomposition Yes CleanReaction Clean Reaction Profile (Few Spots)? Tar->CleanReaction No SolveDecomp Solution: 1. Lower Reaction Temp 2. Use Milder Catalyst (PPA, ZnCl2) 3. Gradual Heating Decomposition->SolveDecomp StartingMaterial Check Starting Material Purity (Hydrazine Degradation?) CleanReaction->StartingMaterial No, multiple spots WorkupLoss Primary Issue: Workup / Purification Loss CleanReaction->WorkupLoss Yes SolveWorkup Solution: 1. Optimize Extraction Solvent 2. Careful Neutralization (Low Temp) 3. Refine Crystallization / Chromatography WorkupLoss->SolveWorkup

Caption: A flowchart for troubleshooting low yields in the indole synthesis.

Table 1: Comparison of Acid Catalysts and Conditions
CatalystTypical ConcentrationTemperature (°C)AdvantagesDisadvantages
H₂SO₄ 75-95%100 - 140Inexpensive, strong dehydrating agentHigh potential for charring/decomposition
PPA Commercial80 - 120Good yields, acts as solvent and catalystViscous, difficult to stir and workup
ZnCl₂ 1-2 equivalents120 - 160Milder than protic acidsHigh temperatures often still required
Amberlyst-15 Catalytic80 - 110Solid catalyst, easy to remove by filtrationCan be less reactive, longer reaction times

Frequently Asked Questions (FAQs)

Q1: Can I perform a one-pot synthesis without isolating the intermediate hydrazone? Yes, a one-pot procedure is feasible and often preferred to minimize handling losses. After forming the hydrazone in a suitable solvent (like ethanol or acetic acid), the acid catalyst for the cyclization step can be added directly. However, for initial troubleshooting, a two-step process with isolation of the hydrazone is recommended to ensure the first step's success.

Q2: My TLC shows the reaction is complete, but I can't get my product to crystallize. What should I do? First, ensure your crude product is reasonably pure; an oily residue suggests the presence of impurities that inhibit crystallization. Try purifying a small amount via flash chromatography to obtain a seed crystal. If the product is clean but remains an oil, try different solvent systems. In addition to ethanol/water, consider ethyl acetate/hexanes or dichloromethane/hexanes. Scratching the inside of the flask with a glass rod at the solvent-air interface can also induce crystallization.

Q3: Is the nitro group essential on the phenylhydrazine starting material? Can I nitrate the indole at the end? While technically possible, nitrating the ethyl indole-2-carboxylate parent molecule is a poor strategy. Nitration of the indole ring is notoriously difficult to control and typically yields a mixture of isomers, with the 5- and 6-nitro derivatives often being major products, not the desired 4-nitro isomer. Starting with 4-nitrophenylhydrazine provides complete regiochemical control and is the standard, most reliable method.

Detailed Protocol: Two-Step Synthesis of this compound

Step 1: Synthesis of Ethyl 2-(2-(4-nitrophenyl)hydrazono)propanoate
  • In a 250 mL round-bottom flask, suspend 4-nitrophenylhydrazine (10.0 g, 65.3 mmol) in absolute ethanol (100 mL).

  • Add 3-4 drops of glacial acetic acid to the suspension.

  • To this stirring mixture, add ethyl pyruvate (7.6 g, 65.3 mmol) dropwise over 10 minutes at room temperature.

  • Stir the mixture for 2 hours at room temperature. A yellow-orange precipitate should form.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum. This hydrazone is typically used directly in the next step.

Step 2: Cyclization to this compound
  • Place polyphosphoric acid (PPA) (100 g) in a 250 mL three-neck flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet.

  • Heat the PPA to 70-80 °C with stirring.

  • Add the dried hydrazone from Step 1 (e.g., ~16 g, assuming 100% conversion) in small portions over 20-30 minutes. The addition is exothermic; maintain the internal temperature below 100 °C.

  • After the addition is complete, stir the reaction mixture at 90-95 °C for 1 hour. Monitor the reaction by TLC (e.g., 30% ethyl acetate in hexanes).

  • Allow the mixture to cool to ~60 °C and then carefully pour it onto a stirred mixture of crushed ice (500 g) and water (200 mL).

  • Stir the resulting suspension for 1 hour until the solid precipitates completely.

  • Collect the crude solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • Recrystallize the crude product from hot ethanol to yield the final product as a crystalline solid.

Technical Support Center: Optimization of Reaction Conditions for Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Indole Synthesis. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into optimizing one of the most fundamental and versatile heterocyclic scaffolds in medicinal chemistry and natural product synthesis.[1][2] This resource moves beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and enhance the efficiency and success of your indole syntheses.

Troubleshooting Guide: Navigating Common Hurdles in Indole Synthesis

This section addresses specific, frequently encountered issues in popular indole synthesis methodologies. Each entry follows a question-and-answer format, detailing the problem, probable causes, and actionable solutions.

Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method, but it is not without its challenges.[3][4] Success often hinges on careful control of reaction parameters.[5]

Q1: My Fischer indole synthesis is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in the Fischer indole synthesis are a frequent issue and can arise from several factors.[5] Here’s a systematic approach to troubleshooting:

  • Purity of Starting Materials: Ensure your arylhydrazine and carbonyl compounds are pure. Impurities can lead to side reactions, so using freshly distilled or recrystallized starting materials is advisable.[5][6]

  • Acid Catalyst Selection and Concentration: The choice and amount of acid are critical.[7] Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are commonly employed.[5][8] The optimal acid is substrate-dependent, so screening a variety of acids is recommended. Polyphosphoric acid (PPA) is often a highly effective catalyst.[5][6]

  • Reaction Temperature and Time: This reaction often requires heat to proceed.[5] However, excessive temperatures or prolonged reaction times can cause decomposition of starting materials and the desired product.[5] Monitor the reaction's progress using thin-layer chromatography (TLC) to determine the optimal time.[5][6] Microwave-assisted synthesis can sometimes improve yields and dramatically shorten reaction times.[5]

  • Solvent Choice: The solvent can significantly impact the reaction rate and yield. Polar aprotic solvents like DMSO and acetic acid are often effective.[5] In some instances, running the reaction neat (without a solvent) can be beneficial.[5]

  • Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[9]

Q2: I'm observing multiple spots on my TLC plate, indicating side product formation. What are the common side reactions, and how can I minimize them?

A2: The formation of byproducts is a common challenge. These can include products from aldol condensation or Friedel-Crafts type reactions.[5] Here’s how to address this:

  • Control of Reaction Conditions: As with low yields, carefully controlling the acid catalyst, temperature, and reaction time is crucial to minimize side reactions.[5]

  • Substrate Electronics: Be mindful of the electronic properties of your substrates. Hydrazones with strong electron-donating groups on the enamine portion are more prone to a competing N-N bond cleavage reaction.[8][10] In such cases, a milder Lewis acid may favor the desired cyclization.[8]

  • Regioisomer Formation: When using an unsymmetrical ketone, the formation of two regioisomers is possible. The ratio of these isomers can be influenced by the acidity of the medium.[8] A systematic screening of different acids and solvents can help control regioselectivity.[8]

Q3: My reaction is not proceeding to completion, even after an extended time. What could be the issue?

A3: Incomplete conversion can be frustrating. Here are some potential causes:

  • Insufficient Acid Catalyst: Ensure you are using an adequate amount of a suitable acid.[5]

  • Low Reaction Temperature: The[7][7]-sigmatropic rearrangement step often has a high activation energy and may require elevated temperatures.[5] If the reaction is sluggish, cautiously increasing the temperature while monitoring for decomposition can be effective.[5]

  • Steric Hindrance: Significant steric hindrance in either the ketone or the phenylhydrazine can impede the reaction.[6]

Q4: I'm struggling with the purification of my final indole product. What are some effective strategies?

A4: Purifying indoles from a Fischer synthesis can be challenging due to the presence of multiple products and potential decomposition.[5]

  • Chromatography: Careful selection of chromatographic conditions is essential. Sometimes, converting the crude indole to a crystalline derivative can facilitate purification.[5]

  • Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an effective purification method.

  • Extraction: A standard aqueous workup to remove the acid catalyst is a crucial first step. Neutralize the acid carefully and extract the product with an organic solvent like ethyl acetate.[6]

Bischler-Möhlau Indole Synthesis

This classical method for preparing 2-arylindoles has been revitalized with modern techniques.[11][12][13]

Q1: My Bischler-Möhlau synthesis is giving a low yield. How can I improve it?

A1: The classical Bischler-Möhlau synthesis is notorious for harsh conditions and low yields.[11][12][14] Recent advancements offer milder and more efficient alternatives:

  • Catalyst: The use of lithium bromide as a catalyst has been shown to be effective under milder conditions.[11][12][14]

  • Microwave Irradiation: Microwave-assisted synthesis can significantly shorten reaction times and improve yields.[2][11][12][14]

  • Alternative Catalysts: Metal-free conditions using 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) under microwave irradiation have also been developed.[14]

Madelung Indole Synthesis

This method involves the intramolecular cyclization of N-phenylamides using a strong base at high temperatures.[15]

Q1: The high temperatures required for the Madelung synthesis are causing decomposition of my material. Are there milder alternatives?

A1: Yes, significant progress has been made in developing milder conditions for the Madelung synthesis:

  • Modern Bases and Solvents: The use of bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in a solvent like tetrahydrofuran (THF) can lower the required reaction temperature to a range of -20 to 25 °C.[15] This modification is sometimes referred to as the Madelung-Houlihan variation.[15]

  • Copper-Catalyzed Amidation/Condensation: A one-pot method involving copper-catalyzed amidation followed by cyclization has been developed, which proceeds under the coupling reaction conditions.[16]

Palladium-Catalyzed Indole Synthesis (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful tool for forming the crucial C-N bond in indole synthesis.[17]

Q1: I'm having trouble with my Buchwald-Hartwig amination for indole synthesis. What are the key parameters to optimize?

A1: The success of a Buchwald-Hartwig amination hinges on the careful selection of several components:

  • Ligand Choice: The phosphine ligand is arguably the most critical component. Bulky, electron-rich mono- and bidentate phosphine ligands are often the most effective.[17] The choice of ligand is highly dependent on the specific substrates, so screening a variety of ligands is often necessary.

  • Base Selection: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice. However, for base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, often in combination with a more active catalyst system.

  • Solvent: Aprotic solvents such as toluene, dioxane, or THF are commonly used. The choice of solvent can influence the solubility of the reactants and the stability of the catalyst.

  • Palladium Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are common palladium sources.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best indole synthesis method for my target molecule?

A1: The optimal method depends on the desired substitution pattern and the availability of starting materials.

  • Fischer Indole Synthesis: Versatile for a wide range of substituted indoles, particularly when the corresponding hydrazine and carbonyl compounds are accessible.

  • Bischler-Möhlau Indole Synthesis: Primarily used for the synthesis of 2-arylindoles.[10][11][12]

  • Madelung Indole Synthesis: Useful for preparing 2-alkinylindoles, which can be difficult to access through other methods.[15]

  • Modern Palladium-Catalyzed Methods: Offer broad substrate scope and functional group tolerance, making them suitable for complex molecules.[18]

Q2: What are some "green" approaches to indole synthesis?

A2: Greener synthetic methods aim to reduce environmental impact by using less hazardous reagents and solvents.[19] Some approaches include:

  • Microwave-assisted synthesis: Can lead to shorter reaction times, higher yields, and reduced solvent usage.[19]

  • Ultrasound irradiation: Another energy-efficient method that can accelerate reactions.[19]

  • Use of water as a solvent: When possible, using water as a solvent is a highly environmentally friendly option.[19]

  • Catalysis with nanocatalysts or green catalysts: These can offer high efficiency and recyclability.[19]

Q3: I'm planning to scale up my indole synthesis. What are the key challenges I should anticipate?

A3: Scaling up a reaction from the lab bench to a larger scale introduces new challenges:[7]

  • Exothermic Events: Many indole syntheses are exothermic. What is manageable on a small scale can lead to thermal runaways in larger reactors if not properly controlled.[7] Continuous flow reactors can offer better heat transfer and mitigate this risk.[7]

  • Mixing: Inefficient mixing in large reactors can lead to localized "hot spots" and concentration gradients, affecting yield and selectivity.[9]

  • Reagent Addition Rates: The rate of reagent addition, which is easily controlled in the lab, can have a significant impact on the reaction profile at scale.[7]

  • Impurity Profile: Larger quantities of starting materials may introduce impurities that were negligible at the lab scale but can interfere with the reaction on a larger scale.[7]

Data and Protocols

Comparative Data for 2-Phenylindole Synthesis
MethodStarting MaterialsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)
Fischer Indole Synthesis Phenylhydrazine, AcetophenoneZinc chloride (ZnCl₂)None1700.172-80[2]
Bischler-Möhlau (Microwave) N-Phenacylaniline, Anilinium bromideNoneNone (solid-state)MW (540W)0.0271[2]

General Experimental Workflow for Fischer Indole Synthesis

G reagents 1. Combine arylhydrazine and carbonyl compound catalyst 2. Add acid catalyst (Brønsted or Lewis) reagents->catalyst heating 3. Heat reaction mixture (monitor by TLC) catalyst->heating workup 4. Aqueous workup (neutralization and extraction) heating->workup purification 5. Purification (chromatography or crystallization) workup->purification product Final Indole Product purification->product

Caption: General experimental workflow for Fischer indole synthesis.

Troubleshooting Logic for Low Yield in Fischer Indole Synthesis

G start Low Yield in Fischer Indole Synthesis check_purity Check Purity of Starting Materials start->check_purity Impure? screen_catalyst Screen Different Acid Catalysts check_purity->screen_catalyst Pure optimize_temp Optimize Reaction Temperature and Time screen_catalyst->optimize_temp change_solvent Test Alternative Solvents optimize_temp->change_solvent inert_atmosphere Consider Inert Atmosphere change_solvent->inert_atmosphere solution Improved Yield inert_atmosphere->solution

Caption: Troubleshooting flowchart for low yield in Fischer indole synthesis.

References

Common side products in the synthesis of 4-nitroindole and how to minimize them

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 4-nitroindole. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to researchers engaged in the synthesis of this important chemical intermediate. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the reaction mechanisms and the rationale behind optimal experimental conditions, empowering you to minimize side product formation and maximize yield and purity.

I. Understanding the Synthetic Pathway: A Modified Reissert Approach

The most reliable and scalable synthesis of 4-nitroindole does not proceed via direct nitration of indole, a reaction notoriously difficult to control and prone to polymerization and the formation of multiple regioisomers. Instead, the preferred route is a multi-step synthesis starting from 2-methyl-3-nitroaniline, which can be considered a variation of the Reissert indole synthesis.

This process involves two key stages:

  • Formation of the Formimidate Intermediate: 2-Methyl-3-nitroaniline is reacted with triethyl orthoformate to form ethyl N-(2-methyl-3-nitrophenyl)formimidate.

  • Cyclization to 4-Nitroindole: The formimidate intermediate is then cyclized in the presence of a strong base (potassium ethoxide) and diethyl oxalate.

This indirect route provides excellent regioselectivity, yielding the desired 4-nitroindole. However, like any chemical transformation, it is not without its potential pitfalls. The following sections will address the most common issues encountered during this synthesis.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

A. Issues Related to the Formimidate Formation Step

Question 1: My yield of ethyl N-(2-methyl-3-nitrophenyl)formimidate is low. What are the common causes?

Answer:

Low yields in the formation of the formimidate intermediate can typically be attributed to two main factors: incomplete reaction and side reactions.

  • Incomplete Reaction: Ensure that the ethanol generated during the reaction is effectively removed. This is an equilibrium reaction, and the removal of a product (ethanol) will drive the reaction towards the formation of the desired formimidate. Continuous distillation of ethanol is recommended.

  • Use of an Incorrect Orthoformate: It is crucial to use triethyl orthoformate . The use of trimethyl orthoformate is known to lead to the formation of side products, which will lower the yield of the desired intermediate.[1]

Question 2: You mentioned that using trimethyl orthoformate leads to side products. What are these side products and why do they form?

Answer:

While the exact structure of the side products from using trimethyl orthoformate is not always fully characterized in literature, the issue arises from the relative reactivity of the orthoformates. Trimethyl orthoformate is more reactive than triethyl orthoformate and can lead to undesired side reactions under the reaction conditions. One plausible side reaction is the methylation of the starting aniline at the nitrogen or on the aromatic ring, which would lead to impurities that are difficult to remove and will not cyclize to the desired product.

To ensure the integrity of your synthesis, it is strongly advised to use triethyl orthoformate as specified in established protocols.

B. Issues Related to the Cyclization Step

Question 3: During the cyclization reaction, my solution turned very dark, and I obtained a low yield of a brownish, impure product instead of the expected yellow crystals of 4-nitroindole. What went wrong?

Answer:

This is a very common issue and is almost always related to temperature control . The cyclization step is highly exothermic, and allowing the reaction temperature to rise above 40°C can lead to the formation of by-products.[1]

Mechanism of Side Product Formation at Elevated Temperatures:

At temperatures exceeding 40°C, the highly reactive intermediates in the reaction mixture can undergo thermal decomposition. While the exact structures of all decomposition products are complex and varied, they often result from undesired condensation reactions, leading to polymeric or tar-like substances. This is why maintaining a reaction temperature of around 40°C is critical for a successful synthesis.[1]

Troubleshooting Steps:

  • Vigorous Stirring and Cooling: Ensure your reaction vessel is equipped with efficient stirring and a cooling bath (e.g., a water bath) to dissipate the heat generated during the addition of the potassium ethoxide/diethyl oxalate complex.

  • Slow and Controlled Addition: Add the base/oxalate solution to the formimidate solution slowly and in portions to prevent a rapid exotherm.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating.

Question 4: I'm observing an unexpected spot on my TLC plate after the cyclization reaction. What could it be?

Answer:

Besides the thermal decomposition products, other side products can arise from incomplete reactions or reactions of the intermediates.

  • Unreacted Formimidate: A common impurity is the starting ethyl N-(2-methyl-3-nitrophenyl)formimidate. This can be minimized by ensuring the correct stoichiometry of the reagents and allowing for sufficient reaction time.

  • Side reactions of Diethyl Oxalate: Diethyl oxalate can undergo self-condensation or react with the ethoxide base in unintended ways if the reaction conditions are not optimal.

Question 5: My crude 4-nitroindole is off-color and has a low melting point. How can I effectively purify it?

Answer:

Purification of the crude 4-nitroindole is essential to obtain a high-purity product. The following methods are recommended:

  • Recrystallization: This is the most common and effective method for purifying 4-nitroindole.[1]

    • Recommended Solvents: Methanol, ethanol, or acetonitrile are excellent choices for recrystallization.[1]

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If the solution is highly colored, you can add a small amount of activated charcoal and perform a hot filtration. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

  • Sublimation: For obtaining very high purity 4-nitroindole, sublimation is an excellent technique. The crude product can be sublimed at 170°C under a vacuum of 0.5 mm Hg.[1]

  • Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography can be employed. A solvent system of dichloromethane or a mixture of ethyl acetate and hexanes can be used as the eluent.

III. Experimental Protocols

Protocol 1: Synthesis of Ethyl N-(2-methyl-3-nitrophenyl)formimidate

Materials:

  • 2-Methyl-3-nitroaniline

  • Triethyl orthoformate

  • Anhydrous conditions

Procedure:

  • In a round-bottom flask equipped with a distillation apparatus, combine 2-methyl-3-nitroaniline and a molar excess of triethyl orthoformate.

  • Heat the mixture to 120°C.

  • Continuously distill off the ethanol formed during the reaction over approximately 1 hour.

  • After the reaction is complete (as monitored by TLC), remove the excess triethyl orthoformate by vacuum distillation.

  • The resulting residue is the ethyl N-(2-methyl-3-nitrophenyl)formimidate, which can be used in the next step without further purification.

Protocol 2: Synthesis of 4-Nitroindole

Materials:

  • Ethyl N-(2-methyl-3-nitrophenyl)formimidate

  • Diethyl oxalate

  • Potassium ethoxide

  • Dry dimethyl sulfoxide (DMSO)

  • Dry dimethylformamide (DMF)

Procedure:

  • In a beaker, prepare a solution of diethyl oxalate in dry DMF.

  • Under cooling and with vigorous stirring, add potassium ethoxide to the diethyl oxalate solution.

  • Immediately pour this solution into a flask containing a solution of ethyl N-(2-methyl-3-nitrophenyl)formimidate in dry DMSO.

  • Stir the resulting deep-red solution for 1 hour, maintaining the temperature at approximately 40°C using a water bath.

  • After 1 hour, transfer the reaction mixture to a larger beaker and add water with stirring to precipitate the 4-nitroindole.

  • Filter the solid product, wash with water, and dry.

  • Purify the crude 4-nitroindole by recrystallization or sublimation as described in the troubleshooting section.

IV. Visualization of the Synthetic Pathway

Synthesis_of_4_Nitroindole cluster_step1 Step 1: Formimidate Formation cluster_step2 Step 2: Cyclization cluster_side_reactions Potential Side Reactions A 2-Methyl-3-nitroaniline C Ethyl N-(2-methyl-3-nitrophenyl)formimidate A->C + B Triethyl orthoformate B->C Δ, -EtOH H Side products from Trimethyl orthoformate B->H Incorrect Reagent F 4-Nitroindole C->F + G Thermal Decomposition (> 40°C) C->G D Diethyl oxalate D->F E Potassium ethoxide E->F I Tar/Polymeric by-products G->I J Methylated impurities H->J

Caption: Synthetic pathway for 4-nitroindole and potential side reactions.

V. Summary of Key Parameters for Minimizing Side Products

ParameterRecommended ConditionRationalePotential Side Product if Deviated
Orthoformate Reagent Triethyl orthoformateEnsures clean formation of the formimidate intermediate.Methylated impurities, lower yield.
Cyclization Temperature ~40°CPrevents thermal decomposition of reactive intermediates.Tar and polymeric by-products.
Atmosphere Anhydrous conditionsPrevents hydrolysis of reagents and intermediates.Lower yield due to reagent decomposition.

VI. References

  • Organic Syntheses, Coll. Vol. 7, p.371 (1990); Vol. 62, p.179 (1984). --INVALID-LINK--

  • Bergman, J.; Sand, P.; Tilstam, U. Tetrahedron Lett.1983 , 24, 3665. --INVALID-LINK--

References

Challenges in the purification of Ethyl 4-nitro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for Ethyl 4-nitro-1H-indole-2-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile nitroindole intermediate. The unique electronic properties conferred by the nitro group at the C4 position, while synthetically useful, introduce specific challenges in purification that require careful consideration.[1] This guide provides field-proven insights and systematic troubleshooting strategies to help you achieve high purity and yield in your experiments.

Troubleshooting Guide: Common Purification Issues

This section addresses specific, frequently encountered problems during the purification of this compound in a practical question-and-answer format.

Question 1: My isolated crude product is a dark brown, oily tar, not the expected yellow solid. What is the likely cause and remedy?

Answer:

This is a common issue often pointing to degradation or the presence of high-molecular-weight, colored impurities. The cause is typically thermal stress or residual acidic/basic catalysts from the synthesis. The deep red color of certain intermediates, such as the potassium salt of ethyl o-nitrophenylpyruvate in Reissert-type syntheses, can also persist if the reaction is incomplete.[2][3]

Causality:

  • Thermal Degradation: Indole scaffolds, particularly those with electron-withdrawing groups, can be sensitive to high temperatures. Prolonged heating during reaction workup or solvent removal can lead to polymerization or decomposition. Some synthetic routes require heating, where by-product formation is known to increase at elevated temperatures.[3]

  • Incomplete Reaction: The persistence of colored intermediates can discolor the final product.

  • Residual Catalysts: Strong acid or base catalysts used in the cyclization step can promote side reactions and degradation if not properly neutralized.

Recommended Actions:

  • Temperature Control: Ensure the reaction workup and solvent evaporation are performed at the lowest feasible temperature (e.g., using a rotary evaporator with a water bath set to ≤40°C).

  • Neutralization: Before extraction, carefully neutralize the reaction mixture to a pH of ~7 using a mild base (e.g., saturated sodium bicarbonate solution) or acid.

  • Purification Strategy: A dark, intractable oil will likely not be amenable to direct recrystallization. The recommended approach is flash column chromatography on silica gel. The highly colored, polar impurities will typically adhere strongly to the silica at the baseline, allowing the yellow product to elute with a suitable solvent system (e.g., an ethyl acetate/hexane gradient).

Question 2: My NMR analysis shows a significant amount of 4-nitro-1H-indole-2-carboxylic acid. How did this form and how can it be removed?

Answer:

The presence of the corresponding carboxylic acid is due to the hydrolysis of the ethyl ester functional group. This is a classic side reaction that can occur under both acidic and basic conditions, particularly in the presence of water.

Causality:

  • Basic Hydrolysis: Using strong bases (e.g., NaOH, KOH) during the workup to neutralize the reaction can readily saponify the ester, especially if the reaction is stirred for an extended period or warmed.[4][5]

  • Acidic Hydrolysis: While generally slower, prolonged exposure to strong aqueous acid can also lead to ester hydrolysis.

  • Silica Gel Acidity: Standard silica gel is slightly acidic (pH ~6.5-7.0) but can catalyze hydrolysis if the compound is left on the column for an extended time, especially with protic solvents in the eluent.

Recommended Actions:

  • Prevention during Workup: Use a mild base like saturated sodium bicarbonate (NaHCO₃) for neutralization washes. Its lower pH compared to hydroxides minimizes the rate of saponification. Perform washes quickly and at room temperature or below.

  • Removal of Carboxylic Acid:

    • Liquid-Liquid Extraction: During the organic workup (e.g., with ethyl acetate or dichloromethane), perform a wash with a cold, dilute solution of NaHCO₃. The acidic carboxylic acid will be deprotonated to its carboxylate salt and partition into the aqueous layer, while the neutral ester remains in the organic phase.

    • Avoid Strong Base: Do not use NaOH or KOH for this extraction, as it will aggressively hydrolyze your desired product.

Question 3: I am experiencing very low recovery after recrystallization. How can I optimize the process?

Answer:

Low recovery is typically a solvent-related issue. Either the chosen solvent is too effective at dissolving the compound even at low temperatures, or the crystallization kinetics are unfavorable.

Causality:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. If solubility remains high at low temperatures, much of the product will be lost in the mother liquor.

  • Rapid Cooling: Crashing the product out of solution by cooling too quickly can trap impurities and lead to the formation of very fine, difficult-to-filter crystals, increasing mechanical losses.

  • Insufficient Concentration: If the initial solution is too dilute, it may be below the saturation point even when cooled, preventing crystallization.

Recommended Actions:

  • Systematic Solvent Screening: Before committing your entire batch, perform a small-scale solvent screen. See the protocol below for a detailed methodology. Common solvents to test for nitroindoles include ethanol, methanol, acetonitrile, ethyl acetate, and toluene, as well as two-solvent systems like ethyl acetate/hexane or dichloromethane/petroleum ether.[2][3]

  • Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature first. Once crystals begin to form, the flask can be transferred to a 0-4°C refrigerator to maximize recovery.

  • Recover a Second Crop: Concentrate the mother liquor from the first filtration and cool it again to recover a second, albeit likely less pure, crop of crystals. Check the purity of this second crop by TLC before combining it with the first.

Question 4: After column chromatography, my product fractions are clean by TLC, but a yellow color remains on the silica gel. Is this lost product?

Answer:

While some product may be irreversibly adsorbed, it is more likely that you are observing a separation of the product from a closely-eluting, colored impurity or a minor degradation of the product on the acidic silica surface.

Causality:

  • Strong Adsorption: Nitro-containing aromatic compounds can interact strongly with the silanol groups on the silica surface via hydrogen bonding and dipole-dipole interactions.

  • On-Column Degradation: The slightly acidic nature of silica can cause minor degradation of sensitive compounds over the duration of the chromatography run, leading to a colored band that may not move.

  • Isomeric Impurities: Synthetic routes can sometimes produce small amounts of other nitroindole isomers (e.g., ethyl 6-nitro-1H-indole-2-carboxylate) which may have very similar Rf values but slightly different adsorption properties.[6]

Recommended Actions:

  • Use Deactivated Silica: If on-column degradation is suspected, you can pre-treat the silica gel by slurrying it in the starting eluent containing 0.5-1% triethylamine to neutralize the acidic sites before packing the column.

  • Optimize Eluent Polarity: Ensure your eluent system provides an Rf value of ~0.3-0.4 for the product. This usually provides the best balance between separation and elution time, minimizing contact with the stationary phase.

  • Rapid Chromatography: Do not leave the compound on the column longer than necessary. Prepare everything in advance and run the column efficiently.

Purification Workflow & Troubleshooting Logic

The following diagrams illustrate the general purification pathway and a decision tree for troubleshooting common issues.

PurificationWorkflow Crude Crude Product (Post-Workup) TLC_Analysis Initial Purity Assessment (TLC, ¹H NMR) Crude->TLC_Analysis Decision Impurity Profile? TLC_Analysis->Decision Recryst Recrystallization Decision->Recryst Minor impurities, crystalline solid Column Flash Column Chromatography Decision->Column Major impurities, oil/tar, or close spots on TLC Pure Pure Product (>98%) Recryst->Pure Column->Pure

Caption: General purification workflow for this compound.

TroubleshootingTree Start Problem Observed Problem1 Dark Tar/Oil Start->Problem1 Problem2 Carboxylic Acid in NMR Start->Problem2 Problem3 Low Recrystallization Yield Start->Problem3 Problem4 Persistent Impurities after Purification Start->Problem4 Solution1 Action: Flash Chromatography Cause: Degradation/Heat Problem1->Solution1 Solution2 Action: NaHCO₃ Wash Cause: Ester Hydrolysis Problem2->Solution2 Solution3 Action: Solvent Screen Cause: Poor Solvent Choice Problem3->Solution3 Solution4 Action: Re-purify with Alternative Method (e.g., Column -> Recryst) Problem4->Solution4

Caption: Decision tree for troubleshooting common purification challenges.

Experimental Protocols

Protocol 1: Recrystallization Solvent Screening
  • Preparation: Place approximately 20-30 mg of your crude material into several small test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetonitrile) dropwise at room temperature until the solid just dissolves. If it dissolves readily at room temperature, the solvent is likely too good and should be considered as the "soluble" component in a two-solvent system.

  • Heating: If the solid does not dissolve at room temperature, add the solvent dropwise while gently heating the tube in a warm water bath until the solid fully dissolves. Aim for a minimal amount of hot solvent.

  • Cooling: Remove the tubes from the heat and allow them to cool slowly to room temperature. Scratch the inside of the tube with a glass rod to initiate crystallization if necessary.

  • Cold Crash: Once at room temperature, place the tubes in an ice bath (0°C) for 15-20 minutes.

  • Evaluation: The ideal solvent is one that yields a large quantity of crystalline solid upon cooling. A good two-solvent system (e.g., ethyl acetate/hexane) can be found by dissolving the crude product in a minimum of the "soluble" solvent (ethyl acetate) and adding the "insoluble" anti-solvent (hexane) dropwise until turbidity persists, then heating to clarify and cooling slowly.

Protocol 2: Flash Column Chromatography
  • Column Preparation: Select an appropriately sized column and pack it with silica gel (230-400 mesh) as a slurry in the initial, low-polarity eluent (e.g., 100% hexane or 5% ethyl acetate in hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. For better resolution, it is often preferable to pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the compound in a volatile solvent (e.g., dichloromethane), add silica gel (approx. 1-2 times the mass of the crude product), evaporate the solvent to obtain a dry, free-flowing powder, and carefully load this powder onto the top of the packed column.

  • Elution: Begin elution with the low-polarity solvent. Gradually increase the polarity of the eluent by slowly increasing the percentage of the more polar solvent (e.g., ethyl acetate). A typical gradient might be:

    • Hexane (2 column volumes)

    • 5% EtOAc/Hexane (2 column volumes)

    • 10% EtOAc/Hexane (until product elutes)

    • 20% EtOAc/Hexane (to finish elution)

  • Fraction Collection: Collect fractions and monitor them by TLC using a suitable stain (e.g., UV light visualization and a p-anisaldehyde or permanganate stain).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Frequently Asked Questions (FAQs)

  • Q: What are the recommended storage conditions for this compound?

    • A: The compound should be stored in a tightly sealed container in a refrigerator at 2-8°C.[1] It should be protected from light and moisture to prevent degradation over time.

  • Q: What is the expected appearance of the pure compound?

    • A: Pure this compound is a yellow solid.[1][7][8] Significant deviation from this color (e.g., brown or orange hues) indicates the presence of impurities.

  • Q: Is the nitro group stable during standard purification procedures?

    • A: Yes, the aromatic nitro group is generally robust and stable under standard conditions for recrystallization and silica gel chromatography. However, it is susceptible to reduction. Avoid exposure to catalytic hydrogenation conditions (e.g., H₂/Pd-C), strong reducing agents (e.g., LiAlH₄, NaBH₄), or certain metals (e.g., SnCl₂, Fe/HCl) unless reduction to the corresponding amine is the desired transformation.[9]

  • Q: Which analytical techniques are most effective for purity assessment?

    • A: A combination of techniques is recommended:

      • TLC: Excellent for rapid, qualitative monitoring of reaction progress and column fractions.

      • ¹H and ¹³C NMR: Essential for confirming the chemical structure and identifying impurities. The presence of the carboxylic acid, for example, is easily detected by the disappearance of the ethyl group signals and the appearance of a broad carboxylic acid proton peak.

      • HPLC: The gold standard for quantitative purity analysis (e.g., determining purity as a percentage).

      • LC-MS: Very useful for identifying the mass of unknown impurities, which can provide clues to their structure.

References

Technical Support Center: Improving the Solubility of Ethyl 4-Nitro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Ethyl 4-nitro-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address the common yet critical challenge of this compound's poor aqueous solubility in biological assays. As a versatile intermediate in the synthesis of various pharmaceuticals, its effective use in research is paramount.[1][2] This document provides in-depth, field-proven troubleshooting advice and detailed protocols to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Initial Dissolution & Stock Solution Preparation

Question: I'm starting my experiments. Why is my this compound powder not dissolving in my aqueous buffer or cell culture medium?

Answer: This is the most common challenge encountered with this compound and is entirely expected. This compound is a hydrophobic molecule, meaning it has very low solubility in water-based solutions like buffers and media.[3] Direct addition will result in the compound remaining as a solid suspension, not a true solution, making it unsuitable for biological assays.

The standard and essential first step is to prepare a concentrated stock solution in a suitable water-miscible organic solvent.[4] The most widely used solvent for this purpose in biological research is Dimethyl Sulfoxide (DMSO).[5]

Question: What is the recommended procedure for preparing a DMSO stock solution?

Answer: Preparing a high-concentration, fully dissolved stock solution is critical.

  • Rationale: Creating a concentrated stock (e.g., 10-100 mM) allows you to add a very small volume to your final assay, minimizing the concentration of the organic solvent, which can be toxic to cells.[6]

  • Protocol: Please refer to Protocol 1: Preparation of a Concentrated Stock Solution in DMSO for a detailed, step-by-step methodology.

Issue 2: Precipitation Upon Dilution into Aqueous Media

Question: I successfully dissolved the compound in 100% DMSO, but when I add it to my cell culture medium, a precipitate forms immediately. What is causing this "crashing out," and how can I prevent it?

Answer: This phenomenon, known as "crashing out," is a classic sign that the compound's concentration has exceeded its solubility limit in the final aqueous environment.[3][7] When the concentrated DMSO stock is diluted, the DMSO disperses rapidly, and the poorly water-soluble compound is suddenly exposed to an environment it cannot dissolve in, causing it to precipitate.[3]

Several factors can cause this. The troubleshooting workflow below provides a systematic approach to resolving the issue.

G start Compound Precipitates in Aqueous Media check_dmso Is final DMSO concentration >0.5%? start->check_dmso check_dilution Was the stock added directly to the full volume? start->check_dilution check_temp Was the media cold? start->check_temp sol_dmso Decrease stock concentration or increase final volume. Aim for DMSO <0.5%. check_dmso->sol_dmso Yes advanced_header If Precipitation Persists, Consider Advanced Strategies check_dmso->advanced_header No sol_dilution Perform Serial Dilutions in pre-warmed media. (See Protocol 1) check_dilution->sol_dilution Yes check_dilution->advanced_header No sol_temp Always use media warmed to 37°C. check_temp->sol_temp Yes check_temp->advanced_header No sol_cosolvent Incorporate a Co-solvent (e.g., PEG 400, Ethanol) in the final media. advanced_header->sol_cosolvent sol_cyclo Use Cyclodextrins to form an inclusion complex. (See Protocol 3) advanced_header->sol_cyclo sol_ph Adjust Media pH (if compatible with assay). advanced_header->sol_ph

Caption: A troubleshooting workflow for compound precipitation.

Key Recommendations:

  • Control Final DMSO Concentration: The final concentration of DMSO in your assay should generally be kept at or below 0.5% (v/v) to avoid solvent-induced cytotoxicity or off-target effects.[3] For sensitive cell lines or long-term assays, a concentration of <0.1% is often recommended.[8][9] Always include a vehicle control (media + same final DMSO concentration) in your experiments.[3]

  • Use Pre-warmed Media: Adding stock solutions to cold media can decrease the compound's solubility. Always use media that has been pre-warmed to 37°C.[7]

  • Perform Serial Dilutions: Instead of adding the concentrated stock directly to the final volume, perform one or more intermediate dilution steps in pre-warmed media. This gradual reduction in solvent concentration is a highly effective way to prevent precipitation.[7] See Protocol 1 for details.

Issue 3: Advanced Solubility Enhancement

Question: Even after optimizing my dilution protocol and keeping the DMSO concentration low, I'm still facing solubility issues. What are the next steps?

Answer: If standard DMSO-based methods are insufficient, more advanced formulation strategies are required. These methods aim to increase the apparent aqueous solubility of the compound itself.

A co-solvent is a second, water-miscible organic solvent added to the final aqueous solution in a small amount to increase the solubility of a hydrophobic compound.[10]

  • Mechanism: Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for the hydrophobic compound to remain dissolved.[11]

  • Common Examples: Polyethylene glycol 400 (PEG 400), propylene glycol, and ethanol are frequently used.[10]

  • Implementation: The co-solvent can be incorporated into your final assay medium, typically at a concentration of 1-5%. It is crucial to test the tolerance of your specific cell line to the chosen co-solvent and its final concentration.

The solubility of ionizable compounds is dependent on the pH of the solution.[12][13]

  • Mechanism: The indole nitrogen of the compound has a pKa.[4] For weakly basic compounds, decreasing the pH can lead to protonation, creating a charged species that is more soluble in water.[4][14] Conversely, if the molecule has an acidic functional group, increasing the pH can improve solubility.[4]

  • Implementation: This strategy must be approached with caution. You must first determine if this compound's solubility is favorably affected within a pH range that is compatible with your biological assay (e.g., pH 7.2-7.4 for most cell cultures). Significant deviations can harm or kill cells.

Cyclodextrins are cyclic oligosaccharides that can dramatically increase the aqueous solubility of poorly soluble drugs by forming inclusion complexes.[15][16][17][18][19]

  • Mechanism: These molecules have a truncated cone shape with a hydrophobic inner cavity and a hydrophilic exterior.[17] The hydrophobic this compound molecule (the "guest") can be encapsulated within the hydrophobic cavity of the cyclodextrin (the "host"). The resulting complex has a hydrophilic exterior, allowing it to dissolve readily in aqueous solutions.[17]

  • Common Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are highly effective and commonly used in pharmaceutical formulations due to their high aqueous solubility and low toxicity.[4][16]

  • Implementation: An inclusion complex is typically prepared before the compound is introduced to the assay medium. See Protocol 3 for a detailed methodology.

G cluster_0 drug Hydrophobic Drug (Guest) cd Cyclodextrin (Host) Hydrophobic Cavity Hydrophilic Exterior drug->cd Encapsulation water Water (Aqueous Solution) complex Soluble Inclusion Complex cd->complex Forms complex->water Dissolves in

Caption: Mechanism of cyclodextrin-mediated solubilization.

StrategyMechanismTypical ConcentrationProsCons
DMSO Organic Solvent< 0.5% (final)Simple to prepare; dissolves a wide range of compounds.Can be cytotoxic; risk of compound precipitation upon dilution.[20][21]
Co-solvents Reduces solvent polarity1-5%Can be effective when DMSO alone fails.Potential for cytotoxicity; requires cell line-specific validation.[22]
Cyclodextrins Inclusion Complex1-10% (w/v)High solubilization capacity; low toxicity; stable complex.[4]Requires pre-formulation step; may alter drug availability.
pH Adjustment Ionization of DrugAssay-dependentCan be highly effective if the compound has a suitable pKa.Limited by the narrow physiological pH range of most assays.[23]
Issue 4: Delayed Precipitation & Assay Variability

Question: My compound solution looks clear initially, but after a few hours or days in the incubator, I see a cloudy or crystalline precipitate. What is happening?

Answer: This is known as delayed precipitation and can occur for several reasons:

  • Metastable Supersaturation: Your initial solution may be supersaturated—a thermodynamically unstable state where the concentration is temporarily above its solubility limit. Over time, the compound will equilibrate and precipitate out.

  • Interaction with Media Components: The compound may slowly interact with salts, proteins (especially from serum), or other components in the media to form insoluble complexes.[7][24]

  • Evaporation: In long-term cultures, evaporation can increase the concentration of all media components, including your compound, pushing it past its solubility limit.[7][25] Ensure your incubator has proper humidification and use low-evaporation plates.[7]

  • Temperature Fluctuations: Repeatedly removing plates from the incubator can cause temperature shifts that affect solubility.[25]

To confirm your compound's stability, run Protocol 2: Determining Maximum Soluble & Stable Concentration .

Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution and Serial Dilution

This protocol describes the standard method for preparing a DMSO stock and diluting it into an aqueous medium to minimize precipitation.[6]

Materials:

  • This compound (solid)

  • 100% DMSO (cell culture grade)

  • Complete cell culture medium (or aqueous buffer), pre-warmed to 37°C

  • Sterile microcentrifuge tubes

Methodology:

  • Stock Solution Preparation: a. Weigh a precise amount of the compound into a sterile vial. b. Add the required volume of 100% DMSO to achieve a high concentration (e.g., 20-50 mM). c. Vortex vigorously and, if necessary, sonicate briefly in a water bath until the solid is completely dissolved. Visually inspect against a light source to ensure no particles remain.

  • Intermediate Dilution (Crucial Step): a. Prepare a sterile microcentrifuge tube with 90 µL of pre-warmed (37°C) complete cell culture medium. b. Add 10 µL of your concentrated DMSO stock to the medium (this creates a 1:10 dilution). c. Immediately vortex the tube gently but thoroughly to ensure rapid and complete mixing. This intermediate solution now contains 10% DMSO.

  • Final Dilution: a. Add a small volume of the intermediate dilution to your final assay volume. For example, to achieve a 1:100 final dilution (and 0.1% final DMSO concentration), add 10 µL of the intermediate solution to 990 µL of pre-warmed media in your culture well. b. Mix gently by pipetting or swirling the plate.

Protocol 2: Determining Maximum Soluble & Stable Concentration

This assay helps you find the highest concentration of your compound that remains in solution under your specific experimental conditions over time.[7]

Materials:

  • Concentrated stock solution of your compound (from Protocol 1)

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes or a 96-well plate

  • Centrifuge

Methodology:

  • Prepare a Dilution Series: Create a series of dilutions of your compound in the final cell culture medium. For example, prepare final concentrations of 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, and 1 µM. Include a vehicle control (media + DMSO only).

  • Initial Visual Inspection: Immediately after preparation, visually inspect each solution for any signs of cloudiness or precipitate.

  • Incubation: Incubate the tubes/plate under your standard assay conditions (e.g., 37°C, 5% CO₂) for your experiment's maximum duration (e.g., 24, 48, or 72 hours).

  • Final Inspection: After incubation, visually inspect the solutions again. Note the highest concentration that remains perfectly clear.

  • Confirmation (Optional but Recommended): Centrifuge the tubes/plate at high speed (e.g., 10,000 x g) for 15 minutes. Carefully inspect for a pellet of precipitated compound. The highest concentration that remains clear and has no pellet is your maximum working concentration.

Protocol 3: Solubility Enhancement with Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This protocol uses the solvent evaporation method to prepare a drug-cyclodextrin inclusion complex, which can then be dissolved in an aqueous buffer.[15]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol (or another suitable volatile organic solvent)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Rotary evaporator or vacuum oven

Methodology:

  • Molar Ratio Determination: Begin with a 1:1 molar ratio of the compound to HP-β-CD. This can be optimized later if needed.

  • Dissolution: a. In a glass flask, dissolve the accurately weighed compound in a minimal amount of ethanol. b. In a separate, larger flask, dissolve the HP-β-CD in deionized water.

  • Mixing: Slowly add the ethanolic drug solution to the aqueous HP-β-CD solution while stirring continuously.

  • Complex Formation: Allow the mixture to stir at room temperature for 24-48 hours. This extended time facilitates the formation of the inclusion complex.

  • Solvent Removal: Remove the ethanol and water using a rotary evaporator or by freeze-drying to obtain a solid powder. This powder is the drug-cyclodextrin complex.

  • Reconstitution & Use: The resulting solid complex can now be weighed and dissolved directly into your desired aqueous buffer or cell culture medium. Filter the final solution through a 0.22 µm syringe filter to sterilize and remove any non-encapsulated compound.

References

Technical Support Center: Stability and Degradation of Nitroindole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for nitroindole compounds. This guide is designed to provide you, as a senior application scientist, with in-depth, field-proven insights into the stability and degradation of these versatile molecules. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Section 1: Understanding Nitroindole Stability - The "Why" Behind the "How"

Nitroindole compounds are pivotal in various research areas, from medicinal chemistry to materials science.[1] However, their inherent chemical reactivity, largely influenced by the electron-withdrawing nitro group and the indole ring system, presents unique stability challenges. Understanding the causality behind their degradation is the first step to designing robust experiments.

Several factors can influence the stability of nitroindole compounds in solution, including pH, temperature, light, and the presence of oxidizing agents.[1] Strongly acidic or basic conditions can promote hydrolysis, while elevated temperatures can accelerate degradation rates.[1][2] Exposure to UV or ambient light may lead to photodegradation.[1]

Section 2: Troubleshooting Common Experimental Issues

This section addresses specific problems you may encounter during your experiments with nitroindole compounds and provides actionable solutions.

Issue 1: Discoloration or Precipitation of Stock Solutions

Symptoms:

  • The solution turns a darker yellow or brown.

  • Precipitate forms in the solution, especially after storage.

Root Causes & Troubleshooting Steps:

Potential Cause Scientific Rationale Recommended Action
Poor Solubility Nitroindole compounds often have limited solubility in aqueous solutions. The choice of solvent and concentration is critical.[1]Ensure the chosen solvent (e.g., DMSO, methanol, ethanol) can adequately dissolve the compound at the desired concentration. Consider using a co-solvent system. If precipitation occurs upon cooling, gently warm the solution before use.[1]
Photodegradation The indole ring system is susceptible to photo-oxidation, and the nitro group can also participate in photochemical reactions.Prepare fresh solutions before each experiment. Store stock solutions in amber vials or wrapped in aluminum foil to protect them from light.[1]
Thermal Degradation Higher temperatures increase the kinetic energy of molecules, accelerating degradation reactions.Store stock solutions at low temperatures, such as -20°C or -80°C, for short-term storage. Avoid repeated freeze-thaw cycles.[1]
pH-Mediated Hydrolysis The amide-like bond in the indole ring can be susceptible to hydrolysis under strongly acidic or basic conditions.[3]Buffer your solutions to a pH where the compound is most stable. Perform a pH stability screen as part of your initial characterization.
Issue 2: Appearance of Unexpected Peaks in Chromatograms (e.g., HPLC, LC-MS)

Symptoms:

  • Multiple peaks are observed in the chromatogram where only one is expected.

  • The peak corresponding to the parent nitroindole compound decreases over time, with a concurrent increase in new peaks.

Root Causes & Troubleshooting Steps:

Potential Cause Scientific Rationale Recommended Action
On-Column Degradation The stationary phase or mobile phase components of your chromatography system may be reacting with the nitroindole compound.Evaluate the compatibility of your analytical method with the compound. Consider using a different column chemistry or adjusting the mobile phase pH.
Presence of Impurities The starting material may contain impurities that are co-eluting or have similar retention times.Use a high-purity grade of the nitroindole compound. Qualify your starting material by a secondary analytical method.
Formation of Degradation Products The compound is degrading under the experimental conditions (e.g., in the autosampler, during sample preparation).Perform forced degradation studies to intentionally generate and identify potential degradation products and their retention times.[1] This will help in developing a stability-indicating analytical method.
Oxidative Degradation The indole nucleus is susceptible to oxidation, which can be catalyzed by trace metals or exposure to air.[4]Degas your solvents and mobile phases. Consider adding an antioxidant, if compatible with your downstream applications.

Workflow for Investigating Unexpected Chromatographic Peaks

Caption: A logical workflow for diagnosing and resolving the issue of unexpected peaks in chromatographic analysis.

Section 3: Experimental Protocols - A Practical Guide

To ensure the integrity of your results, it is crucial to employ validated protocols. Below are step-by-step methodologies for key stability studies.

Protocol 1: Forced Degradation Study of a Nitroindole Compound

Forced degradation studies are essential for understanding degradation pathways and developing stability-indicating analytical methods.[1][5][6]

Objective: To investigate the degradation of a nitroindole compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[1]

Materials:

  • Nitroindole compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric acid (HCl)[1]

  • 0.1 M Sodium hydroxide (NaOH)[1]

  • 3% Hydrogen peroxide (H₂O₂)[1]

  • HPLC system with a UV or Photodiode Array (PDA) detector[1]

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the nitroindole compound in methanol.[1]

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.[1]

    • Keep the mixture at 60°C for 24 hours.[1]

    • Cool the solution, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.[1]

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.[1]

    • Keep the mixture at 60°C for 24 hours.[1]

    • Cool the solution, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.[1]

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.[1]

    • Keep the solution at room temperature for 24 hours, protected from light.[1]

    • Dilute with the mobile phase for HPLC analysis.[1]

  • Thermal Degradation:

    • Keep a solid sample of the nitroindole compound in an oven at 105°C for 24 hours.[1]

    • Separately, keep a solution of the nitroindole compound in methanol at 60°C for 24 hours.[1]

    • After the specified time, prepare solutions of both samples in the mobile phase for HPLC analysis.[1]

  • Photolytic Degradation:

    • Expose a solution of the nitroindole compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

    • Simultaneously, keep a control sample in the dark.[1]

    • After exposure, dilute the samples with the mobile phase for HPLC analysis.[1]

  • Analysis: Analyze all stressed samples and a non-degraded control sample using a validated stability-indicating HPLC method. The method must be able to separate the parent nitroindole peak from any degradation products.[1]

Workflow for Forced Degradation Studies

Caption: A streamlined workflow for conducting comprehensive forced degradation studies on nitroindole compounds.

Section 4: Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for solid nitroindole compounds? To ensure stability, solid nitroindole compounds should be stored in a cool, dry, and well-ventilated area, protected from light.[1] Typically, storage at 2-8°C is recommended.[1]

Q2: In which common laboratory solvents are nitroindole compounds soluble? Nitroindole compounds are generally soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol.[1] Their solubility in aqueous solutions is often limited.[1] For in vitro studies, dissolving them in DMSO is a common practice.[1]

Q3: How does the position of the nitro group on the indole ring affect stability? The position of the nitro group can significantly influence the electronic properties and, consequently, the stability of the molecule. For example, the stability of nitrosated indole compounds has been shown to be pH-dependent, with some isomers being more stable at acidic pH and others at basic pH.[7] While comprehensive comparative stability data for all nitroindole isomers is not readily available, it is reasonable to assume that the position of the nitro group will affect susceptibility to nucleophilic attack, oxidation, and photodegradation.

Q4: What are the primary degradation pathways for nitroindole compounds? The primary degradation pathways for indole compounds, which can be extrapolated to nitroindoles, often involve hydroxylation and subsequent ring cleavage.[8][9] Key intermediates can include oxindoles and isatins.[9] Under anaerobic conditions, hydroxylation at the C2 position is a common initial step.[8] For nitroaromatic compounds in general, degradation can also involve the reduction of the nitro group.[10][11][12]

Q5: Are there any specific analytical techniques recommended for stability studies of nitroindole compounds? High-Performance Liquid Chromatography (HPLC) with UV or PDA detection is the most commonly used technique for stability testing of nitroindole compounds due to its ability to separate and quantify the parent compound and its degradation products.[1][13][14] For structural elucidation of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[13]

References

Technical Support Center: Catalyst Selection for Optimizing Indole Synthesis Yield

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Catalyst Selection in Indole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their indole synthesis protocols. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in scientific principles and practical, field-proven insights.

Troubleshooting Guide: Overcoming Common Hurdles in Indole Synthesis

This section is dedicated to resolving specific issues you may encounter during your experiments. We delve into the causality behind these problems and provide actionable solutions.

Issue 1: Low or No Yield in Fischer Indole Synthesis

Question: My Fischer indole synthesis is resulting in a low yield or no product at all. What are the likely causes and how can I troubleshoot this?

Answer: Low yields in the Fischer indole synthesis are a common challenge and can often be attributed to several factors related to the catalyst and reaction conditions.[1][2] The reaction's success hinges on the delicate balance of acid strength, temperature, and substrate compatibility.[1][3][4]

Potential Causes and Solutions:

  • Inappropriate Acid Catalyst: The choice of acid is critical.[1][5][6][7] Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are effective, but the optimal choice is substrate-dependent.[1][5][6][7]

    • Too Strong an Acid: Can lead to degradation of starting materials or the indole product.[1][7]

    • Too Weak an Acid: May not efficiently catalyze the key[8][8]-sigmatropic rearrangement.[1][7]

    • Solution: Screen a variety of Brønsted and Lewis acids to identify the optimal catalyst for your specific phenylhydrazine and carbonyl compound.[1][5] For sensitive substrates, milder catalysts like acetic acid or even solid acids under mechanochemical conditions can be beneficial.[6][9]

  • Substituent Effects: The electronic nature of substituents on the phenylhydrazine can dramatically influence the reaction's outcome.

    • Strong Electron-Donating Groups: These can promote N-N bond cleavage, a competing side reaction to the desired cyclization.[1][3][4]

    • Solution: For substrates with potent electron-donating groups, employing Lewis acids such as ZnCl₂ can favor the desired cyclization pathway.[1][4]

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters.[1][2]

    • Solution: Carefully optimize the temperature and monitor the reaction's progress using TLC or LC-MS. While heating is often necessary, excessive heat can cause decomposition.[2] Microwave-assisted synthesis can sometimes offer improved yields and shorter reaction times.[2]

  • Purity of Reagents: Impurities in the starting materials can inhibit the catalyst or lead to unwanted side reactions.[2][10]

    • Solution: Ensure the purity of your arylhydrazine and carbonyl compounds, using freshly purified materials if necessary.[2]

Issue 2: Poor Yields in Bischler-Möhlau Indole Synthesis

Question: My Bischler-Möhlau synthesis is giving a low yield. What can I do to improve it?

Answer: The classical Bischler-Möhlau synthesis, which forms a 2-aryl-indole from an α-bromo-acetophenone and excess aniline, is notorious for requiring harsh reaction conditions, which can lead to poor yields.[11][12]

Potential Causes and Solutions:

  • Harsh Reaction Conditions: High temperatures and strong acids can lead to side product formation and degradation.

    • Solution: Modern modifications offer milder and more efficient routes. The use of lithium bromide as a catalyst has proven effective under less stringent conditions.[11][12] Additionally, microwave irradiation can significantly shorten reaction times and improve yields.[11][12][13]

  • Catalyst Choice: Traditional methods often relied on the aniline reactant to also act as the catalyst, leading to the need for large excesses.

    • Solution: Explore alternative catalysts. Recent developments include palladium-catalyzed tandem processes that can offer high regioselectivity under reductive conditions.[14]

Issue 3: Catalyst Deactivation in Palladium-Catalyzed Indole Synthesis

Question: I'm observing a decrease in catalytic activity over time in my palladium-catalyzed indole synthesis. What could be the cause and how can I prevent it?

Answer: Catalyst deactivation is a significant concern in palladium-catalyzed reactions, leading to incomplete conversion and lower yields. The primary causes are fouling, poisoning, and thermal degradation.[15]

Potential Causes and Solutions:

  • Fouling or Coking: This involves the deposition of carbonaceous material on the catalyst surface, blocking active sites.[15]

    • Solution: Optimizing reaction temperature and time can minimize the formation of byproducts that lead to coking. In some cases, slow addition of a reagent, like an isocyanide, can prevent catalyst deactivation.[16]

  • Poisoning: Strong chemisorption of impurities or byproducts onto the palladium active sites can "poison" the catalyst.[15]

    • Solution: Ensure the purity of all reactants and solvents. Functional groups containing sulfur or other strong coordinating atoms can act as poisons.

  • Thermal Degradation (Sintering): At elevated temperatures, palladium nanoparticles on a support can agglomerate, reducing the active surface area.[15]

    • Solution: Operate at the lowest effective temperature. The choice of ligand can also help stabilize the palladium catalyst.

  • Ligand Dissociation: In many palladium-catalyzed reactions, the ligand is crucial for maintaining the catalyst's stability and reactivity.

    • Solution: Ensure the appropriate palladium-to-ligand ratio is used. For instance, in some ortho-amination/Heck cyclization cascades, a 1:4 ratio of palladium to a specific phosphine ligand was found to be necessary for reproducibility.[17]

Catalyst Selection and Optimization Workflow

To aid in your experimental design, the following diagram outlines a logical workflow for selecting and optimizing a catalyst for indole synthesis.

G cluster_0 Phase 1: Initial Catalyst Screening cluster_1 Phase 2: Reaction Condition Optimization cluster_2 Phase 3: Troubleshooting & Refinement A Define Indole Synthesis Method (e.g., Fischer, Bischler, Pd-catalyzed) B Consult Literature for Recommended Catalysts A->B C Select a Diverse Set of Catalysts (Brønsted acids, Lewis acids, Pd complexes) B->C D Screen Selected Catalysts Under Standard Conditions C->D E Identify Promising Catalyst(s) D->E F Optimize Key Parameters: - Catalyst Loading - Temperature - Solvent - Reaction Time E->F G Analyze Reaction Outcome: - Yield - Purity - Side Products F->G H Low Yield or Side Products? G->H I Re-evaluate Catalyst Choice or Modify Conditions H->I Yes J Successful Synthesis H->J No I->D

Caption: Catalyst selection workflow for indole synthesis.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding catalyst selection for various indole synthesis methodologies.

Q1: What is the role of the ligand in palladium-catalyzed indole synthesis?

A1: Ligands are crucial in palladium-catalyzed reactions for several reasons:

  • Stabilizing the Catalyst: They coordinate to the palladium center, preventing its aggregation into inactive palladium black.[1]

  • Modulating Reactivity and Selectivity: The electronic and steric properties of the ligand influence the catalyst's reactivity and can control the regioselectivity of the reaction.[1]

  • Facilitating Key Catalytic Steps: Ligands are directly involved in the oxidative addition and reductive elimination steps of the catalytic cycle. For example, bulky, electron-rich phosphine ligands are often necessary for the challenging oxidative addition of aryl chlorides.[1]

Q2: For the Fischer indole synthesis, when should I choose a Brønsted acid versus a Lewis acid?

A2: The choice between a Brønsted and a Lewis acid often depends on the specific substrates and their sensitivities.[1][5][18]

  • Brønsted acids (e.g., HCl, H₂SO₄, PTSA) are commonly used and effective for a wide range of substrates.[5][6]

  • Lewis acids (e.g., ZnCl₂, FeCl₃, BF₃·OEt₂) can be advantageous for substrates that are sensitive to strong protic acids or are prone to side reactions under Brønsted acidic conditions.[1][5] For instance, Lewis acids have been shown to be more effective for synthesizing 3-amidoindoles.[1]

Q3: How can I minimize catalyst loading in my indole synthesis?

A3: Reducing catalyst loading is beneficial for both economic and environmental reasons.[1] Strategies include:

  • Using Highly Active Catalysts: Employing catalyst systems, often with specific ligands, that exhibit high catalytic turnover.[1]

  • Optimizing Reaction Conditions: Fine-tuning parameters such as temperature, concentration, and reaction time can enhance catalyst efficiency.[1]

  • Flow Chemistry: Continuous flow synthesis can sometimes permit lower catalyst loading.[1]

Q4: Are there any "green" or more environmentally friendly catalyst options for indole synthesis?

A4: Yes, there is a growing interest in developing more sustainable synthetic methods.

  • For the Bischler-Möhlau synthesis , microwave-assisted, solvent-free methods have been developed, avoiding the use of organic solvents and toxic metal catalysts.[13]

  • For the Fischer indole synthesis , mechanochemical approaches using solid acid catalysts can reduce or eliminate the need for bulk solvents.[9]

  • In some base-catalyzed cyclizations of 2-ethynylanilines, simple and inexpensive inorganic bases like K₂CO₃ can be used in water, which is an environmentally benign solvent.[19]

Palladium-Catalyzed Larock Indole Synthesis Mechanism

The following diagram illustrates the catalytic cycle of the Larock indole synthesis, a versatile palladium-catalyzed method.[20]

Larock_Indole_Synthesis A Pd(0) B Oxidative Addition (o-iodoaniline) A->B + Ar-I C Aryl-Pd(II) Complex B->C D Alkyne Coordination C->D + Alkyne E Migratory Insertion D->E F Vinylic Palladium Intermediate E->F G Intramolecular Aminopalladation F->G - X- H Six-membered Palladacycle G->H I Reductive Elimination H->I I->A Regenerated Catalyst J Indole Product I->J

Caption: Catalytic cycle of the Larock indole synthesis.[20]

Comparative Data of Catalysts for Indole Synthesis

To facilitate your decision-making process, the following table summarizes the performance of various catalysts in different indole synthesis methods.

Synthesis MethodCatalystTypical ConditionsAdvantagesDisadvantages
Fischer Indole Brønsted Acids (HCl, H₂SO₄, PTSA)[5][6]Heating in a suitable solvent (e.g., acetic acid, ethanol)[6]Widely applicable, readily available.Can be harsh, may lead to side reactions with sensitive substrates.[1]
Fischer Indole Lewis Acids (ZnCl₂, FeCl₃, BF₃·OEt₂)[5][6]Often used in non-polar solvents, may require elevated temperatures.Milder for some substrates, can improve regioselectivity.[1]Stoichiometric amounts may be needed, workup can be more complex.
Bischler-Möhlau Lithium Bromide (LiBr)[11][12]Milder conditions, often with microwave irradiation.[11][12]Improved yields and shorter reaction times compared to classical methods.[11]Substrate scope may be more limited.
Palladium-Catalyzed (e.g., Larock, Heck) Pd(OAc)₂, Pd₂(dba)₃ with phosphine ligands[21]Varies, often requires a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF).[21]High functional group tolerance, broad substrate scope.[21]Catalyst cost, potential for catalyst deactivation.[16]

Experimental Protocols

General Protocol for a Microwave-Assisted Fischer Indole Synthesis

This protocol is a general guideline and should be optimized for specific substrates.

  • Reactant Preparation: In a microwave-safe vial, combine the phenylhydrazine (1.0 eq) and the ketone or aldehyde (1.05 eq) in a suitable solvent (e.g., THF, 0.6 M).[2]

  • Catalyst Addition: Add the chosen acid catalyst (e.g., p-toluenesulfonic acid, 10 mol%).

  • Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor to the optimized temperature (e.g., 150 °C) for the determined time (e.g., 15 minutes).[2]

  • Work-up: After cooling, quench the reaction with a suitable basic solution (e.g., saturated aqueous sodium bicarbonate). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired indole.

General Protocol for a Palladium-Catalyzed Heck Cyclization for Indole Synthesis

This protocol is a general guideline and should be optimized for specific substrates and catalyst systems.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), the phosphine ligand (e.g., PPh₃, 10 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Reactant Addition: Add the ortho-haloaniline derivative (1.0 eq) and the alkyne (1.2 eq) dissolved in a dry, degassed solvent (e.g., DMF).

  • Reaction: Heat the mixture to the optimized temperature (e.g., 100 °C) and stir for the required time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the residue by column chromatography on silica gel to afford the pure indole product.

References

Technical Support Center: Synthesis of Ethyl 4-nitro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 4-nitro-1H-indole-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists. This compound is a critical building block in the synthesis of various pharmacologically active compounds.[1][2] This document provides a robust experimental protocol, addresses common challenges through a detailed troubleshooting guide, and answers frequently asked questions to ensure a successful and scalable synthesis.

Recommended Synthetic Pathway: Electrophilic Nitration

The most direct and widely adopted method for preparing this compound is the electrophilic nitration of the parent compound, Ethyl 1H-indole-2-carboxylate. The indole ring system is electron-rich, making it susceptible to electrophilic attack.[3] However, this high reactivity can also lead to side reactions, such as oxidation or the formation of undesired regioisomers, if conditions are not precisely controlled.[4][5]

The protocol described below utilizes a standard nitrating mixture of nitric acid and sulfuric acid at low temperatures to favor the formation of the desired 4-nitro isomer. The electron-withdrawing ester group at the C2 position helps to deactivate the pyrrole ring slightly, directing nitration to the benzene portion of the indole.

Overall Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Prepare Nitrating Mixture (H₂SO₄ + HNO₃) at 0°C C Slowly add Nitrating Mixture to indole solution at 0-5°C A->C B Dissolve Ethyl 1H-indole-2-carboxylate in concentrated H₂SO₄ at 0°C B->C D Stir for 1-2 hours, monitoring by TLC C->D E Quench reaction by pouring onto crushed ice D->E F Filter the precipitated solid E->F G Wash solid with cold water until neutral F->G H Dry the crude product G->H I Recrystallize from Ethanol or perform Column Chromatography H->I J Obtain pure this compound I->J

Caption: Synthetic workflow for the nitration of Ethyl 1H-indole-2-carboxylate.

Detailed Experimental Protocol

Safety First: This reaction involves highly corrosive and strong oxidizing agents. All operations must be conducted in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles with a face shield, is mandatory.[6][7][8][9] Ensure an emergency eyewash and shower are accessible.

Reagents and Quantities
ReagentMolar Mass ( g/mol )AmountMoles (mmol)Molar Eq.
Ethyl 1H-indole-2-carboxylate189.215.00 g26.41.0
Sulfuric Acid (98%)98.0850 mL--
Nitric Acid (70%)63.011.8 mL29.01.1
Crushed Ice-~500 g--
Ethanol (for recrystallization)-As needed--
Step-by-Step Procedure
  • Preparation of Nitrating Mixture: In a clean, dry flask, carefully add 25 mL of concentrated sulfuric acid. Cool the flask in an ice-water bath to 0°C. Slowly, with stirring, add 1.8 mL of concentrated nitric acid. Maintain the temperature below 10°C during the addition.

    • Scientist's Note: Pre-mixing and cooling the nitrating agents is essential for forming the nitronium ion (NO₂⁺) electrophile and preventing runaway exothermic reactions.[10]

  • Reaction Setup: In a separate three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 5.00 g (26.4 mmol) of Ethyl 1H-indole-2-carboxylate in 25 mL of concentrated sulfuric acid. Stir the mixture in an ice bath until the temperature stabilizes at 0-5°C.

  • Nitration: Slowly add the pre-cooled nitrating mixture from the dropping funnel to the indole solution over 30-45 minutes. The internal temperature must be rigorously maintained between 0°C and 5°C.

    • Scientist's Note: Indoles are sensitive to strong acids and oxidants. Low temperatures are critical to minimize the formation of polymeric tars and undesired 6-nitro isomers.[4][5]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexane (e.g., 1:4 v/v).[11] The starting material should be consumed, and a new, lower Rf spot corresponding to the product should appear.

  • Work-up and Isolation: Carefully pour the reaction mixture onto approximately 500 g of crushed ice with vigorous stirring. A yellow solid should precipitate.

    • Scientist's Note: Quenching on ice serves two purposes: it stops the reaction immediately and dilutes the sulfuric acid, causing the organic product to precipitate out of the aqueous solution.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper. This removes residual acids.

  • Drying: Dry the crude product in a vacuum oven at 40-50°C to a constant weight. The expected crude yield is typically in the range of 70-85%.

  • Purification: Recrystallize the crude solid from hot ethanol to obtain pure this compound as a yellow crystalline solid. If impurities persist, column chromatography on silica gel may be necessary.

Troubleshooting Guide (Q&A Format)

Q1: My reaction yield is very low, and the crude product is a dark, tarry substance. What went wrong?

A1: This is a classic sign of an uncontrolled reaction. The most likely causes are:

  • Temperature Excursion: The temperature likely rose above the recommended 0-5°C range. The indole nucleus is highly susceptible to oxidation and polymerization under harsh nitrating conditions.[3] Ensure your ice bath is well-maintained and that the nitrating mixture is added very slowly.

  • Reagent Quality: The starting Ethyl 1H-indole-2-carboxylate may contain impurities that are more reactive. Ensure its purity by checking its melting point or running an NMR spectrum before starting.

  • Incorrect Stoichiometry: Using a large excess of nitric acid can promote over-nitration and oxidative degradation. Use only a slight excess (1.05-1.1 equivalents) of the nitrating agent.

Q2: TLC analysis shows two product spots with very similar Rf values. How do I resolve this?

A2: You are likely observing a mixture of regioisomers, primarily the desired 4-nitro and the common 6-nitro byproduct.

  • Cause: While the 4-position is kinetically favored under these conditions, higher temperatures or prolonged reaction times can increase the formation of the thermodynamically more stable 6-nitro isomer.

  • Solution:

    • Confirm Identity: If possible, use NMR or mass spectrometry to confirm the presence of isomers.

    • Optimize Reaction: Strictly adhere to the 0-5°C temperature range. Consider reducing the reaction time and monitoring closely with TLC.

    • Purification: A careful column chromatography on silica gel with a shallow solvent gradient (e.g., starting with 10% Ethyl Acetate in Hexane and slowly increasing the polarity) can often separate these isomers. Fractional crystallization may also be effective but is often more challenging.

Q3: The reaction seems to have stalled; a significant amount of starting material remains even after 3 hours.

A3: This issue points towards insufficient activation or a problem with the nitrating agent.

  • Inactive Nitrating Agent: The nitric acid used might be old or of a lower concentration than specified, leading to incomplete formation of the nitronium ion. Use fresh, high-purity acids.

  • Insufficient Acid: The reaction is performed in concentrated sulfuric acid, which acts as both the solvent and the catalyst to generate NO₂⁺. Ensure the indole is fully dissolved and that the correct volume of acid is used to maintain a stirrable slurry.

  • Moisture: Water can interfere with the formation of the nitronium ion. Ensure all glassware is thoroughly dried before use.

Q4: During the work-up, my product oiled out instead of precipitating as a solid. How can I isolate it?

A4: Oiling out occurs when the melting point of the crude product (often containing impurities) is lower than the temperature of the quenching medium.

  • Immediate Action: Continue stirring the iced mixture vigorously. Sometimes, the oil will solidify upon extended contact with the cold solution. Scratching the inside of the flask with a glass rod can induce crystallization.

  • Extraction: If the product remains an oil, perform a liquid-liquid extraction. Extract the aqueous slurry with a suitable organic solvent like Ethyl Acetate or Dichloromethane. Wash the combined organic layers with water, then with a saturated sodium bicarbonate solution (to neutralize any remaining acid), followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to recover the crude product.

  • Prevention: Ensure the ice bath for quenching is very cold and that the reaction mixture is added slowly to a large volume of ice to dissipate heat effectively.

Frequently Asked Questions (FAQs)

Q: What is the underlying mechanism of this reaction?

A: The reaction is an electrophilic aromatic substitution. Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). The electron-rich indole ring then attacks this electrophile, primarily at the C4 position, to form a resonance-stabilized intermediate (the sigma complex). A subsequent deprotonation step restores aromaticity, yielding the final product.

Reaction Mechanism Diagram

G cluster_step1 Step 1: Formation of Nitronium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation HNO₃ + 2H₂SO₄ HNO₃ + 2H₂SO₄ NO₂⁺ + H₃O⁺ + 2HSO₄⁻ NO₂⁺ + H₃O⁺ + 2HSO₄⁻ HNO₃ + 2H₂SO₄->NO₂⁺ + H₃O⁺ + 2HSO₄⁻ Protonation & Dehydration Indole Ethyl 1H-indole-2-carboxylate Sigma Sigma Complex (Resonance Stabilized) Indole->Sigma + NO₂⁺ Product This compound Sigma->Product - H⁺ (via HSO₄⁻)

Caption: Mechanism of electrophilic nitration of the indole ring.

Q: Are there alternative, milder nitrating agents I can use?

A: Yes, for sensitive substrates, several milder alternatives exist, although they may require optimization. These include:

  • Acetyl Nitrate (AcONO₂): Generated in situ from nitric acid and acetic anhydride. It is less aggressive than the H₂SO₄/HNO₃ mixture.

  • Nitronium Tetrafluoroborate (NO₂BF₄): A stable salt that can be used in aprotic solvents, offering better control.

  • Bismuth(III) Nitrate or Cerium(IV) Ammonium Nitrate: These reagents can be used under milder conditions, sometimes supported on solid phases like montmorillonite clay.[12]

Q: What are the key considerations for scaling up this synthesis from 5 grams to 50 grams?

A: Scaling up an exothermic nitration requires careful planning:

  • Heat Management: The surface-area-to-volume ratio decreases upon scale-up, making heat dissipation more challenging. Use a jacketed reactor with a powerful overhead stirrer and a reliable cooling system. The rate of addition of the nitrating agent must be proportionally slower to maintain strict temperature control.

  • Mixing Efficiency: Inadequate mixing can lead to localized "hot spots" and poor selectivity. An overhead mechanical stirrer is essential to ensure the reaction mixture remains homogeneous.

  • Quenching: Quenching a larger volume is also highly exothermic. The reaction mixture should be added to a very large, well-stirred vessel of ice and water. Alternatively, a "reverse quench" (adding the ice/water slowly to the reaction) can be performed with extreme caution and powerful cooling.

  • Safety Review: A thorough process safety review (e.g., a HAZOP study) is crucial before attempting a large-scale reaction. The potential for thermal runaway must be assessed and mitigated.[10]

References

Recrystallization techniques for purifying crude 4-nitroindole products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 4-nitroindole. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the final purification stages of this important synthetic intermediate. Here, we move beyond simple protocols to address the nuanced difficulties of crystallization, offering field-proven insights in a direct question-and-answer format.

Section 1: Core Principles & Solvent Selection for 4-Nitroindole

Effective recrystallization is fundamentally a process of controlled precipitation. The success of this technique hinges entirely on the selection of an appropriate solvent system. This section provides a framework for making that critical choice.

FAQ: Solvent Selection

Q1: What are the essential characteristics of a good recrystallization solvent for 4-nitroindole?

A successful recrystallization is governed by differential solubility.[1] The ideal solvent for 4-nitroindole should exhibit the following properties:

  • High Solubility at Elevated Temperature: The solvent must completely dissolve the crude 4-nitroindole (both the target compound and soluble impurities) at or near its boiling point.[2]

  • Low Solubility at Low Temperature: As the solution cools, the solvent's capacity to dissolve 4-nitroindole should decrease sharply, forcing the pure compound to crystallize out of solution.[1]

  • Favorable Impurity Solubility Profile: Ideally, impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble in the hot solvent (allowing for removal via hot gravity filtration).[2]

  • Chemical Inertness: The solvent must not react with 4-nitroindole.[2]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals during the drying phase.[2]

  • Melting Point Consideration: The boiling point of the solvent should ideally be lower than the melting point of 4-nitroindole (205-207 °C) to prevent the compound from melting in the hot solvent, a phenomenon known as "oiling out".[3]

Q2: Which solvents are recommended for recrystallizing 4-nitroindole?

Based on literature and chemical property databases, several polar to moderately polar solvents are suitable candidates. Crude 4-nitroindole can be effectively purified by recrystallization from methanol, ethanol, or acetonitrile.[4] Other potential solvents include acetone and ethyl acetate, given the compound's documented solubility.[5][6]

The choice depends on the specific impurity profile of your crude product. A systematic, small-scale test is always the most reliable method for selecting the optimal solvent.

Table 1: Properties of Potential Solvents for 4-Nitroindole Recrystallization

SolventBoiling Point (°C)PolarityNotes on Suitability
Methanol 64.7Polar ProticDocumented solvent.[4] Good for polar compounds, but may have significant solubility even when cold, potentially reducing yield.
Ethanol 78.4Polar ProticDocumented solvent.[4] Similar profile to methanol but less volatile.
Acetonitrile 81.6Polar AproticDocumented solvent.[4] Good dissolving power for many organics.
Ethyl Acetate 77.1Mid-Polarity4-Nitroindole is soluble[5][6]; often provides a good balance of hot/cold solubility differentials for moderately polar compounds.
Acetone 56.0Polar Aprotic4-Nitroindole is soluble[5][6]; its low boiling point makes it easy to remove but may require very cold temperatures for good crystal recovery.

Q3: How do I perform a small-scale solvent test to find the best option?

Never commit your entire batch of crude product to an untested solvent. Use this micro-scale protocol to efficiently screen candidates:

  • Preparation: Place approximately 20-30 mg of your crude 4-nitroindole into several small test tubes, one for each solvent you plan to test.

  • Room Temperature Test: Add the first solvent dropwise to its corresponding test tube at room temperature, swirling after each drop (up to ~0.5 mL). If the compound dissolves completely, the solvent is unsuitable as it will not allow for good recovery upon cooling.[7]

  • Hot Solubility Test: If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.[1] Record the approximate volume of solvent used. If a large volume is required, the solvent is likely a poor choice.

  • Cooling & Crystallization Test: Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. Then, place it in an ice-water bath for 10-15 minutes.[8]

  • Evaluation: The best solvent is the one that dissolves the compound in a minimal volume of hot solvent and produces a large quantity of crystalline precipitate upon cooling.[7]

Section 2: Standard Single-Solvent Recrystallization Workflow

This section details the step-by-step methodology for a standard recrystallization, assuming a suitable solvent has been identified.

Experimental Protocol: Purifying 4-Nitroindole
  • Dissolution: Place the crude 4-nitroindole in an Erlenmeyer flask (never a beaker, to minimize evaporation).[9] Add the chosen solvent and a boiling chip, and heat the mixture to a gentle boil on a hot plate. Continue adding the minimum amount of near-boiling solvent incrementally until the solid completely dissolves.[10]

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) or colored, tarry materials are present, a hot gravity filtration is necessary. To prevent premature crystallization in the funnel, use an excess of ~5-10% solvent, pre-heat the filtration apparatus (funnel and receiving flask), and perform the filtration quickly.[11] If the solution is highly colored, you may add a small amount of activated charcoal before this step, but be aware this can reduce your yield.[3]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[9] Slow cooling is critical for the formation of large, pure crystals, as it allows the crystal lattice to form selectively, excluding impurities.[12] Once at room temperature, further maximize recovery by placing the flask in an ice-water bath for at least 30 minutes.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel and a filter flask.[11]

  • Washing: While the crystals are still in the funnel, wash them with a minimal amount of ice-cold solvent to rinse away any residual mother liquor containing impurities.[10] Using room-temperature or warm solvent will redissolve some of your product and drastically lower the yield.

  • Drying: Allow air to be pulled through the crystals on the funnel for several minutes to begin the drying process. Then, transfer the solid to a pre-weighed watch glass and dry to a constant weight, preferably in a vacuum oven.

Recrystallization Workflow Diagram

Recrystallization_Workflow start Start: Crude 4-Nitroindole dissolve 1. Dissolve in Minimum Hot Solvent start->dissolve check_insolubles Insoluble Impurities Present? dissolve->check_insolubles hot_filter 2. Hot Gravity Filtration check_insolubles->hot_filter Yes cool 3. Slow Cooling to Room Temp, then Ice Bath check_insolubles->cool No hot_filter->cool collect 4. Collect Crystals (Vacuum Filtration) cool->collect wash 5. Wash with Minimal Ice-Cold Solvent collect->wash dry 6. Dry Crystals to Constant Weight wash->dry end End: Pure 4-Nitroindole dry->end

Caption: Standard workflow for single-solvent recrystallization.

Section 3: Troubleshooting Guide

Q4: Problem: My 4-nitroindole product will not crystallize from the solution upon cooling.

Cause & Solution: This is the most common issue in recrystallization and typically stems from one of two causes:

  • Excess Solvent: You have likely used too much solvent, and the solution is not saturated at the lower temperature.[13]

    • Solution: Gently boil the solution to evaporate some of the solvent, thereby increasing the concentration of 4-nitroindole. Allow it to cool again. Be patient, as this may require reducing the volume by 20-30%.

  • Supersaturation: The solution is saturated, but crystallization has not been initiated.[13]

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a nucleation site for crystal growth to begin.[10]

    • Solution 2 (Seeding): If you have a small crystal of pure 4-nitroindole saved from a previous batch, add it to the solution. This "seed crystal" provides a template for further crystallization.[10]

Q5: Problem: My product has "oiled out" instead of forming crystals.

Cause & Solution: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[3] This often happens when a solution is cooled too quickly or is excessively concentrated. The resulting oil is an amorphous mixture that still contains trapped impurities.

  • Solution: Do not simply cool the oil further, as this will solidify it into an impure mass. Reheat the flask to dissolve the oil completely. Add a small amount (5-10%) of additional hot solvent to slightly dilute the solution.[13] Now, ensure the solution cools very slowly. You can achieve this by leaving the flask on a hotplate with the heat turned off or by placing it in a warm water bath that is allowed to cool to room temperature.[13]

Q6: Problem: The recrystallized 4-nitroindole is still colored (e.g., brown instead of yellow).

Cause & Solution: The crude synthesis of 4-nitroindole can produce colored by-products.[4] If these impurities have similar solubility profiles to the product, they will co-crystallize.

  • Solution 1 (Re-crystallize): A second recrystallization may be sufficient to leave the lower-concentration impurities behind in the mother liquor.

  • Solution 2 (Charcoal Treatment): For persistent color, activated charcoal can be used. After dissolving the crude product in the hot solvent, add a very small amount of decolorizing charcoal (a spatula tip is often enough). Keep the solution boiling for a few minutes. The charcoal will adsorb the colored impurities. Remove the charcoal via hot gravity filtration and then proceed with cooling. Caution: Charcoal is non-selective and will also adsorb some of your product, reducing the final yield. Use it sparingly.[3]

Q7: Problem: My final yield is very low.

Cause & Solution: A low yield can result from several procedural errors throughout the process.

  • Possible Causes & Preventions:

    • Using too much solvent: This is the most frequent cause of low recovery, as a significant portion of the product remains dissolved even in the cold mother liquor.[10] Prevention: Always use the absolute minimum amount of hot solvent required for dissolution.

    • Premature crystallization: If the product crystallizes in the funnel during hot filtration, it will be discarded with the insoluble impurities. Prevention: Use a stemless funnel, pre-heat the apparatus, and use a slight excess of solvent before filtering.

    • Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve a portion of your purified product.[10] Prevention: Always use ice-cold solvent for the washing step and use it sparingly.

    • Incomplete crystallization: Not allowing the solution to cool for a sufficient time or at a low enough temperature will leave product in the solution. Prevention: After cooling to room temperature, always use an ice bath for at least 30 minutes to maximize precipitation.

Section 4: Advanced Techniques & FAQs

Q8: When and how should I use a mixed-solvent (binary) recrystallization?

When to Use: A mixed-solvent system is ideal when you cannot find a single solvent that meets the criteria of high solubility when hot and low solubility when cold.[9] This technique uses two miscible solvents: one in which 4-nitroindole is highly soluble (the "solvent") and one in which it is poorly soluble (the "anti-solvent").[8][14]

How to Perform:

  • Dissolve the crude 4-nitroindole in a minimal amount of the hot "solvent" (e.g., acetone).

  • While the solution is still hot, add the "anti-solvent" (e.g., water or hexane) dropwise with constant swirling.

  • Continue adding the anti-solvent until you see a persistent cloudiness (turbidity). This is the point of saturation.[14]

  • Add a few drops of the hot "solvent" to just redissolve the turbidity and create a clear, saturated solution.[14]

  • Allow the solution to cool slowly, as you would in a single-solvent recrystallization. The crystals will form as the solubility decreases in the mixed-solvent system.

Q9: How can I confirm the purity of my final 4-nitroindole product?

Purity should be assessed by two primary methods:

  • Melting Point Analysis: A pure compound will have a sharp, narrow melting point range. The literature melting point for 4-nitroindole is 205-207 °C. A broad or depressed melting point range is a clear indicator of residual impurities.

  • Thin-Layer Chromatography (TLC): Spot your crude material, the recrystallized product, and the mother liquor on a TLC plate. A pure product should ideally show a single spot, while the crude material may show multiple spots.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of Ethyl 4-nitro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis and comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of Ethyl 4-nitro-1H-indole-2-carboxylate. In the landscape of pharmaceutical research and drug development, the indole scaffold is a privileged structure, forming the core of numerous bioactive compounds. The introduction of a nitro group, as in the case of our target molecule, can significantly modulate a compound's electronic properties and biological activity. Accurate structural elucidation is paramount, and NMR spectroscopy stands as the cornerstone technique for the unambiguous characterization of such molecules in solution.

This document serves as a practical resource for researchers and scientists, offering not only a detailed, predicted spectral analysis of this compound but also a comparative study against structurally related analogues. This approach allows for a deeper understanding of substituent effects on the NMR spectra of the indole ring system. The insights provided herein are grounded in established principles of NMR spectroscopy and supported by experimental data from closely related compounds.

The Significance of NMR in Indole Chemistry

The indole nucleus is an aromatic heterocyclic system with a unique distribution of electron density. The chemical environment of each proton and carbon atom is highly sensitive to the nature and position of substituents. ¹H and ¹³C NMR spectroscopy provide a wealth of information, including:

  • Chemical Shifts (δ): Indicative of the electronic environment of a nucleus. Electron-withdrawing groups, such as the nitro group, deshield nearby nuclei, causing their signals to appear at higher chemical shifts (downfield).

  • Spin-Spin Coupling (J): Provides information about the connectivity of atoms. The magnitude of the coupling constant can help determine the relative positions of protons on the aromatic ring.

  • Signal Integration: In ¹H NMR, the area under a signal is proportional to the number of protons giving rise to that signal.

By carefully analyzing these parameters, one can piece together the precise molecular structure.

Predicted ¹H and ¹³C NMR Spectral Data for this compound

While a publicly available, experimentally verified spectrum for this compound is not readily accessible, we can predict its ¹H and ¹³C NMR spectra with a high degree of confidence. This prediction is based on the known spectral data of analogous compounds and the well-established effects of substituents on the indole ring system.

Predicted Data Tables

Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH~12.5br s-
H3~7.5s-
H5~7.8d8.0
H6~7.4t8.0
H7~8.1d8.0
-OCH₂-~4.4q7.1
-CH₃~1.4t7.1

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

CarbonPredicted Chemical Shift (δ, ppm)
C=O~161
C2~135
C3~110
C3a~128
C4~145 (nitro-bearing)
C5~120
C6~125
C7~118
C7a~138
-OCH₂-~62
-CH₃~14

Comparative Spectral Analysis

To understand the basis for these predictions and to highlight the spectral signatures of the nitro and ethyl carboxylate groups, we will compare the predicted data with the experimental data of three key analogues: Ethyl 1H-indole-2-carboxylate , 4-Nitroindole , and 5-Nitroindole .

Molecular Structures for Comparison

G cluster_0 This compound cluster_1 Ethyl 1H-indole-2-carboxylate cluster_2 4-Nitroindole cluster_3 5-Nitroindole A B C D

Caption: Molecular structures of the target compound and its analogues used for comparative NMR analysis.

¹H NMR Comparison

Table 3: Comparison of ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

ProtonThis compound (Predicted)Ethyl 1H-indole-2-carboxylate[1]4-Nitroindole5-Nitroindole[2]
NH~12.511.91~12.011.71
H3~7.57.18~7.3~7.8
H4-7.66-8.62 (d, J=5.9 Hz)
H5~7.87.09~7.7-
H6~7.47.27~7.38.00 (dt, J=11.6, 4.2 Hz)
H7~8.17.49~8.07.54
-OCH₂-~4.44.30--
-CH₃~1.41.34--

Interpretation:

  • NH Proton: The NH proton in all the indole derivatives appears as a broad singlet at a very downfield chemical shift, characteristic of a proton attached to a nitrogen in an aromatic system. The presence of the electron-withdrawing nitro group is expected to slightly increase the acidity and further deshield this proton in this compound.

  • H3 Proton: In Ethyl 1H-indole-2-carboxylate, the H3 proton is a singlet at 7.18 ppm[1]. The addition of a nitro group at the 4-position is expected to have a minor deshielding effect on H3, shifting it slightly downfield to around 7.5 ppm.

  • Benzene Ring Protons (H5, H6, H7): The most significant changes are expected in the aromatic region of the benzene ring.

    • In the parent Ethyl 1H-indole-2-carboxylate, the aromatic protons appear in the range of 7.09-7.66 ppm[1].

    • The strong electron-withdrawing and anisotropic effects of the nitro group at the C4 position will cause a significant downfield shift for the adjacent H5 proton. The H7 proton will also be deshielded due to its proximity to the electron-deficient pyrrole ring and the influence of the nitro group. The H6 proton, being further away, will be less affected. This leads to the predicted order of chemical shifts: H7 > H5 > H6.

¹³C NMR Comparison

Table 4: Comparison of ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

CarbonThis compound (Predicted)Ethyl 1H-indole-2-carboxylate[1]5-Nitroindole[2]
C=O~161162.3-
C2~135127.2-
C3~110108.3111.91
C3a~128127.5-
C4~145122.5-
C5~120120.7117.38
C6~125125.1118.13
C7~118113.1-
C7a~138137.9138.90
-OCH₂-~62~61-
-CH₃~14~14-

Interpretation:

  • Carbonyl Carbon: The carbonyl carbon of the ethyl ester group is expected to appear around 161 ppm, consistent with other ethyl esters.

  • C4 Carbon: The carbon directly attached to the nitro group (C4) will be significantly deshielded and is predicted to have the most downfield chemical shift among the indole ring carbons, around 145 ppm.

  • Pyrrole Ring Carbons (C2, C3, C3a, C7a): The ethyl carboxylate group at C2 will deshield this carbon. The nitro group at C4 will have a more pronounced effect on the chemical shifts of the benzene ring carbons.

  • Benzene Ring Carbons (C5, C6, C7): The electron-withdrawing nature of the nitro group will lead to a general deshielding of the carbons in the benzene ring compared to the unsubstituted analogue.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality and reproducible NMR data for indole derivatives, the following protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the sample directly into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for indole derivatives due to its ability to dissolve a wide range of compounds and to avoid overlap of the solvent peak with analyte signals in the aromatic region.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

    • Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution of the sample.

  • Instrument Setup and Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and match the probe for the specific solvent and nucleus being observed (¹H or ¹³C).

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Logical Workflow for Spectral Analysis

G cluster_0 Data Acquisition cluster_1 Spectral Processing & Initial Analysis cluster_2 Detailed Interpretation & Comparison cluster_3 Structure Elucidation A Prepare Sample B Acquire 1H & 13C NMR Spectra A->B C Process Spectra (FT, Phasing, Baseline Correction) B->C D Reference to TMS C->D E Identify Solvent & Impurity Peaks D->E F Analyze 1H Spectrum: - Chemical Shifts - Integration - Multiplicity & J-coupling E->F G Analyze 13C Spectrum: - Chemical Shifts E->G I Assign Peaks to Specific Nuclei F->I G->I H Compare with Analogue Data H->I J Confirm Molecular Structure I->J

References

A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry for Synthesized Nitroindoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide offers an in-depth comparison of high-resolution mass spectrometry (HRMS) platforms for the structural characterization and purity assessment of synthesized nitroindoles. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of technical specifications. It provides a narrative built on practical experience, explaining the rationale behind methodological choices and offering a validated workflow from synthesis to data interpretation. We will compare the performance of Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass analyzers, supported by experimental data and clear visualizations to empower you to make informed decisions for your analytical challenges.

Introduction: The Significance of Nitroindoles and the Need for Analytical Precision

Nitroindoles are a class of heterocyclic compounds featuring an indole scaffold substituted with one or more nitro groups. This chemical motif is of significant interest in medicinal chemistry and drug discovery due to its presence in a wide array of biologically active molecules. For instance, certain 5-nitroindole derivatives have been investigated as potent binders to c-Myc G-quadruplex DNA, a key target in anticancer drug development.[1] Furthermore, nitroindoles serve as crucial pharmaceutical intermediates in the synthesis of commercial drugs.[2]

Given their potential therapeutic applications, the unambiguous structural confirmation and purity assessment of synthesized nitroindoles are paramount. High-Resolution Mass Spectrometry (HRMS) stands as the cornerstone technique for this purpose. Its ability to provide exact mass measurements with high accuracy allows for the confident determination of elemental compositions, distinguishing target compounds from closely related impurities or isomers, which is a common challenge in organic synthesis.[3]

This guide will navigate the critical aspects of HRMS analysis for nitroindoles, providing a comparative framework for the most prevalent HRMS technologies and a practical, self-validating protocol to ensure data integrity and reproducibility.

Section 1: Comparing HRMS Platforms for Nitroindole Analysis: Q-TOF vs. Orbitrap

The two dominant technologies in high-resolution mass spectrometry are Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems. While both provide the requisite mass accuracy for elemental composition determination, their underlying principles of mass analysis lead to distinct performance characteristics. The choice between them is not merely a matter of budget but a strategic decision based on the specific analytical requirements of your research.[4]

Causality Behind the Choice:

  • Resolution: Orbitrap instruments are renowned for their ultra-high resolving power (often exceeding 140,000 FWHM), which can be crucial for separating isobaric interferences—compounds with the same nominal mass but different elemental compositions.[4][5] For complex reaction mixtures where multiple nitro-isomers or side-products are possible, this superior resolution can be the deciding factor.

  • Mass Accuracy: Both platforms typically offer sub-ppm mass accuracy with proper calibration. Bruker Q-TOFs, for example, are noted for excellent mass accuracy and isotopic fidelity, which is vital for confident formula assignment.[4]

  • Scan Speed: Q-TOF instruments generally boast faster acquisition rates.[6] This is advantageous when coupled with fast Ultra-High-Performance Liquid Chromatography (UHPLC) separations, ensuring sufficient data points are collected across narrow chromatographic peaks for reliable quantification and characterization.[6]

  • Dynamic Range & Sensitivity: While Orbitraps are exceptionally sensitive, some studies suggest that TOF instruments can exhibit a superior dynamic range and baseline quality in certain applications, such as flow injection analysis, allowing for the detection of lower-abundance species in the presence of highly abundant ones.[6]

The following table summarizes the key performance characteristics to guide your selection:

FeatureQuadrupole Time-of-Flight (Q-TOF)Quadrupole-OrbitrapRationale for Nitroindole Analysis
Resolving Power Good to Excellent (30,000 - 60,000 FWHM)Excellent to Ultra-High (70,000 - >280,000 FWHM)Orbitrap is superior for resolving complex mixtures of isomers or impurities with very close masses.[4][5]
Mass Accuracy Excellent (< 2 ppm typical)Excellent (< 1 ppm typical)Both are sufficient for elemental composition determination of typical nitroindoles.
Scan Speed Very FastFast to MediumQ-TOF is advantageous for fast UHPLC methods to ensure adequate peak definition.
MS/MS Capabilities StandardStandard (HCD cell)Both provide high-quality fragmentation data essential for structural elucidation.
Cost & Maintenance Generally lower initial cost.Generally higher initial cost and maintenance.[4]Budget and institutional support are practical considerations. Q-TOFs may require more frequent calibration.[4]
Polarity Switching Slower or not possible on some models.Rapid polarity switching is a key feature.[7]Orbitrap is superior if analyzing for compounds that ionize in both positive and negative modes in a single run.

Section 2: A Validated Experimental Workflow for LC-HRMS Analysis

To ensure scientific integrity, any analytical protocol must be self-validating. This workflow incorporates quality control (QC) checks and rational experimental design to produce trustworthy and reproducible results.

G cluster_0 Phase 1: Synthesis & Preparation cluster_1 Phase 2: LC-HRMS Analysis cluster_2 Phase 3: Data Interpretation Synthesis Synthesis of 5-Nitroindole Purification Column Chromatography Synthesis->Purification QC1 Purity Check (TLC, NMR) Purification->QC1 SamplePrep Sample Preparation (Dilution & Filtration) QC1->SamplePrep QC2 System Suitability (Blank & Standard) SamplePrep->QC2 LC UHPLC Separation MS HRMS Detection (Full Scan MS) LC->MS MSMS Data-Dependent MS/MS MS->MSMS Processing Data Processing (Formula Determination) MSMS->Processing QC2->LC FragAnalysis Fragmentation Analysis Processing->FragAnalysis Reporting Final Report & Archiving FragAnalysis->Reporting

Caption: Validated workflow from synthesis to HRMS data analysis.

Synthesis and Purification of 5-Nitroindole (Model Compound)

A common route to synthesizing nitroindoles involves the nitration of an indole precursor. For this guide, we will reference a standard procedure for preparing 5-nitroindole.

Protocol:

  • Reaction Setup: In a suitable reaction flask, dissolve the indole precursor in a solvent such as acetonitrile.[8]

  • Nitration: Under controlled temperature conditions (e.g., cooling in an ice bath), add a nitrating agent (e.g., a mixture of nitric and sulfuric acid) dropwise.[2]

  • Reaction Monitoring (Trustworthiness Pillar): Monitor the reaction progress using Thin-Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression. This prevents premature workup or over-reaction.

  • Workup: Quench the reaction by pouring the mixture over ice water. The crude product often precipitates and can be collected by filtration.

  • Purification: Purify the crude solid using silica gel column chromatography.[1][8] Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired 5-nitroindole from isomers and byproducts.

  • Purity Confirmation: Confirm the purity and structure of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy before proceeding to MS analysis.

Sample Preparation for LC-HRMS

Protocol:

  • Stock Solution: Accurately weigh ~1 mg of the purified 5-nitroindole and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL using a 1:1 mixture of acetonitrile and water.[9] This concentration is typically sufficient for high-sensitivity HRMS instruments.

  • Filtration (Trustworthiness Pillar): Filter the final solution through a 0.2 µm PTFE syringe filter to remove any particulates that could clog the UHPLC system.[9][10] This is a critical step to ensure system robustness and prevent downtime.

Detailed LC-HRMS/MS Protocol

Rationale for Method Choices: The use of a C18 reversed-phase column is standard for moderately polar compounds like nitroindoles. The mobile phase gradient starts with high aqueous content to retain the analyte on the column and gradually increases the organic content to elute it. Formic acid is added to the mobile phase to promote protonation of the analyte, which is essential for efficient positive mode electrospray ionization (ESI).[11]

Instrumentation:

  • LC System: UHPLC system (e.g., Thermo Vanquish, Agilent 1290).[9][10]

  • MS System: Q-Exactive Plus Orbitrap or Agilent 6546 Q-TOF.[6][9]

LC Method:

  • Column: C18 reversed-phase, 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Injection Volume: 2 µL.

HRMS Method (Example for Orbitrap):

  • Ionization Mode: Positive ESI.

  • Capillary Voltage: 3.5 kV.[11]

  • Full Scan (MS1):

    • Resolution: 70,000 @ m/z 200.

    • Scan Range: m/z 100-500.

  • Data-Dependent MS/MS (dd-MS2):

    • Activation Type: HCD (Higher-energy C-Type Dissociation).

    • Collision Energy: Stepped (e.g., 20, 30, 40 eV). Using stepped energy ensures a wide range of fragments are generated.

    • Resolution: 17,500 @ m/z 200.

Self-Validation/QC:

  • Blank Injection: Before running samples, inject a solvent blank (1:1 acetonitrile:water) to ensure there is no system contamination or carryover.

  • System Suitability: Inject a known standard (e.g., a commercial 5-nitroindole standard or the newly synthesized material) to confirm retention time, peak shape, and instrument sensitivity before proceeding with the analysis of other synthesized batches.

Section 3: Interpreting HRMS Data for Nitroindoles

The molecular formula for 5-nitroindole is C₈H₆N₂O₂. The expected exact mass for the protonated molecule [M+H]⁺ is 163.0451.

  • Confirming the Molecular Ion: The first step is to extract the ion chromatogram for the calculated exact mass. High mass accuracy (< 2 ppm error) provides strong evidence for the elemental composition.

  • Analyzing the Fragmentation Pattern (MS/MS): The fragmentation pattern is a molecular fingerprint that confirms the structure. For nitroaromatic compounds, characteristic losses are expected.[9][10]

G cluster_frags parent Parent Ion [M+H]⁺ m/z 163.0451 C₈H₇N₂O₂⁺ frag1 Fragment 1 m/z 133.0553 C₈H₇N₂O⁺ parent->frag1 -NO (Loss of 29.99 Da) frag2 Fragment 2 m/z 117.0597 C₈H₇N⁺ parent->frag2:n -NO₂ (Loss of 45.99 Da) frag3 Fragment 3 m/z 105.0444 C₇H₅O⁺ frag1->frag3 -CO (Loss of 27.99 Da)

Caption: Predicted fragmentation pathway for protonated 5-nitroindole.

Expert Interpretation:

  • Loss of NO₂ (46 Da): The most characteristic fragmentation for nitroaromatics is the neutral loss of the nitro group (NO₂), resulting in a peak at m/z 117.0597 in this case.[9][10] This is often a dominant fragment and a key diagnostic marker.

  • Loss of NO (30 Da): A loss of nitric oxide (NO) is also commonly observed, leading to a fragment at m/z 133.0553.[9][10]

  • Further Fragmentation: Subsequent fragmentation of the indole ring structure can occur, such as the loss of CO or HCN, providing further structural confirmation.

By combining the accurate mass of the parent ion with the logical fragmentation pattern observed in the MS/MS spectrum, one can confidently confirm the identity of the synthesized nitroindole.

Conclusion

The successful analysis of synthesized nitroindoles by high-resolution mass spectrometry is a multi-faceted process that hinges on informed instrument selection, robust experimental design, and expert data interpretation. While Orbitrap systems offer unparalleled resolution for complex samples, Q-TOF instruments provide a compelling alternative with high speed and excellent mass accuracy. The provided workflow, which emphasizes self-validation through QC checks and rational methodological choices, serves as a reliable framework for generating high-quality, defensible data. By understanding the interplay between instrument capabilities and the chemical properties of nitroindoles, researchers can leverage HRMS to its full potential, accelerating discovery and development in medicinal chemistry.

References

A Comparative Guide to HPLC Purity Assessment of Ethyl 4-Nitro-1H-Indole-2-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Ethyl 4-nitro-1H-indole-2-carboxylate, a key building block in the synthesis of various bioactive molecules, is no exception.[1] Its purity profile can directly influence the quality and impurity spectrum of the final drug product. This guide provides a comparative analysis of two robust High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this critical intermediate, designed for researchers, scientists, and drug development professionals.

The discussion that follows is rooted in the fundamental principles of chromatography, offering not just protocols, but the scientific rationale behind the methodological choices. We will compare a rapid isocratic method, ideal for routine quality control, with a comprehensive gradient method, suited for in-depth impurity profiling and stability analysis.

Understanding the Analyte: Chemical Properties and Chromatographic Behavior

This compound is a moderately polar molecule containing a nitroaromatic chromophore. This structure dictates key aspects of HPLC method development:

  • Stationary Phase Selection : The presence of the indole ring and ester group suggests that a non-polar stationary phase is appropriate. Reversed-phase chromatography (RPC) is the most common and effective mode for such compounds.[2][3] A C18 (octadecylsilane) column is the workhorse for RPC and serves as an excellent starting point due to its hydrophobicity and wide applicability.

  • Mobile Phase Selection : In RPC, the mobile phase is polar, typically a mixture of water and a miscible organic solvent like acetonitrile or methanol.[2][4] Acetonitrile is often preferred for its lower UV absorbance at short wavelengths and lower viscosity.[5] The nitro group and indole nitrogen are weakly acidic, meaning mobile phase pH control with a buffer can be crucial for achieving reproducible retention times and symmetrical peak shapes, though for this specific molecule, a simple acidic modifier like formic or acetic acid is often sufficient.[6][7]

  • Detection : The nitroaromatic system provides strong UV absorbance, making a Photodiode Array (PDA) or Diode Array Detector (DAD) an ideal choice. A PDA/DAD detector not only quantifies the analyte but also provides spectral data across the entire UV-Vis range (typically 190-800 nm).[8][9] This capability is invaluable for peak purity analysis, allowing for the detection of co-eluting impurities that might otherwise go unnoticed.[10][11][12]

Method A: Rapid Isocratic QC Method

An isocratic elution, which uses a constant mobile phase composition, is valued for its simplicity, robustness, and speed.[13][14][15] This makes it perfectly suited for high-throughput quality control (QC) environments where the primary goal is to confirm that the main component meets a predefined purity specification and to quantify known impurities.

Experimental Protocol: Method A

1. Reagent and Sample Preparation:

  • Mobile Phase: Prepare a mixture of Acetonitrile and Water (e.g., 60:40 v/v) containing 0.1% Formic Acid. Filter through a 0.45 µm membrane filter and degas thoroughly.[4][5][6]

  • Diluent: Use the mobile phase as the diluent to ensure peak shape integrity.

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of diluent.

  • Sample Solution (0.1 mg/mL): Prepare the sample to be tested at the same concentration as the standard solution.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a PDA/DAD detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: PDA/DAD detection at 254 nm. Spectral data collected from 200-400 nm.

  • Injection Volume: 10 µL.

  • Run Time: 10 minutes.

Causality and Rationale for Method A:

The choice of a 60:40 acetonitrile/water ratio is a starting point designed to elute the main peak within a reasonable timeframe (typically 3-7 minutes), providing adequate separation from the solvent front and any early-eluting impurities. The 0.1% formic acid helps to protonate any free silanols on the column packing and ensures the analyte is in a consistent ionic state, leading to sharper, more symmetrical peaks. A 10-minute run time is sufficient to elute the main peak and any closely related impurities, making it efficient for QC labs.

Method B: High-Resolution Gradient Impurity Profiling Method

For complex samples, or when trying to separate impurities with a wide range of polarities, a gradient elution is superior.[13][16] By gradually increasing the percentage of the organic solvent (the "strong" solvent), gradient elution allows for the separation of both highly polar and non-polar impurities within a single run.[14][17] This method is ideal for method development, stability studies, and comprehensive characterization of the purity profile.

Experimental Protocol: Method B

1. Reagent and Sample Preparation:

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid. Filter and degas both mobile phases.

  • Diluent: Acetonitrile:Water (50:50 v/v).

  • Standard and Sample Solutions: Prepare as described in Method A, using the diluent for Method B.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a PDA/DAD detector and a binary or quaternary pump capable of gradient elution.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: PDA/DAD detection at 254 nm. Spectral data collected from 200-400 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase A (Water) % Mobile Phase B (Acetonitrile)
    0.0 70 30
    15.0 10 90
    20.0 10 90
    20.1 70 30

    | 25.0 | 70 | 30 |

Causality and Rationale for Method B:

The gradient starts with a higher water content (70%) to retain and separate very polar impurities that would otherwise elute near the solvent front in an isocratic run. The slow ramp to 90% acetonitrile over 15 minutes effectively separates compounds across a broad polarity range. The hold at 90% ensures that any highly non-polar impurities are eluted from the column. The final five minutes are dedicated to re-equilibrating the column to the initial conditions, a critical step for ensuring reproducibility between injections.[13]

Visualizing the Workflow

The following diagram illustrates the general workflow for HPLC purity analysis, applicable to both methods described.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Injection Sample & Standard Injection Sample->Injection MobilePhase Mobile Phase Preparation & Degassing Separation Chromatographic Separation MobilePhase->Separation Standard Reference Standard Preparation SST System Suitability Test (SST) Standard->SST SST->Injection Injection->Separation Detection PDA/DAD Detection Separation->Detection Integration Peak Integration Detection->Integration Purity Peak Purity Assessment Integration->Purity Calculation Purity Calculation (% Area) Purity->Calculation Report Final Report Calculation->Report

Caption: General workflow for HPLC purity assessment.

Performance Comparison: Isocratic vs. Gradient

To illustrate the differences in performance, the following table summarizes hypothetical but realistic data obtained from analyzing a sample containing the main peak and two impurities (Impurity 1: more polar; Impurity 2: less polar).

ParameterMethod A (Isocratic)Method B (Gradient)Objective & Interpretation
Retention Time (Main Peak) 5.2 min10.8 minMethod A is faster for the main peak. Method B provides a longer retention for potentially better resolution from complex matrix components.
Resolution (Main Peak / Impurity 1) 1.84.5A resolution > 1.5 is generally acceptable.[18] Method B provides superior separation for the more polar impurity.
Resolution (Main Peak / Impurity 2) 2.15.2Both methods resolve the less polar impurity, but Method B offers baseline separation, which is better for accurate quantification.
Tailing Factor (Main Peak) 1.21.1A value ≤ 2.0 is required by USP.[19] Both methods produce symmetrical peaks, with the gradient method being slightly better.
Total Run Time 10 min25 minMethod A offers significantly higher throughput. Method B is more time-consuming but provides a more comprehensive impurity profile.

Trustworthiness: The Role of System Suitability Testing (SST)

A protocol is only trustworthy if its performance can be verified. Before any sample analysis, a System Suitability Test (SST) must be performed to ensure the chromatographic system is operating correctly.[20][21] This is a non-negotiable requirement by regulatory bodies like the USP and FDA.[19][20]

Typical SST Protocol:

  • Make five replicate injections of the reference standard solution.

  • Calculate the Relative Standard Deviation (%RSD) of the peak area. The acceptance criterion is typically ≤ 2.0% .[19]

  • From one of the chromatograms, determine the tailing factor and theoretical plates.

  • The tailing factor should be ≤ 2.0 (often a tighter internal limit of ≤ 1.5 is set).[18][19]

  • The number of theoretical plates should meet a minimum requirement (e.g., ≥ 2000) to ensure column efficiency.

Passing these SST criteria provides a validated "snapshot" confirming that the instrument, column, and reagents are performing as expected on the day of analysis.[19]

Visualizing Method Parameter Relationships

The selection of HPLC parameters is an interconnected process. The diagram below illustrates how key variables influence the final separation quality.

HPLC_Parameters cluster_params Parameters Method Parameters MobilePhase Mobile Phase (% Organic, pH) Column Column (Chemistry, Dimensions) FlowRate Flow Rate Temperature Temperature Resolution Resolution MobilePhase->Resolution Selectivity Retention Retention Time MobilePhase->Retention Strength PeakShape Peak Shape (Tailing) MobilePhase->PeakShape pH Control Column->Resolution Efficiency Column->Retention Hydrophobicity FlowRate->Resolution FlowRate->Retention AnalysisTime Analysis Time FlowRate->AnalysisTime Temperature->Retention Temperature->PeakShape Viscosity Performance Performance Outcomes

Caption: Interplay of HPLC parameters and performance outcomes.

Conclusion and Recommendations

Both the isocratic and gradient methods presented are valid approaches for assessing the purity of this compound. The choice between them is dictated by the specific analytical objective.

  • Choose Method A (Isocratic) for routine, high-throughput QC testing where speed is essential and the impurity profile is well-characterized. Its simplicity and robustness make it ideal for release testing of raw materials and finished intermediates.[15]

  • Choose Method B (Gradient) for method development, forced degradation studies, stability testing, and the analysis of samples with unknown or complex impurity profiles.[13][16] Its superior resolving power ensures that a comprehensive picture of the sample's purity is obtained.

Ultimately, a well-developed and properly validated HPLC method, supported by rigorous system suitability testing, is indispensable for ensuring the quality and consistency of crucial pharmaceutical intermediates like this compound.

References

A Senior Application Scientist's Guide to the Positional Isomerism and Biological Activity of Nitroindoles

Author: BenchChem Technical Support Team. Date: January 2026

The indole scaffold is a cornerstone in medicinal chemistry, celebrated as a "privileged structure" for its presence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its versatile bicyclic structure, composed of a benzene ring fused to a pyrrole ring, serves as a template for countless derivatives. The introduction of a nitro (NO₂) group, a potent electron-withdrawing moiety, fundamentally alters the indole's electronic and chemical properties, unlocking a diverse spectrum of pharmacological activities.[1][3] However, the biological outcome is not merely dependent on the presence of the nitro group but is critically dictated by its position on the indole ring.

This guide provides a comparative analysis of the biological activities of 4-nitro, 5-nitro, and 6-nitroindole derivatives. We will delve into the structure-activity relationships (SAR) that govern their efficacy, explore the mechanistic underpinnings of their actions, and provide the experimental frameworks necessary for their evaluation. Our focus will be on synthesizing data from peer-reviewed literature to offer a clear, evidence-based perspective for researchers in drug discovery and development.

Comparative Landscape of Biological Activity

The location of the nitro group at the 4, 5, or 6-position directs the molecule's interaction with biological targets, leading to distinct and often non-overlapping activity profiles. While all three isomers hold therapeutic potential, the current body of research highlights the 5-nitro position as particularly significant for anticancer applications.

Anticancer Activity: The Prominence of 5-Nitroindoles

The most striking difference among the isomers lies in their anticancer properties. Derivatives of 5-nitroindole have emerged as a promising class of agents that target the genetic machinery of cancer cells.

Mechanism of Action: c-Myc G-Quadruplex Stabilization

A primary mechanism for the anticancer effect of 5-nitroindole derivatives is their ability to bind and stabilize G-quadruplex (G4) DNA structures.[4][5][6] These are non-canonical, four-stranded DNA structures found in guanine-rich sequences, such as the promoter region of the c-Myc oncogene.[4][7] The c-Myc protein is a critical transcription factor that, when overexpressed, drives the proliferation of approximately 70% of human cancers.

By binding to the G4 structure in the c-Myc promoter, these compounds prevent the transcriptional machinery from accessing the gene.[6] This stabilization represses c-Myc transcription and subsequent translation, leading to a decrease in c-Myc protein levels. The downstream effects are profound:

  • Cell Cycle Arrest: Depletion of c-Myc induces cell cycle arrest, primarily in the G1 or sub-G1 phase, halting the uncontrolled division of cancer cells.[4][5]

  • Induction of Reactive Oxygen Species (ROS): Many active 5-nitroindole compounds have been shown to increase intracellular ROS levels, contributing to oxidative stress and apoptosis in cancer cells.[4][7]

Studies have shown that a nitro group at the 5-position of the indole core is critical for this G4 binding activity.[4] Furthermore, modifications such as the protection of the indole nitrogen (N1 position) can significantly enhance binding affinity.[4]

G4_Binding_Mechanism cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm 5NI 5-Nitroindole Derivative G4 c-Myc Promoter G-Quadruplex 5NI->G4 Binds & Stabilizes Transcription Transcription Machinery G4->Transcription Blocks Access cMyc_mRNA c-Myc mRNA Transcription->cMyc_mRNA Transcription Inhibited Ribosome Ribosome cMyc_mRNA->Ribosome cMyc_Protein c-Myc Protein Ribosome->cMyc_Protein Translation Reduced Proliferation Uncontrolled Cell Proliferation cMyc_Protein->Proliferation Promotion Inhibited Covalent_Inhibition cluster_enzyme Enzyme Active Site Nitroalkane R-CH₂-NO₂ (Nitroindole Derivative) NitronicAcid R-CH=NO₂H (Nitronic Acid Tautomer) Nitroalkane->NitronicAcid Tautomerization (aided by General Acid) Adduct Covalent Thiohydroximate Adduct (Enzyme Inactivated) NitronicAcid->Adduct Nucleophilic Attack Cys Cysteine (Nucleophile) Cys->Adduct Forms Covalent Bond FID_Assay_Workflow cluster_0 Step 1: G4-Probe Complex Formation cluster_1 Step 2: Ligand Addition & Displacement cluster_2 Step 3: Measurement G4 Folded c-Myc G-Quadruplex DNA G4_TO G4-TO Complex (High Fluorescence) G4->G4_TO TO_unbound Thiazole Orange (TO) (Low Fluorescence) TO_unbound->G4_TO G4_Ligand G4-Ligand Complex G4_TO->G4_Ligand Ligand Binds, Displaces TO TO_displaced Displaced TO (Low Fluorescence) Ligand Nitroindole Derivative Ligand->G4_Ligand Result Fluorescence Quenching (Signal Decrease) G4_Ligand->Result TO_displaced->Result

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Nitroindole Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic drugs. The introduction of a nitro group at the 4-position of the indole ring creates the 4-nitroindole scaffold, a versatile and reactive building block for developing novel therapeutic agents.[1][2] Its unique electronic properties and synthetic accessibility have made it a focal point in the exploration of new chemical entities targeting a diverse range of biological pathways.[1][3]

This guide provides an in-depth comparison of structure-activity relationship (SAR) studies for various 4-nitroindole analogs. We will dissect how subtle and significant molecular modifications influence their biological activity against different targets, supported by experimental data and detailed protocols. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this important chemical scaffold.

The 4-Nitroindole Core: A Strategic Starting Point for SAR

The 4-nitroindole nucleus offers several positions for chemical modification, allowing for a systematic exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic properties. The electron-withdrawing nature of the nitro group at the C4 position significantly influences the electronic distribution of the indole ring, impacting its reactivity and interactions with biological targets.

The primary goal of SAR studies is to understand which parts of a molecule, known as pharmacophores, are essential for its biological activity and which can be modified to improve its properties.

General Workflow for Structure-Activity Relationship (SAR) Studies

A typical SAR campaign follows a logical, iterative cycle of design, synthesis, and testing. This process allows for the systematic optimization of a lead compound.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis & Iteration Start Identify Lead Compound (e.g., 4-Nitroindole Analog) Design Design Analogs with Systematic Modifications Start->Design Rational Design Synthesize Chemical Synthesis of Designed Analogs Design->Synthesize Feasibility Test In Vitro & In Vivo Assays (e.g., Binding, Functional) Synthesize->Test Compound Library Analyze Analyze Data (IC50, Ki, etc.) Test->Analyze SAR Establish Structure-Activity Relationships Analyze->SAR Interpret Results Optimize Identify Optimized Candidate or Design Next Generation SAR->Optimize Optimize->Design Iterative Cycle SAR_Scaffold cluster_labels Indole N1 N1-Substitution C2 C2-Side Chain C3 C3-Substitution C4 C4-Nitro Group (Modification/Replacement) C5_C7 C5-C7 Ring Substitution

References

A Comparative Guide to Indole Synthesis: Bartoli vs. Fischer Methods for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic chemistry, the indole nucleus stands as a "privileged scaffold," a cornerstone in a vast array of pharmaceuticals, agrochemicals, and natural products. The development of efficient and versatile methods for its construction is paramount for researchers, scientists, and professionals in drug development. This guide provides an in-depth, objective comparison of two seminal methods in the synthetic chemist's toolkit: the classic Fischer indole synthesis and the more modern Bartoli indole synthesis. We will delve into their mechanistic underpinnings, compare their synthetic efficiencies with supporting experimental data, and provide detailed protocols to illustrate their practical application.

Introduction: Two Paths to a Privileged Scaffold

The Fischer indole synthesis, first reported by Emil Fischer and Friedrich Jourdan in 1883, is a venerable and robust method involving the acid-catalyzed cyclization of an arylhydrazone.[1] For over a century, it has been a workhorse in organic synthesis, contributing to the production of numerous important molecules, including the anti-migraine triptan class of drugs.[2]

In 1989, Giuseppe Bartoli and his coworkers introduced a novel approach that addresses some of the limitations of classical methods.[3] The Bartoli indole synthesis utilizes the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent to construct the indole ring.[4] This method has proven to be particularly powerful for the synthesis of 7-substituted indoles, a class of compounds that are often challenging to access via traditional routes.[4][5]

This guide will dissect these two powerful reactions, providing the reader with the necessary insights to choose the most appropriate method for their synthetic goals.

Mechanistic Insights: A Tale of Two Rearrangements

The synthetic efficiency and substrate scope of any reaction are intrinsically linked to its mechanism. Both the Bartoli and Fischer syntheses converge on the formation of the indole ring through a key sigmatropic rearrangement, yet their initial steps and intermediates differ significantly.

The Bartoli Indole Synthesis: A Grignard-Mediated Cascade

The Bartoli synthesis is a fascinating cascade of reactions initiated by the interaction of a vinyl Grignard reagent with an ortho-substituted nitroarene. A crucial requirement for the success of this reaction is the presence of a substituent at the ortho position of the nitroarene, with bulkier groups often leading to higher yields.[4][6] The reaction necessitates three equivalents of the Grignard reagent to proceed to completion.[4]

The currently accepted mechanism proceeds as follows:

  • Initial Attack and Reduction: The first equivalent of the vinyl Grignard reagent attacks one of the oxygen atoms of the nitro group, leading to the formation of a nitrosoarene intermediate.[3][4]

  • Second Grignard Addition: A second equivalent of the Grignard reagent then adds to the nitroso group.[4]

  • [1][1]-Sigmatropic Rearrangement: The presence of the ortho substituent facilitates a key[1][1]-sigmatropic rearrangement, which is the core bond-forming step in the construction of the indole scaffold.[4]

  • Cyclization and Aromatization: The intermediate from the rearrangement undergoes intramolecular cyclization. The third equivalent of the Grignard reagent then acts as a base to deprotonate the newly formed ring junction, driving the rearomatization of the benzene ring.[3]

  • Work-up: An aqueous acidic work-up leads to the elimination of water and the formation of the final aromatic indole product.[6]

Bartoli_Mechanism cluster_start Starting Materials Nitroarene ortho-Substituted Nitroarene Nitrosoarene Nitrosoarene Intermediate Nitroarene->Nitrosoarene Attack & Reduction Grignard1 Vinyl Grignard (1 equiv.) Grignard1->Nitrosoarene Adduct Grignard Adduct Nitrosoarene->Adduct Addition Grignard2 Vinyl Grignard (1 equiv.) Grignard2->Adduct Rearrangement [3,3]-Sigmatropic Rearrangement Adduct->Rearrangement Cyclized_Intermediate Cyclized Intermediate Rearrangement->Cyclized_Intermediate Deprotonation Deprotonation & Aromatization Cyclized_Intermediate->Deprotonation Grignard3 Vinyl Grignard (1 equiv.) Grignard3->Deprotonation Indole_Salt Indole Magnesium Salt Deprotonation->Indole_Salt Workup Aqueous Work-up Indole_Salt->Workup Final_Indole Substituted Indole Workup->Final_Indole

Caption: Mechanism of the Bartoli Indole Synthesis.

The Fischer Indole Synthesis: An Acid-Catalyzed Pathway

The Fischer synthesis begins with the condensation of an arylhydrazine with an aldehyde or ketone to form an arylhydrazone. This is then subjected to acidic conditions (using either Brønsted or Lewis acids) to induce cyclization.[1][2]

The key mechanistic steps are:

  • Hydrazone Formation: The reaction initiates with the formation of a phenylhydrazone from the condensation of a phenylhydrazine and a carbonyl compound.[1]

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine form.[1]

  • [1][1]-Sigmatropic Rearrangement: Protonation of the enamine is followed by a[1][1]-sigmatropic rearrangement, which breaks the N-N bond and forms a C-C bond at the ortho position of the aromatic ring.[1][2]

  • Cyclization and Ammonia Elimination: The resulting di-imine intermediate undergoes cyclization to form a cyclic aminal. Subsequent elimination of ammonia under acidic conditions leads to the formation of the aromatic indole ring.[1]

Fischer_Mechanism cluster_start Starting Materials Arylhydrazine Arylhydrazine Hydrazone Arylhydrazone Arylhydrazine->Hydrazone Condensation Carbonyl Aldehyde or Ketone Carbonyl->Hydrazone Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization Protonation Acid-Catalyzed Protonation Enamine->Protonation Rearrangement [3,3]-Sigmatropic Rearrangement Protonation->Rearrangement Diimine Di-imine Intermediate Rearrangement->Diimine Cyclization Cyclization Diimine->Cyclization Aminal Cyclic Aminal Cyclization->Aminal Elimination Elimination of Ammonia Aminal->Elimination Final_Indole Substituted Indole Elimination->Final_Indole Bartoli_Workflow Start Dissolve 2-chloro-3-nitropyridine in dry THF under N₂ Cool Cool to -78 °C Start->Cool Add_Grignard Add vinylmagnesium bromide dropwise Cool->Add_Grignard Stir Stir at -20 °C for 8 hours Add_Grignard->Stir Quench Quench with 20% aq. NH₄Cl Stir->Quench Extract Extract with ethyl acetate Quench->Extract Dry_Concentrate Dry organic layers and concentrate Extract->Dry_Concentrate Purify Purify by column chromatography Dry_Concentrate->Purify End Obtain 7-chloro-6-azaindole Purify->End Fischer_Workflow Start Combine p-tolylhydrazine HCl, isopropyl methyl ketone, and acetic acid Reflux Reflux for 2.25 hours (Monitor by TLC) Start->Reflux Cool Cool to room temperature Reflux->Cool Neutralize Neutralize with 1 M NaOH Cool->Neutralize Extract Dilute with water and extract with chloroform Neutralize->Extract Dry_Concentrate Dry organic layers and concentrate Extract->Dry_Concentrate Purify Purify crude product Dry_Concentrate->Purify End Obtain 2,5-dimethyl-1H-indole Purify->End

References

A Researcher's Guide to Cytotoxicity Assays for Novel Indole Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of anticancer drug discovery, indole derivatives have emerged as a privileged scaffold, demonstrating a wide array of biological activities.[1][2][3][4] Their structural versatility allows for the synthesis of diverse libraries of compounds with the potential to target various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and aberrant signaling pathways.[1][2][5] The initial and most critical step in evaluating the potential of these novel indole derivatives is the assessment of their cytotoxic effects on cancer cell lines. This guide provides a comprehensive comparison of the most common and robust cytotoxicity assays—MTT, SRB, and LDH—offering insights into their principles, protocols, and the rationale behind experimental choices to aid researchers in making informed decisions for their drug discovery workflow.

The Central Role of Cytotoxicity Screening

Cytotoxicity screening serves as the primary filter in the drug development pipeline, identifying compounds that can effectively kill cancer cells.[6][7] The ideal cytotoxic agent exhibits high potency against cancer cells while demonstrating minimal toxicity towards normal cells, a concept known as selectivity.[8][9] Therefore, the choice of cytotoxicity assay is paramount, as it must be sensitive, reproducible, and reflective of the compound's mechanism of action.

Understanding the Mechanisms of Indole Derivatives

Indole derivatives exert their anticancer effects through a multitude of mechanisms.[2][3] They have been shown to induce apoptosis (programmed cell death), cause cell cycle arrest, and inhibit key players in cancer progression such as tubulin, topoisomerases, and various kinases.[2][4][5] Understanding the putative mechanism of a novel indole derivative can help in selecting the most appropriate cytotoxicity assay. For instance, if a compound is expected to induce apoptosis, an assay that measures metabolic activity or membrane integrity would be suitable.

Comparative Analysis of Key Cytotoxicity Assays

The three most widely used colorimetric assays for cytotoxicity testing are the MTT, SRB, and LDH assays. Each assay measures a different cellular parameter, and therefore, the choice of assay can influence the interpretation of the results.

Assay Principle Advantages Disadvantages Best For
MTT Measures the metabolic activity of viable cells by the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[10]Well-established, widely used, reflects mitochondrial function.Can be affected by compounds that alter cellular metabolism, formazan crystals require solubilization.Assessing overall cell viability and metabolic activity.
SRB Measures the total protein content of viable cells. The dye SRB binds to basic amino acids of cellular proteins.[11][12][13]Simple, sensitive, stable endpoint, not affected by metabolic changes.[14][15][16]Stains both live and recently dead cells, which might overestimate viability.[15]High-throughput screening and compounds that may interfere with metabolic assays.
LDH Measures the release of the cytosolic enzyme lactate dehydrogenase (LDH) from damaged cells into the culture medium, indicating loss of membrane integrity.[17][18]Directly measures cell death (necrosis or late apoptosis), non-destructive to remaining cells.[19][20]Less sensitive for early apoptotic events, can have higher background from serum in the media.[21]Assessing membrane integrity and necrosis.

Experimental Workflow: A Visual Guide

The general workflow for assessing the cytotoxicity of novel indole derivatives is a multi-step process that requires careful planning and execution.

G cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Seed Cancer Cells in 96-well Plates compound_prep Prepare Serial Dilutions of Indole Derivatives treat Treat Cells with Indole Derivatives start->treat incubate Incubate for 24-72 hours treat->incubate assay_choice Perform Cytotoxicity Assay (MTT, SRB, or LDH) incubate->assay_choice readout Measure Absorbance assay_choice->readout calc Calculate % Viability and IC50 Values readout->calc

Caption: General workflow for cytotoxicity testing of novel indole derivatives.

Detailed Experimental Protocols

Here are detailed, step-by-step methodologies for the MTT, SRB, and LDH assays, designed to be self-validating systems.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay is based on the principle that viable cells with active metabolism can convert the yellow tetrazolium salt MTT into a purple formazan product.[10] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[22]

  • Compound Treatment: Treat the cells with various concentrations of the novel indole derivatives and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).[22]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[22]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[22][23]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[22]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[22]

SRB (Sulforhodamine B) Assay

The SRB assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of total cellular protein content which is proportional to the cell number.[12][24]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[11][24]

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA.

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[11][24]

  • Removal of Unbound Dye: Wash the plates five times with 1% acetic acid to remove unbound SRB dye.[11][24]

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[12]

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

LDH (Lactate Dehydrogenase) Assay

This assay quantifies the amount of LDH, a stable cytosolic enzyme, that is released into the cell culture medium upon damage to the plasma membrane.[18][19]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (cells with vehicle) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase and a tetrazolium salt) to each well.[20]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[20]

  • Stop Reaction (Optional): Add 50 µL of a stop solution if provided in the kit.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[20]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs) * 100.

Visualizing the Assay Principles

G cluster_mtt MTT Assay cluster_srb SRB Assay cluster_ldh LDH Assay mtt_cell Viable Cell (Active Mitochondria) formazan Formazan (Purple) mtt_cell->formazan Mitochondrial Dehydrogenase mtt MTT (Yellow) srb_cell Fixed Cell (Total Protein) bound_srb Protein-Bound SRB srb_cell->bound_srb Binds to Basic Amino Acids srb SRB (Pink) ldh_cell Damaged Cell (Leaky Membrane) ldh LDH (Released) ldh_cell->ldh Membrane Damage color_product Colored Product ldh->color_product Enzymatic Reaction

Caption: Principles of the MTT, SRB, and LDH cytotoxicity assays.

Representative Data for Novel Indole Derivatives

The following table presents hypothetical IC50 values for a series of novel indole derivatives against different cancer cell lines, illustrating how data can be structured for comparison. Actual experimental data would be generated following the protocols described above.

Indole Derivative MCF-7 (Breast Cancer) IC50 (µM) A549 (Lung Cancer) IC50 (µM) HeLa (Cervical Cancer) IC50 (µM) HEK293 (Normal Kidney) IC50 (µM) Selectivity Index (HEK293/MCF-7)
Indole-A5.28.16.545.38.7
Indole-B12.815.314.2> 100> 7.8
Indole-C0.91.51.110.211.3
Doxorubicin (Control)0.50.80.61.22.4

Note: Lower IC50 values indicate higher cytotoxicity. A higher selectivity index indicates greater selectivity for cancer cells over normal cells.[8]

Mechanistic Insights: Indole Derivatives and Apoptosis Signaling

Many indole derivatives exert their cytotoxic effects by inducing apoptosis. A common pathway involves the modulation of the Bcl-2 family of proteins, leading to mitochondrial dysfunction and the activation of caspases.[1]

G indole Indole Derivative bcl2 Anti-apoptotic Bcl-2 family indole->bcl2 Inhibits bax Pro-apoptotic Bax/Bak indole->bax Activates mito Mitochondrion bcl2->mito bax->mito cyto_c Cytochrome c mito->cyto_c Release cas9 Caspase-9 cyto_c->cas9 Activates cas3 Caspase-3 cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis

Caption: Simplified signaling pathway of apoptosis induction by indole derivatives.

Conclusion

The selection of an appropriate cytotoxicity assay is a critical decision in the preclinical evaluation of novel indole derivatives. The MTT, SRB, and LDH assays each provide valuable, yet distinct, information about a compound's effect on cancer cells. By understanding the principles, advantages, and limitations of each assay, and by following robust, well-validated protocols, researchers can generate reliable and meaningful data to guide the development of the next generation of indole-based anticancer therapeutics. It is often advisable to use a combination of assays to obtain a more comprehensive understanding of a compound's cytotoxic profile.

References

A Senior Application Scientist's Guide to Computational Docking of 4-Nitroindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth exploration of the computational docking of 4-nitroindole derivatives. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage in-silico techniques to accelerate the discovery of novel therapeutics. We will move beyond a simple recitation of protocols to provide a nuanced understanding of the strategic decisions and scientific principles that underpin a successful computational docking campaign.

The indole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1] The introduction of a nitro group, particularly at the 4-position, significantly alters the electronic landscape of the indole ring, creating a unique pharmacophore with the potential for distinct biological activities. Computational docking provides a powerful, resource-efficient methodology to explore the therapeutic potential of 4-nitroindole derivatives by predicting their binding affinity and interaction patterns with various protein targets.[2][3][4]

This guide will provide a comparative overview of docking studies on indole derivatives, with a specific focus on the implications for 4-nitroindole compounds. We will delve into the methodologies, analyze the results against various protein targets, and offer insights into best practices for your own research.

The Strategic Imperative of In-Silico Docking

In modern drug discovery, computational methods are not merely a preliminary step but a critical component of the entire pipeline.[2][3][4] Molecular docking, a cornerstone of in-silico drug design, allows us to:

  • Rapidly Screen Large Compound Libraries: Virtually assess the binding potential of thousands of molecules against a protein target, prioritizing candidates for synthesis and experimental testing.[2][5]

  • Elucidate Structure-Activity Relationships (SAR): Understand how subtle changes in a molecule's structure, such as the position of a nitro group, can impact its binding affinity and selectivity.

  • Predict Binding Modes: Visualize the precise orientation of a ligand within a protein's active site, revealing key interactions that drive binding.

  • Optimize Lead Compounds: Iteratively modify a promising lead molecule to enhance its potency and selectivity based on docking predictions.[2]

A Comparative Look at Target Proteins for Indole Derivatives

While specific studies focusing exclusively on a broad range of 4-nitroindole derivatives are still emerging, a wealth of research on substituted indoles provides a strong foundation for understanding their potential therapeutic applications. These studies have identified several key classes of protein targets.

Anticancer Targets

The indole scaffold is a recurring motif in anticancer drug discovery.[6][7] Docking studies have explored the interaction of indole derivatives with several important cancer-related proteins:

  • Tubulin: Indole derivatives have been investigated as tubulin polymerization inhibitors.[6] Molecular docking studies have shown that these compounds can bind to the colchicine-binding site of tubulin, inducing apoptosis in cancer cells.[6]

  • Epidermal Growth Factor Receptor (EGFR): Pyrazolinyl-indole derivatives have been evaluated as EGFR inhibitors, with docking studies confirming their binding to the EGFR active site.[8]

  • Bcl-2 Family Proteins: Indole derivatives have been designed to inhibit anti-apoptotic Bcl-2 family proteins, with docking studies revealing key interactions within the protein's binding pockets.[6]

  • c-Myc G-Quadruplex: Novel 5-nitroindole derivatives have been shown to bind to the c-Myc promoter G-quadruplex, downregulating c-Myc expression and inducing cell-cycle arrest in cancer cells.[7][9]

Antimicrobial Targets

Indole derivatives have shown promise as a new class of antimicrobial agents.[10][11] Computational docking has been instrumental in identifying their putative targets:

  • Penicillin-Binding Proteins (PBPs): Docking studies have been performed on indole derivatives against PBPs, which are crucial enzymes in bacterial cell wall synthesis.[10]

  • DNA Gyrase: Indole-triazole hybrids have been docked into the binding pocket of DNA gyrase, an essential bacterial enzyme, revealing key interactions that support their antimicrobial activity.[11]

Anti-inflammatory Targets

The anti-inflammatory properties of indole derivatives have been linked to their inhibition of key enzymes in the inflammatory cascade:

  • Cyclooxygenase (COX) Enzymes: Indole-hydrazone and other indole derivatives have been docked into the active sites of both COX-1 and COX-2, with the results correlating well with their in-vitro anti-inflammatory activity.[12][13]

The Computational Docking Workflow: A Step-by-Step Methodological Guide

A robust and reliable docking study is built on a foundation of meticulous preparation and logical execution. The following workflow represents a best-practice approach, explaining the "why" behind each critical step.

Computational Docking Workflow cluster_prep Preparation Phase cluster_docking Execution Phase cluster_analysis Analysis Phase Protein_Prep 1. Protein Preparation Ligand_Prep 2. Ligand Preparation Grid_Gen 3. Grid Generation Ligand_Prep->Grid_Gen Docking 4. Molecular Docking Grid_Gen->Docking Pose_Analysis 5. Pose Analysis & Scoring Docking->Pose_Analysis Interaction_Analysis 6. Interaction Analysis Pose_Analysis->Interaction_Analysis

A generalized workflow for computational molecular docking studies.
Protein Preparation: Ensuring a Validated Target

The accuracy of your docking results is fundamentally dependent on the quality of your protein structure.

  • Source: Obtain the 3D structure of your target protein from a reputable database such as the Protein Data Bank (PDB).[14]

  • Rationale: The PDB provides experimentally determined structures, offering a high-fidelity representation of the protein's conformation.

  • Protocol:

    • Remove Non-essential Molecules: Delete water molecules, co-solvents, and any co-crystallized ligands not relevant to the intended binding site.[14] This prevents interference during the docking simulation.

    • Add Hydrogens: Most PDB structures lack hydrogen atoms. Add them using software like AutoDockTools or Chimera, as hydrogens are critical for proper charge distribution and hydrogen bonding.[14]

    • Assign Charges: Assign appropriate partial charges to each atom of the protein. This is crucial for accurately calculating electrostatic interactions.

    • Energy Minimization (Optional but Recommended): Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation steps.

Ligand Preparation: Defining the Challenger

The 4-nitroindole derivatives you wish to screen must also be meticulously prepared.

  • Source: Draw the 2D structures of your ligands using chemical drawing software and convert them to 3D structures.

  • Rationale: Accurate 3D conformations are essential for the docking algorithm to properly sample the ligand's rotational and translational degrees of freedom.

  • Protocol:

    • Generate 3D Coordinates: Use a program like ChemDraw to create the 2D structures and then convert them to 3D.

    • Energy Minimization: Perform a thorough energy minimization of each ligand to obtain a low-energy, stable conformation. This is a critical step for ensuring the ligand's starting geometry is realistic.

    • Assign Charges and Torsion Angles: Define the rotatable bonds and assign partial charges to the ligand atoms.

Grid Generation: Defining the Arena

The grid box defines the specific region of the protein where the docking algorithm will search for potential binding sites.

  • Rationale: Focusing the search on the active site or a region of interest significantly increases the efficiency and accuracy of the docking calculation.

  • Protocol:

    • Identify the Binding Site: If a co-crystallized ligand is present in the original PDB file, center the grid box on its location. If the binding site is unknown, you can use prediction tools or place the grid box to encompass a putative active site based on literature or structural analysis.

    • Set Grid Dimensions: The size of the grid box should be large enough to accommodate the ligand and allow for its free rotation and translation within the binding site.

Molecular Docking: The Simulation

This is the core of the in-silico experiment where the ligand is computationally "docked" into the protein's active site.

  • Software: A variety of well-validated docking programs are available, including AutoDock, Glide, and GOLD.[5]

  • Rationale: The docking algorithm systematically samples different conformations and orientations of the ligand within the grid box, evaluating the energetic favorability of each pose.

  • Protocol:

    • Select a Docking Algorithm: Different algorithms (e.g., Lamarckian Genetic Algorithm in AutoDock) employ different strategies for searching the conformational space.

    • Set Docking Parameters: Define the number of docking runs, the population size, and the number of energy evaluations. More extensive searches can increase the likelihood of finding the optimal binding pose but require more computational time.

Pose Analysis & Scoring: Interpreting the Results

After the docking simulation is complete, the results must be carefully analyzed.

  • Rationale: The docking program will generate multiple possible binding poses for each ligand, ranked by a scoring function that estimates the binding affinity.

  • Protocol:

    • Analyze Docking Scores: The docking score (often in kcal/mol) provides an estimate of the binding free energy. Lower scores generally indicate more favorable binding.

    • Cluster Analysis: Group similar binding poses together. The lowest energy pose in the most populated cluster is often considered the most likely binding mode.

Interaction Analysis: Unveiling the "How"

Beyond the docking score, it is crucial to visualize and analyze the specific interactions between the ligand and the protein.

  • Rationale: Understanding the key hydrogen bonds, hydrophobic interactions, and electrostatic interactions provides a deeper understanding of the binding mechanism and can guide further lead optimization.

  • Visualization Tools: Use software like PyMOL or Chimera to visualize the docked poses and the interacting amino acid residues.

Docking_Analysis_Logic Docking_Output Docking Output (Multiple Poses & Scores) Lowest_Energy_Pose Identify Lowest Energy Pose Docking_Output->Lowest_Energy_Pose Most_Populated_Cluster Identify Most Populated Cluster Docking_Output->Most_Populated_Cluster Best_Pose Select Best Predicted Pose Lowest_Energy_Pose->Best_Pose Most_Populated_Cluster->Best_Pose Interaction_Analysis Analyze Key Interactions (H-bonds, Hydrophobic, etc.) Best_Pose->Interaction_Analysis SAR_Insights Generate SAR Insights Interaction_Analysis->SAR_Insights

Logical flow for analyzing and interpreting molecular docking results.

Comparative Docking Data of Indole Derivatives

The following table summarizes representative docking data for various indole derivatives against different protein targets. While not exclusively focused on 4-nitroindoles, this data provides a valuable comparative baseline.

Derivative ClassTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesReference
Indole-hydrazoneCOX-1 / COX-2High (specific values vary)Not specified in abstract[12]
Indole-triazoleDNA GyraseFavorable bindingNot specified in abstract[11]
Pyrazolinyl-indoleEGFRGood (specific values vary)Not specified in abstract[8]
5-Nitroindolec-Myc G-QuadruplexNot specified in abstractInteracts with terminal G-quartets[7][9]
Indole Schiff basesCOX-2 / 5-LOXFavorable bindingNot specified in abstract[13]

Note: The docking scores and specific interacting residues are often detailed within the full text of the cited articles. This table provides a high-level overview.

Conclusion and Future Directions

Computational docking is an indispensable tool for exploring the therapeutic potential of 4-nitroindole derivatives. By providing insights into their binding to a range of protein targets, these in-silico methods can guide the rational design of novel drug candidates. The existing literature on substituted indoles strongly suggests that the 4-nitroindole scaffold is a promising starting point for the development of new anticancer, antimicrobial, and anti-inflammatory agents.

As a Senior Application Scientist, I encourage you to embrace these computational methodologies, not as a replacement for experimental work, but as a powerful partner in your research endeavors. By carefully validating your computational models and integrating them with experimental data, you can significantly accelerate the journey from a promising molecule to a life-changing therapeutic.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Ethyl 4-nitro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the dynamic fields of organic synthesis and pharmaceutical development, the responsible management of chemical reagents is paramount.[1] Ethyl 4-nitro-1H-indole-2-carboxylate, a versatile intermediate in the synthesis of bioactive molecules, requires careful handling throughout its lifecycle, including its ultimate disposal.[1] This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

While some safety data sheets (SDS) may not classify this specific compound as hazardous under OSHA's 2012 Hazard Communication Standard, it is crucial to recognize the potential risks associated with nitro-containing organic molecules.[2] Good industrial hygiene and safety practices should always be observed.[2] Nitro compounds, as a class, can present hazards, and some di-nitro and tri-nitro compounds are known to be potentially explosive under certain conditions.[3] Therefore, a cautious and informed approach to disposal is warranted.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough risk assessment is essential. While this compound is a yellow solid, the potential for dust formation during handling exists.[1][2]

Key Potential Hazards:

  • Inhalation: Avoid breathing dust.

  • Skin and Eye Contact: May cause irritation.

  • Ingestion: Avoid ingestion.[2]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

II. Waste Segregation and Containerization: A Step-by-Step Protocol

Proper segregation of chemical waste is a cornerstone of laboratory safety and regulatory compliance.[4][5] Do not mix this compound waste with other waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.

Protocol for Waste Collection:

  • Designate a Waste Container: Select a clean, dry, and chemically compatible container for the collection of solid this compound waste. The container should have a secure, tight-fitting lid.[4]

  • Label the Container: Clearly label the waste container with the following information:

    • The words "Hazardous Waste"[6]

    • The full chemical name: "this compound"

    • The CAS Number: 4993-93-5[7]

    • An indication of the hazard (e.g., "Caution: Nitro Compound")

    • The accumulation start date

  • Transfer of Waste: Carefully transfer the solid waste into the designated container using a scoop or spatula. Avoid creating dust. If the compound is in solution, it should be collected in a separate, compatible liquid waste container, also clearly labeled.

  • Secure the Container: Tightly close the lid of the waste container after each addition of waste.

  • Storage: Store the waste container in a designated satellite accumulation area (SAA) that is within or near the laboratory where the waste is generated.[6] The storage area should be well-ventilated.

III. Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_0 Start: Waste Generation cluster_1 Step 1: Segregation & Containerization cluster_2 Step 2: Storage cluster_3 Step 3: Disposal Request cluster_4 Step 4: Final Disposition start This compound (Solid or Solution) solid_waste Solid Waste start->solid_waste Solid Form liquid_waste Solution Waste start->liquid_waste In Solution container_solid Designated & Labeled Solid Waste Container solid_waste->container_solid container_liquid Designated & Labeled Liquid Waste Container liquid_waste->container_liquid storage Store in Satellite Accumulation Area (SAA) container_solid->storage container_liquid->storage request Contact Environmental Health & Safety (EHS) storage->request disposal Disposal by Licensed Hazardous Waste Vendor request->disposal

References

A Senior Application Scientist's Guide to Handling Ethyl 4-nitro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel compounds like Ethyl 4-nitro-1H-indole-2-carboxylate is foundational to discovery. This versatile intermediate is crucial in synthesizing bioactive molecules for anti-inflammatory and anti-cancer agents[1]. However, its utility in the lab is predicated on our ability to handle it with the utmost safety and precision.

This guide moves beyond a simple checklist. It provides a procedural and logistical framework grounded in the principles of chemical causality and risk mitigation. While some safety data sheets (SDS) may classify this specific chemical as not hazardous under the 2012 OSHA Hazard Communication Standard[2], it is my experience that a compound's family and functional groups are critical indicators of potential risk. This compound is a nitroaromatic compound, a class of chemicals known for potential toxicity, including skin, eye, and respiratory irritation[3]. Therefore, we will proceed with a comprehensive personal protective equipment (PPE) and handling protocol that respects the compound's structure, not just its current regulatory classification.

Hazard Analysis: The Rationale for a Cautious Approach

The primary hazards associated with handling this compound, a yellow solid powder[1], stem from two main areas:

  • Chemical Reactivity: The nitro group (-NO2) makes it a valuable synthetic intermediate but also points toward potential biological activity and reactivity[1]. Aromatic nitro-compounds, as a class, can be toxic and are often readily absorbed through the skin. Overexposure to some nitroaromatics can lead to serious health issues[4].

  • Physical Form: As a fine powder, the primary route of exposure is inhalation of airborne particles during weighing and transfer. Accidental contact with skin and eyes is also a significant risk.

Given these factors, a multi-layered safety approach combining engineering controls and appropriate PPE is mandatory to minimize exposure and ensure a safe operational environment[3].

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not merely a requirement; it is a scientifically-informed barrier between the researcher and potential harm. The following table outlines the minimum required PPE for handling this compound.

PPE CategoryItemSpecification & Rationale
Eye & Face Protection Safety GogglesMust conform to OSHA 29 CFR 1910.133 or EN 166 standards. Provides essential protection against dust and accidental splashes[2][3].
Face ShieldRecommended when weighing or transferring larger quantities where the risk of dust generation is higher. Worn in addition to safety goggles[3].
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable choice for incidental contact and short-term protection[3]. Always inspect gloves for tears or holes before use. Change gloves immediately if they become contaminated.
Body Protection Laboratory CoatA standard lab coat should be worn and kept fully buttoned to prevent skin contact[2]. A flame-resistant coat is advisable as many organic solids are combustible.
Respiratory Protection Engineering Control/RespiratorPrimary: All handling of the powder must occur within a certified chemical fume hood to control inhalation exposure[3]. Secondary: If a fume hood is unavailable, a NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required[3].

Operational Plan: A Step-by-Step Handling Protocol

A systematic workflow is critical for safety and experimental integrity. The following diagram and procedural steps outline the complete handling process.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling (Inside Fume Hood) cluster_cleanup Phase 3: Decontamination & Disposal prep 1. Verify Engineering Controls (Fume Hood, Eyewash, Shower) don_ppe 2. Don Required PPE (Coat, Goggles, Gloves) prep->don_ppe weigh 3. Carefully Weigh & Transfer Powder don_ppe->weigh experiment 4. Perform Experimental Procedure weigh->experiment hazard Hazard Point: Inhalation & Contact Risk weigh->hazard cleanup 5. Decontaminate Glassware & Surfaces experiment->cleanup dispose_chem 6. Package Chemical Waste cleanup->dispose_chem doff_ppe 7. Doff & Dispose of Contaminated PPE dispose_chem->doff_ppe

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-nitro-1H-indole-2-carboxylate
Reactant of Route 2
Ethyl 4-nitro-1H-indole-2-carboxylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.